4-Difluoromethoxy-3-fluorophenylacetic acid
Description
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Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMSYGWFHDRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
Introduction
4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable building block in contemporary drug discovery and development. The unique physicochemical properties imparted by the difluoromethoxy group, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make it a desirable motif in the design of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important compound, tailored for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
Strategic Approach to Synthesis
The synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid can be approached from several angles. A critical analysis of available starting materials and reaction efficiencies points towards a highly convergent and strategic route commencing from the commercially available 3-fluoro-4-hydroxyphenylacetic acid . This strategy prioritizes the late-stage introduction of the difluoromethoxy group, a tactic often employed in medicinal chemistry to maximize synthetic efficiency.
An alternative, though potentially more lengthy, approach involves the initial synthesis of a difluoromethoxylated aromatic aldehyde or ketone, followed by elaboration to the phenylacetic acid moiety. This guide will focus on the primary, more direct route and will also provide a conceptual outline of a viable alternative.
Primary Synthetic Pathway: Direct Difluoromethoxylation
The most direct and efficient synthesis of the target compound involves the O-difluoromethylation of 3-fluoro-4-hydroxyphenylacetic acid. This transformation is typically achieved through the generation of a difluorocarbene intermediate, which is then trapped by the phenoxide.[1][4]
Caption: Direct synthesis via difluoromethoxylation.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid
This protocol is adapted from established procedures for the difluoromethoxylation of phenols.[1][4]
Materials:
-
Sodium chlorodifluoroacetate (CF2ClCO2Na)
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxyphenylacetic acid (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous DMF and deionized water to the flask. A typical solvent ratio is approximately 10:1 DMF:water.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Mechanism of Difluoromethoxylation
The key transformation in this synthesis is the O-difluoromethylation of the phenolic hydroxyl group. This reaction is believed to proceed through the formation of a highly reactive difluorocarbene (:CF2) intermediate.[1][4]
Caption: Mechanism of difluorocarbene generation and trapping.
In the presence of heat, sodium chlorodifluoroacetate undergoes decarboxylation and elimination of sodium chloride to generate the electrophilic difluorocarbene. The basic conditions, facilitated by cesium carbonate, deprotonate the phenolic hydroxyl group of 3-fluoro-4-hydroxyphenylacetic acid to form a nucleophilic phenoxide. This phenoxide then attacks the difluorocarbene, and subsequent protonation during the acidic work-up yields the desired difluoromethyl ether product.[1][4]
Alternative Synthetic Strategy
Caption: A multi-step alternative synthetic route.
A plausible sequence would begin with 3-fluoro-4-hydroxybenzaldehyde. This starting material would first undergo difluoromethoxylation under similar conditions as described in the primary route to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde. The resulting aldehyde can then be converted to the target phenylacetic acid through various established methods, such as:
-
Cyanohydrin Formation and Hydrolysis: Reaction of the aldehyde with a cyanide source (e.g., NaCN) followed by acidic hydrolysis of the resulting cyanohydrin.[10][11][12][13]
-
Willgerodt-Kindler Reaction: Conversion of an acetophenone precursor (synthesized from the corresponding benzaldehyde) to a thioamide, followed by hydrolysis to the carboxylic acid.[14][15][16][17][18]
While these methods are well-established, they add steps to the overall synthesis, potentially impacting the overall yield and efficiency compared to the more direct approach.
Data Summary
The following table summarizes the key reactants and expected outcomes for the primary synthetic pathway.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Expected Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| 3-Fluoro-4-hydroxyphenylacetic acid | 170.14 | 1.0 | 4-(Difluoromethoxy)-3-fluorophenylacetic acid | 220.15[19] | 100% |
| Sodium chlorodifluoroacetate | 152.46 | 2.0 - 3.0 | |||
| Cesium Carbonate | 325.82 | 1.5 |
Note: The actual yield will vary depending on reaction conditions and purification efficiency.
Conclusion
The synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid is most effectively achieved through the direct O-difluoromethylation of 3-fluoro-4-hydroxyphenylacetic acid. This approach is characterized by its convergency and reliance on well-documented reaction chemistry. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor provides a practical and scalable method for the introduction of the difluoromethoxy group.[1][4] While alternative routes exist, they generally involve a greater number of synthetic steps. The protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for application in pharmaceutical and agrochemical research.
References
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Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
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Thieme. (2024, February 26). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. [Link]
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Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. [Link]
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Vedantu. (n.d.). Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE. [Link]
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Ngai, M. Y., & Wu, J. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature communications, 10(1), 743. [Link]
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ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. [Link]
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YouTube. (2020, January 15). Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS. [Link]
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Brainly.in. (2018, February 27). Convert Benzaldehyde to aplha hydroxy phenyl acetic acid.Give full reaction please. [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
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Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
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ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]
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Allfluoro pharmaceutical co .ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1. [Link]
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An In-depth Technical Guide to 4-(difluoromethoxy)-3-fluorophenylacetic acid
CAS Number: 1261851-55-1
This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug discovery and development. This document details its chemical identity, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and data from analogous compounds.
Introduction and Strategic Importance
4-(difluoromethoxy)-3-fluorophenylacetic acid (CAS No. 1261851-55-1) is a specialized chemical building block designed for use in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a phenylacetic acid core with two distinct fluorine-containing substituents, makes it a valuable intermediate for introducing unique pharmacologically relevant moieties into drug candidates.
The strategic incorporation of fluorine is a cornerstone of modern drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[3] Fluorine and fluorinated groups, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[3][4] The specific substitution pattern of this compound—a fluorine atom at the 3-position and a difluoromethoxy group at the 4-position—offers a unique combination of electronic and steric properties for fine-tuning drug-target interactions.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for 4-(difluoromethoxy)-3-fluorophenylacetic acid is presented in the table below. These data are compiled from various chemical suppliers and databases.[1][2]
| Property | Value | Source |
| CAS Number | 1261851-55-1 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1] |
| IUPAC Name | 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid | N/A |
| SMILES | O=C(O)Cc1ccc(OC(F)F)c(F)c1 | [2] |
While detailed, experimentally-derived spectral data for this specific compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Synthesis and Chemical Reactivity
A likely disconnection approach would involve the synthesis of a substituted toluene precursor, followed by functionalization of the methyl group.
Caption: A conceptual workflow for the synthesis of the title compound.
Note: This represents a generalized synthetic strategy. The actual reagents and conditions may vary.
The carboxylic acid moiety of 4-(difluoromethoxy)-3-fluorophenylacetic acid allows for a wide range of standard chemical transformations, including:
-
Amide bond formation: Coupling with amines to generate a diverse library of amide derivatives, a common linkage in many pharmaceuticals.
-
Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modify solubility.
-
Reduction: Conversion of the carboxylic acid to the corresponding alcohol, providing another point for diversification.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of drug candidates incorporating the 4-(difluoromethoxy)-3-fluorophenylacetic acid moiety are not prevalent in the public domain, its utility as a building block can be inferred from the roles of similar fluorinated phenylacetic acids.
The Role of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a bioisostere of other functional groups, such as hydroxyl or methoxy groups. Its unique properties include:
-
Modulation of Lipophilicity: It is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy group, allowing for fine-tuning of a drug's ability to cross cell membranes.
-
Hydrogen Bond Donor Capability: The hydrogen atom can act as a weak hydrogen bond donor, potentially forming key interactions within a protein's binding site.
-
Metabolic Stability: The difluoromethyl group is more resistant to oxidative metabolism compared to a simple methyl or methoxy group, which can lead to an improved pharmacokinetic profile.
Potential Therapeutic Areas
Phenylacetic acid derivatives are scaffolds found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of the specific fluorine substitution pattern of 4-(difluoromethoxy)-3-fluorophenylacetic acid could be explored for developing novel agents in areas such as:
-
Inflammation and Pain: As novel analogues of existing NSAIDs with potentially improved efficacy or safety profiles.
-
Oncology: The unique electronic properties of the fluorinated ring could influence interactions with various enzymatic targets in cancer cells.
-
Neuroscience: Phenylacetic acid derivatives have been investigated for their roles in modulating neurotransmitter systems.
The following diagram illustrates the potential influence of this building block on the properties of a hypothetical drug candidate.
Caption: Influence of the title compound on key drug properties.
Safety and Handling
A comprehensive, compound-specific Material Safety Data Sheet (MSDS) for 4-(difluoromethoxy)-3-fluorophenylacetic acid is not widely available. However, based on data for structurally related fluorinated phenylacetic acids, the following general precautions should be observed:
-
Hazard Classification (Inferred): Likely to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[8]
-
Always consult the supplier-provided safety information and handle this compound in a controlled laboratory setting by trained professionals.
Conclusion
4-(difluoromethoxy)-3-fluorophenylacetic acid is a specialized building block with significant potential in medicinal chemistry. Its unique fluorination pattern offers a sophisticated tool for modulating the physicochemical and pharmacological properties of drug candidates. While detailed public data on this specific molecule is limited, its structural features suggest it is a valuable intermediate for the synthesis of novel therapeutics with potentially enhanced metabolic stability and target-binding interactions. Further research and publication of its applications are anticipated to reveal its full potential in drug discovery and development.
References
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Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid, 1261851-55-1. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved January 21, 2026, from [Link]
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The Difluoromethoxy Group (-OCF₂H): A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile tool for optimizing drug candidates. Its nuanced electronic properties and steric profile offer a compelling alternative to more traditional substituents like the methoxy (-OCH₃) or hydroxyl (-OH) groups. This guide provides a comprehensive exploration of the biological activity of difluoromethoxy-containing compounds, delving into the fundamental physicochemical principles that underpin their advantages, their synthesis, and their successful application in drug discovery. We will examine how the strategic deployment of the -OCF₂H group can enhance metabolic stability, modulate lipophilicity, and introduce crucial hydrogen bonding interactions, ultimately leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.
The Physicochemical Landscape of the Difluoromethoxy Group
The utility of the difluoromethoxy group in medicinal chemistry stems from its distinct physicochemical properties, which often lie intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. This "tunability" allows for a more precise modulation of a drug candidate's characteristics.
Lipophilicity: A Tale of Two Faces
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. The Hansch hydrophobicity parameter (π), which quantifies the lipophilicity of a substituent, reveals the nuanced nature of the difluoromethoxy group.
The -OCF₂H group can exhibit "dynamic lipophilicity," where its contribution to the overall molecular lipophilicity can vary depending on its chemical environment due to bond rotation around the O–CF₂H bond.[1] This property allows a molecule to adapt its lipophilicity to its surroundings, potentially enhancing membrane permeability.
A Unique Hydrogen Bond Donor
A key feature that distinguishes the difluoromethoxy group from its methoxy and trifluoromethoxy analogues is its capacity to act as a hydrogen bond donor.[2] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions. This capability is absent in the -OCH₃ and -OCF₃ groups and can be a critical factor in enhancing binding affinity to biological targets. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline groups.[3]
Electronic Effects and pKa Modulation
The strong electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can significantly influence the acidity or basicity (pKa) of neighboring functional groups.[4] This can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The Difluoromethoxy Group as a Bioisosteric Master Key
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The -OCF₂H group has proven to be an exceptional bioisostere for several common functionalities, offering distinct advantages.
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[5]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation, a major metabolic pathway for many drugs.[4] This substitution can significantly increase a drug's half-life and reduce clearance. Furthermore, it introduces a hydrogen bond donating capability not present in the original methoxy group.[5]
Enhancing Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of incorporating a difluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6] This makes the -OCF₂H group a robust alternative to the metabolically labile methoxy group.[4] Increased metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1]
Experimental Protocol: In Vitro Microsomal Stability Assay
Assessing the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug development. A standard method is the in vitro microsomal stability assay.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Internal standard
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare an incubation mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Initiation: Add the test compound to the incubation mixture (final concentration typically 1 µM) and pre-incubate at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Case Studies: The Difluoromethoxy Group in Action
The theoretical advantages of the difluoromethoxy group have been successfully translated into a number of marketed drugs and clinical candidates across various therapeutic areas.
Roflumilast: A Selective PDE4 Inhibitor
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The difluoromethoxy group in Roflumilast is a key contributor to its pharmacological profile. The mechanism of action involves the inhibition of the PDE4 isoenzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] This increase in cAMP has several downstream anti-inflammatory effects, including the inhibition of reactive oxygen species formation and the reduction of mucus production.[1]
Pantoprazole: A Proton Pump Inhibitor
Pantoprazole is a proton pump inhibitor (PPI) that decreases gastric acid secretion by irreversibly binding to and inactivating the H⁺/K⁺-ATPase pump in the stomach's parietal cells.[5][8] While the difluoromethoxy group's primary role in Pantoprazole is to enhance metabolic stability and prevent rapid degradation in the acidic environment of the stomach, it also contributes to the overall electronic properties of the molecule, which are crucial for its mechanism of action.[5][6]
Anticancer Agents: Targeting Tubulin and Steroid Sulfatase
Recent studies on 2-difluoromethoxy-substituted estratriene derivatives have demonstrated their potential as anticancer agents.[8][9] These compounds have shown promising in vitro activity against breast cancer cell lines. The difluoromethoxy group was introduced to improve the in vivo stability of the parent compound, 2-methoxyestradiol.[9] The fluorinated bis-sulfamate derivative, in particular, was identified as a potent anti-proliferative agent and a strong inhibitor of steroid sulfatase (STS).[9]
| Compound | Target Cell Line | GI₅₀ (µM) | STS Inhibition IC₅₀ (nM) |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.52 | 4.2 |
| 2-Difluoromethoxy-3,17-O,O-bissulfamate | MCF-7 | 0.28 | 3.7 |
| 2-Difluoromethyl-3-sulfamoyloxyestrone | JEG-3 (whole cell) | - | 0.055 |
Data sourced from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[8][9]
Synthesis of Difluoromethoxy-Containing Compounds: Strategies and Challenges
The synthesis of difluoromethoxy-containing compounds has evolved significantly, with several methods now available to medicinal chemists.
O-Difluoromethylation of Phenols
A common approach for introducing the -OCF₂H group is the O-difluoromethylation of phenols. This can be achieved using various difluoromethylating agents.
Experimental Protocol: O-Difluoromethylation of 4-Hydroxypyridine
Objective: To synthesize 4-(difluoromethoxy)pyridine from 4-hydroxypyridine.
Materials:
-
4-hydroxypyridine
-
Cesium carbonate (Cs₂CO₃)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Base Addition: Add cesium carbonate (2.0 eq) to the stirred solution.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 110°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.
Modern Synthetic Approaches
Recent advances in synthetic methodology have provided milder and more efficient routes to difluoromethoxy-containing compounds. Visible-light photoredox catalysis has emerged as a powerful tool for generating difluorocarbene intermediates under mild conditions, avoiding the use of harsh reagents and high temperatures.[3]
Challenges in Synthesis
Despite the progress, challenges remain in the synthesis of difluoromethoxy-containing compounds. These include the stability and availability of some difluoromethylating reagents, achieving regioselectivity in complex molecules, and the scalability of certain methods for industrial production.[1]
Future Perspectives
The difluoromethoxy group will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. Future research will likely focus on the development of more efficient, selective, and scalable synthetic methods for its incorporation into diverse molecular scaffolds. A deeper understanding of the subtle interplay between the -OCF₂H group and biological targets through computational modeling and structural biology will further enable the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of difluoromethoxy-containing compounds in a broader range of therapeutic areas is expected to yield novel drug candidates with superior properties.
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Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
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The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed.
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Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.
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Difluoromethanol: A Versatile Building Block for Modern Organic Synthesis - Benchchem.
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Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles - ResearchGate.
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Recent advances in difluoromethylation reaction - ResearchGate.
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The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. - ResearchGate.
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(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate.
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.
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An In-Depth Technical Guide to the Synthesis and Evaluation of Structural Analogs of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
Executive Summary
This technical guide provides a comprehensive exploration of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a versatile chemical scaffold for drug discovery. We delve into the strategic importance of its distinct structural motifs—the difluoromethoxy group and the ortho-fluoro substituent—and outline a systematic approach to the design and synthesis of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental design, from synthetic strategy to biological evaluation. Detailed, field-tested protocols for synthesis, in vitro anti-inflammatory and anticancer screening, and metabolic stability assessment are provided to equip research teams with a validated framework for identifying and optimizing novel drug candidates derived from this promising core structure.
The Core Scaffold: A Strategic Overview
4-(Difluoromethoxy)-3-fluorophenylacetic acid (CAS No: 1261851-55-1) is an aromatic carboxylic acid that serves as a valuable building block for creating more complex, biologically active molecules.[1][2] Its structure is notable for two key fluorine-containing substituents that are of high interest in modern medicinal chemistry.
-
The Difluoromethoxy Group (-OCF₂H): This group is a bioisostere of the more common methoxy group (-OCH₃). Its inclusion is a strategic choice to enhance key pharmacological properties. Compared to a methoxy group, the -OCF₂H group is more lipophilic and significantly more resistant to metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes.[3][4] This enhanced metabolic stability can lead to improved in vivo half-life and bioavailability of a drug candidate. The hydrogen atom in the -OCF₂H group can also act as a weak hydrogen bond donor, potentially enabling unique interactions with biological targets.[3]
-
The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the acetic acid side chain influences the molecule's conformation by sterically restricting the rotation of the side chain. This conformational lock can pre-organize the molecule for optimal binding to a target protein, thereby enhancing potency. Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid and influence the electronic properties of the entire aromatic ring.
The combination of these features makes this scaffold an excellent starting point for developing novel therapeutics, particularly in areas where phenylacetic acid derivatives have historically shown utility, such as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Rationale for Analog Development: A Structure-Activity Relationship (SAR) Roadmap
The systematic modification of a lead compound is the cornerstone of drug optimization. For the 4-(difluoromethoxy)-3-fluorophenylacetic acid scaffold, several key positions can be altered to probe the structure-activity relationship (SAR) and fine-tune its biological and physicochemical properties.
Caption: Key modification points for SAR exploration of the core scaffold.
Data Presentation: SAR Strategy Table
| Modification Site | Example Analogs | Rationale & Expected Impact |
| Acetic Acid Side Chain | Propionic acid, esters, amides, tetrazoles | Modulate acidity (pKa), improve cell permeability (esters as prodrugs), introduce new hydrogen bonding interactions (amides). |
| Difluoromethoxy Group | Methoxy, Trifluoromethoxy, Hydroxy | Tune lipophilicity and metabolic stability. A direct comparison with -OCH₃ confirms the benefit of -OCF₂H. -OCF₃ further increases lipophilicity. |
| Fluoro Group | H, Chloro, Methyl | Alter steric and electronic properties. Removing the fluorine can assess the importance of the conformational lock. Chloro provides a different electronic and steric profile. |
| Aromatic Ring | Add substituents at positions 2, 5, or 6 | Probe for additional binding pockets on the target protein, potentially increasing potency or altering selectivity. |
Synthetic Strategies and Methodologies
A robust and flexible synthetic plan is essential for generating a library of analogs for screening. The following sections detail the synthesis of the core scaffold and key derivatives.
Synthesis of the Core Scaffold: 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
The most efficient synthesis involves two key transformations: the difluoromethylation of a substituted phenol and the conversion of an appropriate functional group into the acetic acid side chain. The route below starts from the commercially available 1-(3-fluoro-4-hydroxyphenyl)ethanone.
Caption: Synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethanone
-
Rationale: This step introduces the key difluoromethoxy group. Using a base like cesium carbonate generates the phenoxide, which acts as a nucleophile. Sodium chlorodifluoroacetate serves as a difluorocarbene (:CF₂) precursor upon heating, which is then trapped by the phenoxide.[5]
-
Materials:
-
1-(3-fluoro-4-hydroxyphenyl)ethanone (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask charged with 1-(3-fluoro-4-hydroxyphenyl)ethanone and cesium carbonate, add anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium chlorodifluoroacetate to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.
-
Step 2: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
-
Rationale: The Willgerodt-Kindler reaction is a classic method for converting an aryl ketone into a phenylacetic acid derivative (via a thioamide intermediate). It effectively moves the carbonyl carbon away from the ring and oxidizes it.
-
Materials:
-
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethanone (1.0 equiv)
-
Sulfur powder (2.5 equiv)
-
Morpholine (3.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine the ketone, sulfur powder, and morpholine.
-
Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours.
-
Cool the dark mixture and add a solution of concentrated HCl and water (1:1).
-
Heat the resulting mixture to reflux for another 12-18 hours to hydrolyze the thioamide intermediate.
-
Cool the reaction to room temperature. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure phenylacetic acid.
-
-
Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.
Biological Evaluation Protocols
The following protocols provide a validated cascade for screening newly synthesized analogs. The choice of assays is based on the likely therapeutic applications of phenylacetic acid derivatives.
Caption: A typical screening cascade for analog evaluation.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Trustworthiness: This protocol is a self-validating system. It uses a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to ensure the assay is performing correctly. A DMSO vehicle control serves as the baseline.
-
Objective: To determine the potency (IC₅₀) and selectivity of analogs for inhibiting cyclooxygenase enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Test compounds dissolved in DMSO.
-
Positive controls: Indomethacin, Celecoxib.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions for each test compound and control in assay buffer.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds, positive controls, or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 2 minutes at 37 °C.
-
Stop the reaction and develop the color according to the kit manufacturer's instructions (typically measures prostaglandin production via a peroxidase reaction).
-
Read the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol: In Vitro MTT Cytotoxicity Assay
-
Objective: To assess the general cytotoxic or antiproliferative effects of the analogs against human cancer cell lines.[6][7]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer).[3][4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol).
-
Doxorubicin (positive control).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells for vehicle control (DMSO) and a positive control (doxorubicin).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT reagent.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Conclusion and Future Directions
The 4-(difluoromethoxy)-3-fluorophenylacetic acid scaffold represents a highly promising starting point for medicinal chemistry campaigns. The strategic incorporation of the difluoromethoxy moiety offers a proven method for enhancing metabolic stability, a critical parameter in modern drug design.[3][8] This guide provides a foundational framework for the rational design, synthesis, and biological evaluation of novel analogs. By systematically applying the principles of SAR and employing the robust screening cascade detailed herein, research teams can efficiently identify and optimize lead compounds with therapeutic potential in oncology, inflammation, and beyond. Future work should focus on in vivo pharmacokinetic and efficacy studies for validated hit compounds to translate in vitro potential into tangible clinical candidates.
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Raheem, I., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Retrieved from [Link][3]
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Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid, 1261851-55-1. Retrieved from [Link][10]
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Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from [11]
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Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. Retrieved from [12]
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PubMed. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. Retrieved from [Link][4]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link][13]
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Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Retrieved from [14]
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Google Patents. (2017). Patent No. US 9,561,194 B2. Retrieved from [Link][15]
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PubMed. (1990). The synthesis and biological activity of four novel fluorescent vasopressin analogs. Retrieved from [Link][17]
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ResearchGate. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Retrieved from [Link][6]
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Phenylacetic Acid Derivatives
Introduction: The Strategic Value of Fluorine in Phenylacetic Acid Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. Phenylacetic acid derivatives, themselves a privileged scaffold in numerous therapeutic agents, gain significantly enhanced pharmacological profiles upon fluorination. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable fluorinated phenylacetic acid derivatives, offering both theoretical insights and practical, field-proven protocols for the discerning researcher.
Strategic Approaches to Fluorination: A Methodological Overview
The synthesis of fluorinated phenylacetic acids can be broadly categorized into two main approaches: direct fluorination of a pre-existing phenylacetic acid core or the construction of the phenylacetic acid scaffold from fluorinated precursors. The choice of strategy is often dictated by the desired location of the fluorine atom(s) (on the aromatic ring or at the α-position), the availability of starting materials, and the required scale of the synthesis.
This guide will delve into the following key synthetic transformations:
-
Direct α-Fluorination of Phenylacetic Acid Derivatives via Electrophilic Fluorination
-
Synthesis from Fluorinated Anilines via Diazotization and Hydrolysis
-
Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides
-
Carboxylation of Fluorinated Benzyl Grignard Reagents
-
The Willgerodt-Kindler Reaction of Fluorinated Acetophenones
-
Reduction of Fluorinated Mandelic Acids
Direct α-Fluorination of Phenylacetic Acid Derivatives: A Tale of Two Solvents
The direct introduction of a fluorine atom at the benzylic position (α-position) of a phenylacetic acid derivative is a highly sought-after transformation. Electrophilic fluorinating agents, particularly N-fluorodibenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), have emerged as powerful tools for this purpose. A fascinating aspect of this methodology is the ability to control the reaction outcome—either direct α-fluorination or a decarboxylative fluorination—by judicious choice of the solvent system.[1][2][3][4][5]
Causality of Solvent-Dependent Selectivity
The divergent reactivity stems from the interplay between the pKa of the phenylacetic acid and the reaction medium, which dictates the operative reaction mechanism.[1][3]
-
In Non-Aqueous Media (e.g., Acetonitrile): The phenylacetic acid exists predominantly in its protonated form. The reaction is believed to proceed through a Hydrogen Atom Transfer (HAT) mechanism. A charge-transfer complex between Selectfluor® and a base, such as 4-(dimethylamino)pyridine (DMAP), generates a highly reactive radical dication that is capable of abstracting the benzylic hydrogen atom. The resulting benzylic radical is then trapped by a fluorine atom from another molecule of Selectfluor® to yield the α-fluoro-α-arylcarboxylic acid.[1][2][3]
-
In Aqueous Media (e.g., Acetone/Water): The presence of water promotes the deprotonation of the carboxylic acid, forming the carboxylate anion. This anionic form is susceptible to Single Electron Transfer (SET) oxidation by the activated Selectfluor® species. The resulting carboxyl radical readily undergoes decarboxylation to form a benzylic radical, which is subsequently fluorinated to afford the decarboxylated benzyl fluoride product.[1][2][3]
Experimental Protocols
Protocol 1.1: Direct α-Fluorination of Phenylacetic Acid (HAT Conditions) [1]
-
Reaction Setup: In an oven-dried vessel equipped with a magnetic stir bar, combine the phenylacetic acid derivative (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), and Selectfluor® (1.2 eq.).
-
Reaction: Add anhydrous acetonitrile as the solvent. Seal the vessel and stir the mixture at room temperature. The reaction is typically complete within one hour.
-
Work-up: Quench the reaction by adding 1 M HCl. Extract the aqueous phase with diethyl ether (3 x).
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 1.2: Decarboxylative Fluorination of Phenylacetic Acid (SET Conditions) [1]
-
Reaction Setup: In a crimp-top vial equipped with a stir bar, charge the phenylacetic acid derivative (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), sodium fluoride (2.0 eq.), and Selectfluor® (3.0 eq.).
-
Reaction: Add a 1:1 mixture of acetone and water. Seal the vial and heat the reaction mixture to 70 °C with stirring for 30 minutes.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically analyzed directly or subjected to an appropriate work-up and purification procedure, such as extraction followed by chromatography, to isolate the volatile benzyl fluoride product.
Data Presentation
| Starting Material | Product (HAT Conditions) | Yield (HAT) | Product (SET Conditions) | Yield (SET) | Reference |
| Phenylacetic acid | 2-Fluoro-2-phenylacetic acid | 85% | Benzyl fluoride | 65% | [1] |
| 4-Methoxyphenylacetic acid | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 90% | 1-(Fluoromethyl)-4-methoxybenzene | 72% | [1] |
| 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-2-fluoroacetic acid | 82% | 1-Chloro-4-(fluoromethyl)benzene | 68% | [1] |
Workflow Diagram
Caption: Solvent choice dictates the mechanistic pathway in the Selectfluor®-mediated fluorination of phenylacetic acids.
Synthesis from Fluorinated Anilines: The Diazotization Route
A robust and industrially scalable method for preparing phenylacetic acids with fluorine substituents on the aromatic ring involves a diazotization-addition sequence starting from readily available fluoroanilines.[6] This multi-step process first converts the aniline into a diazonium salt, which then undergoes a copper-catalyzed addition to vinylidene chloride. The resulting trichloroethylbenzene derivative is subsequently hydrolyzed to afford the desired fluorophenylacetic acid.
Mechanistic Rationale
The key steps in this synthesis are:
-
Diazotization: The primary aromatic amine (fluoroaniline) is treated with a diazotizing agent (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid to form a diazonium salt.
-
Meerwein Arylation: The diazonium salt undergoes a copper-catalyzed radical addition to the double bond of vinylidene chloride. This is a variation of the Meerwein arylation reaction.
-
Hydrolysis: The resulting 1,1,1-trichloro-2-(fluorophenyl)ethane intermediate is hydrolyzed under acidic conditions. The trichloromethyl group is converted to a carboxylic acid, yielding the final product.
Experimental Protocol
Protocol 2.1: Preparation of 3-Fluorophenylacetic Acid [6]
-
Step 1: Diazotization and Addition:
-
In a reaction vessel, dissolve 3-fluoroaniline (1.0 eq.) in 32% HCl. Cool the solution to between -5 and 5 °C.
-
Add a phase-transfer catalyst (e.g., tetramethylammonium chloride) and a copper catalyst (e.g., copper(I) chloride).
-
Slowly add a solution of vinylidene chloride in a suitable solvent (e.g., acetone).
-
Maintain the low temperature while adding a solution of an alkyl nitrite (e.g., isopropyl nitrite) in acetone dropwise.
-
Allow the reaction to proceed for several hours at low temperature.
-
After the reaction is complete, quench any excess nitrite. Extract the product, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, with a solvent like dichloromethane and purify by distillation.
-
-
Step 2: Hydrolysis:
-
The purified 1-(2,2,2-trichloroethyl)-3-fluorobenzene is then subjected to hydrolysis with a strong acid (e.g., concentrated H₂SO₄ or HCl) at elevated temperatures to yield 3-fluorophenylacetic acid.
-
Workflow Diagram
Caption: Synthetic route to fluorophenylacetic acids from fluoroanilines.
Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides
The introduction of a carboxylic acid group via carbonylation is a powerful C-C bond-forming reaction. Palladium-catalyzed carbonylation of fluorinated benzyl halides offers a direct and efficient route to fluorophenylacetic acids.[7][8][9] This method is valued for its high yields and tolerance of various functional groups on the aromatic ring.
Mechanistic Considerations
The catalytic cycle is generally understood to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the fluorinated benzyl halide to form a benzyl-Pd(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the benzyl-palladium bond to form a phenacyl-Pd(II) complex.
-
Nucleophilic Attack and Reductive Elimination: A nucleophile (water or hydroxide) attacks the acyl-palladium intermediate, leading to the formation of the carboxylic acid and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
Protocol 3.1: General Procedure for Carbonylation of a Benzyl Chloride [7]
-
Reaction Setup: To a pressure reactor, add the fluorinated benzyl chloride (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phase-transfer catalyst (e.g., tetraethylammonium chloride), and a solvent (e.g., xylene).
-
Reaction: Add an aqueous solution of a base (e.g., NaOH). Pressurize the reactor with carbon monoxide (CO). Heat the reaction mixture to around 80 °C and stir for several hours.
-
Work-up: After the reaction, cool the reactor and carefully vent the CO. Separate the aqueous layer.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the fluorophenylacetic acid.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
Carboxylation of Fluorinated Benzyl Grignard Reagents
The Grignard reaction is a classic organometallic reaction for C-C bond formation. The reaction of a fluorinated benzylmagnesium halide (a Grignard reagent) with carbon dioxide provides a straightforward route to the corresponding fluorophenylacetic acid.[10][11][12][13]
Reaction Principle
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid in the work-up step to yield the carboxylic acid. A critical aspect of this reaction is the need for strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water.[10]
Experimental Protocol
Protocol 4.1: General Procedure for Grignard Carboxylation
-
Step 1: Formation of the Grignard Reagent:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small amount of a solution of the fluorinated benzyl halide in anhydrous diethyl ether or THF. The reaction is often initiated with a small crystal of iodine or gentle heating.
-
Once the reaction has started (indicated by bubbling and/or a color change), add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Step 2: Carboxylation:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Pour the Grignard solution onto an excess of crushed solid carbon dioxide (dry ice). Alternatively, bubble dry CO₂ gas through the solution.
-
Allow the mixture to warm to room temperature, which allows any unreacted CO₂ to sublime.
-
-
Step 3: Hydrolysis and Work-up:
-
Slowly add a dilute acid (e.g., HCl or H₂SO₄) to the reaction mixture to hydrolyze the magnesium salt and dissolve any remaining magnesium.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude fluorophenylacetic acid, which can be further purified by recrystallization.
-
The Willgerodt-Kindler Reaction of Fluorinated Acetophenones
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone, such as a fluorinated acetophenone, into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[14][15][16][17][18] This reaction achieves a formal oxidation of the terminal methyl group and a reduction of the ketone.
Reaction Overview
The reaction is typically carried out by heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The resulting thiomorpholide can then be hydrolyzed under acidic or basic conditions to the phenylacetic acid. The use of microwave heating has been shown to significantly reduce reaction times and improve yields.[14]
Experimental Protocol
Protocol 5.1: Two-Step Synthesis via Willgerodt-Kindler Reaction
-
Step 1: Thioamide Formation:
-
In a microwave reactor vessel, combine the fluorinated acetophenone (1.0 eq.), elemental sulfur, and morpholine.
-
Seal the vessel and heat the mixture using microwave irradiation to a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the crude thiomorpholide can be isolated and purified.
-
-
Step 2: Hydrolysis:
-
The purified thiomorpholide is then refluxed with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) to hydrolyze the thioamide to the carboxylic acid.
-
Acidification (if using basic hydrolysis) and extraction will yield the desired fluorophenylacetic acid.
-
Reduction of Fluorinated Mandelic Acids
Fluorophenylacetic acids can be prepared by the reduction of the corresponding α-hydroxy acids, i.e., fluorinated mandelic acids. This method is particularly effective for substrates bearing electron-withdrawing groups like fluorine on the aromatic ring, a scenario where other reduction methods might fail.[19]
Synthetic Strategy
The key is the removal of the benzylic hydroxyl group. This can be achieved through various reductive methods, often involving a two-step process where the hydroxyl group is first converted into a better leaving group (e.g., a halide) followed by reduction.
Experimental Protocol
Protocol 6.1: Two-Step Reduction of 2,4,5-Trifluoromandelic Acid [19]
-
Step 1: Halogenation:
-
The 2,4,5-trifluoromandelic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., HCl).
-
The resulting methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is then chlorinated, for example, with thionyl chloride, to yield methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate.
-
-
Step 2: Reduction:
-
The α-chloro ester is then reduced. This can be achieved using various reducing agents, such as iron powder in acetic acid.
-
The resulting methyl 2,4,5-trifluorophenylacetate is then hydrolyzed under basic conditions (e.g., NaOH solution) followed by acidification to give the final 2,4,5-trifluorophenylacetic acid.
-
Conclusion and Future Outlook
The synthesis of fluorinated phenylacetic acid derivatives is a rich and evolving field. The methods outlined in this guide, from the direct, solvent-controlled α-fluorination to classical multi-step sequences starting from fluorinated building blocks, provide a robust toolkit for the modern medicinal and materials chemist. The choice of the optimal synthetic route will always be a multifactorial decision, weighing factors such as substrate availability, desired substitution pattern, scalability, and cost. As our understanding of fluorine chemistry deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for accessing these critically important molecules.
References
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Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]
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Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]
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Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. [Link]
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Anonymous. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
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Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PubMed Central (PMC). [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
- 一种氟代苯乙酸的制备方法 (A kind of preparation method of fluoro phenylacetic acid). (2017). CN106928044A.
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Anonymous. (2025). Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
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Semantic Scholar. (n.d.). Benzylic fluorination induced by a charge-transfer complex with a solvent-dependent selectivity switch. [Link]
- Process for synthesizing phenylacetic acid by carbonylation of toluene. (2013). US20130303798A1.
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Wentzel Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
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SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]
- Carboxylation of grignard reagents in the presence of liquid co2. (n.d.).
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MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. [Link]
-
Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. [Link]
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Lanzhou Institute of Chemical Physics. (2012, July 5). LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation. [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
SciSpace. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. [Link]
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Organic Syntheses. (n.d.). phenylacetic acid. [Link]
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (n.d.). CN102050721A.
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]
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SciSpace. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. [Link]
-
Wentzel Lab. (2020, March 31). Alkyl halide to Grignard reacting with CO2 to synthesize carboxylic acid. YouTube. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]
-
PubMed. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine. [Link]
-
The University of Manchester. (n.d.). ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. [Link]
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Dr. Tanmoy Biswas. (2021, October 24). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]
-
PubMed Central (PMC). (2015, November 14). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. [Link]
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PubMed Central (PMC). (n.d.). Renewable Reagent for Nucleophilic Fluorination. [Link]
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The Strategic Insertion of the Difluoromethoxy Group into Aromatic Systems: An In-depth Technical Guide
Abstract
The difluoromethoxy (-OCF₂H) group has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. Its unique stereoelectronic properties, which confer a distinct combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability, have made it a valuable tool for fine-tuning the characteristics of bioactive molecules and advanced materials.[1] This technical guide provides a comprehensive overview of the principal synthetic strategies for introducing the difluoromethoxy group into aromatic rings. We will delve into the mechanistic underpinnings of these methodologies, providing field-proven insights and detailed, step-by-step protocols for key transformations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to strategically leverage the -OCF₂H group in their synthetic endeavors.
The Significance of the Difluoromethoxy Moiety
The strategic incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group, in particular, offers a nuanced profile compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.
-
Lipophilicity and Permeability: The -OCF₂H group imparts a moderate level of lipophilicity, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This allows for fine-tuning of a molecule's ability to cross cellular membranes.[1]
-
Metabolic Stability: The replacement of a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug.[1]
-
Hydrogen Bonding: The polarized C-H bond in the -OCF₂H group allows it to act as a weak hydrogen bond donor, a unique feature among fluorinated alkyl groups. This can lead to enhanced binding affinity and selectivity for biological targets.[2][3]
-
Bioisosterism: The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the benefit of improved metabolic stability.[1][4]
These advantageous properties have led to the incorporation of the difluoromethoxy group in a number of successful pharmaceuticals, including the proton-pump inhibitor Pantoprazole.
Synthetic Strategies for Aromatic Difluoromethoxylation
The introduction of the difluoromethoxy group onto an aromatic ring can be broadly categorized into two main approaches: the direct functionalization of a pre-existing aromatic C-H bond and the construction of the aryl-O bond, typically from a phenol precursor.
Radical-Mediated C-H Difluoromethoxylation
Direct C-H functionalization is an atom-economical and highly desirable strategy as it avoids the need for pre-functionalized starting materials. Recent advances in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes and heteroarenes under mild conditions.[5][6][7]
Mechanism: This transformation proceeds via a radical mechanism. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) to a bespoke difluoromethoxylating reagent. This generates a difluoromethoxy radical (•OCF₂H), which then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation furnish the desired difluoromethoxylated aromatic product.[5][6][7]
Diagram of the Photocatalytic C-H Difluoromethoxylation Mechanism:
Caption: General mechanism for photocatalytic C-H difluoromethoxylation.
Experimental Protocol: Photocatalytic C-H Difluoromethoxylation of Benzene
This protocol is adapted from the work of Ngai and co-workers.[6][7]
Materials:
-
Benzene (used in excess as the substrate and solvent)
-
1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d][5][6][7]triazol-3-ium trifluoromethanesulfonate (difluoromethoxylating reagent)
-
Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (₂) (photocatalyst)
-
Acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk tube, add the difluoromethoxylating reagent (0.1 mmol, 1.0 equiv) and ₂ (0.002 mmol, 0.02 equiv).
-
Add benzene (1.0 mL, excess) and MeCN (1.0 mL).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it approximately 5-10 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethoxybenzene.
Table 1: Scope of Photocatalytic C-H Difluoromethoxylation
| Substrate | Product(s) | Yield (%) | Reference |
| Benzene | Difluoromethoxybenzene | 65 | [6] |
| Toluene | Mixture of o-, m-, p-isomers | 72 | [6] |
| Anisole | Mixture of o-, m-, p-isomers | 78 | [6] |
| Chlorobenzene | Mixture of o-, m-, p-isomers | 68 | [6] |
| Pyridine | 2- and 3-difluoromethoxypyridine | 45 | [6] |
O-Difluoromethylation of Phenols via Difluorocarbene
The most established and widely used method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[2][3] This method relies on the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophile, which is then trapped by a phenoxide nucleophile.
Mechanism: The reaction is typically carried out under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide. A difluorocarbene precursor is then introduced, which upon thermal or chemical activation, releases difluorocarbene. The phenoxide attacks the electrophilic carbene to form a difluoromethoxide anion, which is subsequently protonated during work-up to yield the final product.
Diagram of the O-Difluoromethylation of Phenols Mechanism:
Caption: Mechanism of O-difluoromethylation of phenols via difluorocarbene.
A variety of reagents can be used to generate difluorocarbene, each with its own advantages and disadvantages in terms of handling, reactivity, and environmental impact.[4]
Table 2: Common Difluorocarbene Precursors
| Reagent | Name | Properties |
| ClCF₂H | Chlorodifluoromethane (Freon-22) | Gaseous, ozone-depleting substance.[2][3] |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Stable solid, requires heating for decarboxylation.[5] |
| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | Versatile liquid reagent, activated by a fluoride source.[8][9] |
| HCF₂OTf | Difluoromethyltriflate | Liquid reagent, reacts rapidly at room temperature.[10] |
Experimental Protocol: O-Difluoromethylation of 4-Nitrophenol using Sodium Chlorodifluoroacetate
This protocol is a representative example of a difluorocarbene-based O-difluoromethylation.
Materials:
-
4-Nitrophenol
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-(difluoromethoxy)-4-nitrobenzene.
Safety and Handling Considerations
Many reagents used in difluoromethoxylation reactions are hazardous and require careful handling.
-
Chlorodifluoromethane (Freon-22): This is a gas and an ozone-depleting substance. Its use is highly regulated.
-
Pyrophoric Reagents: Some protocols may involve the use of pyrophoric reagents which can ignite spontaneously in air. Always handle these under an inert atmosphere and follow established safety procedures.[11][12]
-
Fluoride Sources: Reagents like TMSCF₂Br require a fluoride source for activation. Handle fluoride salts with care as they are toxic.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14]
Conclusion
The introduction of the difluoromethoxy group into aromatic rings is a powerful strategy for modulating molecular properties in drug discovery and materials science. This guide has provided an in-depth overview of the primary synthetic methodologies, focusing on radical C-H difluoromethoxylation and the O-difluoromethylation of phenols. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively incorporate this valuable functional group into their target molecules. The continued development of new reagents and catalytic systems will undoubtedly expand the synthetic chemist's toolbox for accessing these important compounds.
References
-
Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]
-
Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH. [Link]
-
ChemistryViews. (2019). Radical Difluoromethoxylation of Arenes. [Link]
-
Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. ResearchGate. [Link]
-
UCL Discovery. (n.d.). Supplementary Guidance While the following is a general guide to the safe use of chemicals used within this protocol, safety dat. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]
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Semantic Scholar. (n.d.). C-H Fluoromethoxylation of Arenes by Photoredox Catalysis. [Link]
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Pflästerer, D., et al. (2022). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. PMC - NIH. [Link]
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Meyer, C., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PubMed Central. [Link]
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MIT Open Access Articles. (n.d.). Visible Light Photoredox Catalysis in Flow. [Link]
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Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
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ACS Publications. (2025). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students. [Link]
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NIH. (n.d.). Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. [Link]
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ACS Publications. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. [Link]
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Deng, X. Y., et al. (2015). Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications. [Link]
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Hartwig, J. F., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]
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Zhang, X., et al. (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the field, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and data from structurally analogous compounds to offer a robust analytical framework. Each section details the theoretical basis for the predicted spectral features, provides field-proven experimental protocols for data acquisition, and offers insights into the interpretation of the spectroscopic data.
Introduction
4-(Difluoromethoxy)-3-fluorophenylacetic acid (MW: 220.15 g/mol , Formula: C₉H₇F₃O₃) is a multifaceted molecule featuring a difluoromethoxy group, a fluorine-substituted aromatic ring, and a carboxylic acid moiety.[1][2] The unique electronic properties imparted by these fluorine-containing functional groups make it a valuable building block in medicinal chemistry. Accurate spectroscopic analysis is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide serves as a practical resource for the analytical workflows required to fully characterize this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(difluoromethoxy)-3-fluorophenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguously determining its constitution.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 4-(difluoromethoxy)-3-fluorophenylacetic acid. Predictions are based on established increments for substituted benzene rings and data from analogous compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| Carboxylic Acid | ~11-13 | br s | - | -COOH |
| Methylene | ~3.6 | s | - | -CH₂- |
| Aromatic H-5 | ~7.2 | t | J(H-F) ≈ 8-9 | Ar-H adjacent to CH₂ |
| Aromatic H-2 | ~7.1 | dd | J(H-H) ≈ 8, J(H-F) ≈ 2 | Ar-H ortho to F |
| Aromatic H-6 | ~7.0 | dd | J(H-H) ≈ 8, J(H-F) ≈ 2 | Ar-H meta to F |
| Difluoromethoxy | ~6.6 | t | J(H-F) ≈ 73 | -OCHF₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~175 | -COOH |
| Aromatic C-F | ~155 (d) | C-F (J(C-F) ≈ 245 Hz) |
| Aromatic C-O | ~145 (d) | C-O (J(C-F) ≈ 10 Hz) |
| Aromatic C-CH₂ | ~135 | C-CH₂ |
| Aromatic C-H | ~125 | C-H |
| Aromatic C-H | ~118 | C-H |
| Aromatic C-H | ~115 (d) | C-H (J(C-F) ≈ 20 Hz) |
| Difluoromethoxy | ~115 (t) | -OCHF₂ (J(C-F) ≈ 260 Hz) |
| Methylene | ~40 | -CH₂- |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| Difluoromethoxy | ~-82 | d | J(F-H) ≈ 73 | -OCHF₂ |
| Aromatic Fluorine | ~-115 | m | - | Ar-F |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of 4-(difluoromethoxy)-3-fluorophenylacetic acid is outlined below. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent for optimal spectral resolution.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument-specific gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
Acquire the ¹⁹F spectrum. This is often a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Caption: Workflow for NMR data acquisition.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (11-13 ppm), which can be confirmed by D₂O exchange. The methylene protons adjacent to the carboxylic acid and the aromatic ring are predicted to be a singlet around 3.6 ppm, similar to what is observed for 4-fluorophenylacetic acid.[3] The aromatic region will display complex splitting patterns due to H-H and H-F couplings. The difluoromethoxy proton will be a characteristic triplet due to coupling with the two equivalent fluorine atoms, with a large coupling constant of approximately 73 Hz.[4]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show characteristic splitting patterns due to coupling with fluorine. The carbon directly attached to the aromatic fluorine will exhibit a large one-bond C-F coupling constant (~245 Hz). The carbon of the difluoromethoxy group will appear as a triplet with a large C-F coupling constant (~260 Hz).[5]
-
¹⁹F NMR: Two distinct signals are expected. The difluoromethoxy fluorines will appear as a doublet due to coupling with the single proton of that group. The aromatic fluorine's chemical shift will be in the typical range for aryl fluorides.[6][7] The multiplicity will be complex due to couplings with the aromatic protons.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-(difluoromethoxy)-3-fluorophenylacetic acid is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-F bonds.
Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Carboxylic Acid/Ether |
| 1000-1200 | C-F stretch | Aryl-F, O-CF₂ |
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like 4-(difluoromethoxy)-3-fluorophenylacetic acid, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method are commonly employed. The ATR method is often preferred for its simplicity and speed.
ATR Method:
-
Instrument Background: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
KBr Pellet Method:
-
Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder and acquire the spectrum.
Caption: Workflow for FT-IR data acquisition via ATR.
Interpretation of Predicted IR Spectrum
The most prominent feature will be the broad O-H stretching vibration of the carboxylic acid's hydrogen-bonded dimer, spanning from 2500 to 3300 cm⁻¹. The sharp, intense C=O stretching absorption will appear around 1700 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid and the ether linkage will likely appear between 1200 and 1300 cm⁻¹. Strong absorbances in the 1000-1200 cm⁻¹ range will be indicative of the C-F stretching vibrations from both the aromatic fluorine and the difluoromethoxy group. The IR spectrum of the related 3-fluoro-4-methoxyphenylacetic acid shows similar characteristic peaks.[8]
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M-H]⁻ or [M+H]⁺): m/z = 220 (for M⁺˙), 219 (for [M-H]⁻), or 221 (for [M+H]⁺).
-
Key Fragments:
-
Loss of -COOH (45 Da): m/z = 175
-
Loss of -CH₂COOH (59 Da): m/z = 161
-
Fragments corresponding to the substituted benzene ring.
-
Experimental Protocol: ESI-MS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent pseudomolecular ion with minimal fragmentation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[9] A small amount of formic acid or ammonium hydroxide can be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, the negative ion mode is often preferred due to the ease of deprotonation.
-
If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the pseudomolecular ion and subjecting it to collision-induced dissociation (CID).
-
Caption: Workflow for ESI-MS data acquisition.
Interpretation of Predicted Mass Spectrum
In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 219. In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at m/z 221. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For instance, the calculated exact mass for [C₉H₆F₃O₃]⁻ is 219.0274, which should be within a few ppm of the experimentally observed value.
Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a prominent fragment corresponding to the loss of CO₂ (44 Da), resulting in an ion at m/z 175. This fragmentation is characteristic of carboxylates. Further fragmentation would depend on the stability of the resulting ions. The analysis of perfluorinated carboxylic acids often involves monitoring for characteristic neutral losses.[10]
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of 4-(difluoromethoxy)-3-fluorophenylacetic acid. By combining theoretical predictions with established experimental protocols and interpretive strategies based on analogous structures, researchers can confidently approach the characterization of this and related fluorinated compounds. The methodologies and expected data presented herein serve as a valuable resource for ensuring the structural integrity and purity of this important synthetic building block.
References
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Fujii, Y., Harada, K. H., & Koizumi, A. (n.d.). Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry with Electron Capture Negative Ionization. Environmental Science & Technology. Retrieved from [Link]
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Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
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McCord, J., Strynar, M., Lindstrom, A., & Newton, S. (n.d.). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Retrieved from [Link]
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Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]
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National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]
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Analytical Chemistry (ACS Publications). (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 7). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5 (7.1T ; std is pentafluorotoluene, used as internal standard; HAr is C 6 F 5 H; # indicates the signal due to the CD 2 Cl 2 solvent). Retrieved from [Link]
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Dovepress. (2025, August 6). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Scaffold - A Perspective on Phenylacetic Acid in Modern Drug Discovery
The phenylacetic acid motif, a deceptively simple scaffold consisting of a phenyl ring linked to a carboxylic acid via a methylene spacer, continues to be a cornerstone in the edifice of medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac to life-saving antibiotics such as penicillin.[1][2][3][4] The enduring relevance of this structural class lies in its remarkable versatility. The phenyl ring serves as a canvas for a myriad of substitutions, allowing for the fine-tuning of physicochemical properties and biological activity, while the carboxylic acid moiety provides a critical anchor for target engagement.[1]
This guide moves beyond a mere recitation of synthetic protocols. As senior application scientists, our goal is to provide a strategic framework for the discovery and synthesis of novel phenylacetic acid derivatives. We will delve into the causality behind experimental choices, from the initial selection of a synthetic route to the nuanced optimization of reaction conditions. Each protocol presented is designed as a self-validating system, with an emphasis on robust, reproducible, and scalable methodologies. By grounding our discussion in authoritative literature and providing practical, field-proven insights, we aim to empower researchers to not only synthesize new molecules but to innovate within this ever-expanding chemical space.
I. Strategic Foundations: Charting the Course for Novel Phenylacetic Acid Derivatives
The journey from a conceptual phenylacetic acid derivative to a viable drug candidate is a multi-stage process demanding careful planning and strategic decision-making. This section outlines the crucial preliminary steps that form the bedrock of a successful discovery program.
Target Identification and Validation: The "Why" Before the "How"
Before embarking on any synthetic campaign, a clear understanding of the biological target is paramount. Phenylacetic acid derivatives have demonstrated activity against a diverse range of targets, including:
-
Enzymes: Cyclooxygenases (COX-1 and COX-2) for NSAIDs, aldose reductase for diabetic complications, and penicillin-binding proteins for antibiotics.[2][5]
-
Nuclear Receptors: Peroxisome proliferator-activated receptors (hPPARs) for metabolic disorders and Liver X Receptors (LXRs) for atherosclerosis.[6][7]
-
Ion Channels: Slo2.1 channels, where they act as activators.[8]
The selection of a target should be data-driven, leveraging bioinformatics, proteomics, and existing pharmacological data. Once a target is identified, validation is crucial to ensure that its modulation will elicit the desired therapeutic effect.
In Silico Design and Scaffolding Strategy
Computational tools play an indispensable role in modern drug discovery. Molecular modeling and docking studies can predict the binding affinity of virtual phenylacetic acid derivatives to the target's active site, guiding the selection of substituents on the phenyl ring. This in silico screening allows for the prioritization of synthetic targets with the highest probability of success, thereby conserving valuable resources.
A key consideration in the design phase is the "methylene spacer." Studies have shown this component to be critical for the biological activity of certain benzyloxyphenylacetic acids, highlighting the importance of maintaining this structural feature.[5]
II. The Synthetic Arsenal: Methodologies for Crafting Phenylacetic Acid Derivatives
The synthesis of functionalized phenylacetic acids is a mature field, yet it continues to evolve with the advent of new catalytic systems and greener methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This section provides a detailed overview of the most robust and versatile methods.
Classical and Time-Tested Routes
These methods have long been the workhorses for the synthesis of phenylacetic acids and remain highly relevant for their reliability and scalability.
This is a straightforward and widely employed method for preparing phenylacetic acids.[1] The transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its smoother reaction profile.[9]
Conceptual Workflow: Hydrolysis of Benzyl Cyanides
Caption: General scheme for the hydrolysis of benzyl cyanides.
Detailed Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [9]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzyl cyanide (1.0 eq), water (1.6 volumes), and concentrated sulfuric acid (1.2 volumes).
-
Reaction: Heat the mixture under reflux with vigorous stirring for 3 hours.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the solid phenylacetic acid by vacuum filtration.
-
Purification: Wash the crude product with hot water by decantation while the product is molten. Further purification can be achieved by distillation under reduced pressure.
This method offers a versatile route to phenylacetic acids through the carboxylation of a benzylmagnesium halide intermediate, allowing for the formation of a new carbon-carbon bond.[1]
Conceptual Workflow: Grignard Reaction
Caption: Synthesis of phenylacetic acid via Grignard reaction.
This unique rearrangement reaction transforms an acetophenone into a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid. The use of phase transfer catalysts can significantly improve reaction efficiency.[1][10]
Conceptual Workflow: Willgerodt-Kindler Reaction
Caption: The Willgerodt-Kindler reaction pathway.
Detailed Protocol: Willgerodt-Kindler Reaction and Hydrolysis [1]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Isolation and Purification: Collect the precipitated phenylacetic acid by filtration, wash with cold water, and purify by recrystallization.
Modern Catalytic Approaches
Recent advances in catalysis have provided more efficient, selective, and environmentally friendly methods for the synthesis of phenylacetic acid derivatives.
This method offers a highly efficient route for introducing the carboxylic acid moiety using carbon monoxide as the carboxyl source.[1][11] The reaction often proceeds with high yields and excellent functional group tolerance.[11][12]
Conceptual Workflow: Palladium-Catalyzed Carbonylation
Caption: Palladium-catalyzed carbonylation of benzyl halides.
Detailed Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [1]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.01 eq), triphenylphosphine (PPh3, 0.02 eq), and toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm). Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the CO.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
For the synthesis of ortho-substituted phenylacetic acid derivatives, a palladium-catalyzed Suzuki coupling of an aryl boronic acid with an appropriate alkyl halide can be a powerful strategy.[13] This Csp2-Csp3 coupling allows for the introduction of diverse aryl groups.
Conceptual Workflow: Suzuki Coupling for Phenylacetic Acid Derivatives
Caption: Suzuki coupling approach to substituted phenylacetic acids.
Green Chemistry Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact.[14] For the synthesis of phenylacetic acid derivatives, this can involve the use of eco-friendly solvents, catalysts, and reaction conditions.
-
Solvent-Free Reactions: Performing reactions neat, such as in the esterification of phenols with acetic anhydride, can eliminate solvent waste.[15]
-
Biocatalysis: Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents.[14]
-
Lignin-Catalyzed Synthesis: Utilizing biowaste-derived lignin as a catalyst for reactions like the synthesis of phenoxyacetic acid represents a sustainable approach.[16]
III. Structure-Activity and Structure-Toxicity Relationships (SAR/STR)
The biological activity and toxicity of phenylacetic acid derivatives are intricately linked to their chemical structure. A systematic exploration of these relationships is crucial for lead optimization.
For NSAIDs derived from the 2-phenylaminophenylacetic acid scaffold, such as diclofenac, structural modifications can have a pronounced effect on both COX inhibitory activity and liver cytotoxicity.[2][17] Studies have shown that increased lipophilicity and the presence of certain halogen substituents can lead to higher toxicity, likely due to the formation of reactive metabolites.[2] A key objective in the development of safer NSAIDs is to design analogs that avoid this metabolic activation.[18]
A concurrent evaluation of pharmacological activity and cytotoxicity allows for the derivation of a "safety profile," guiding the selection of candidates with an optimal therapeutic window.[17]
IV. Data-Driven Optimization and Future Directions
The discovery of novel phenylacetic acid derivatives is an iterative process of design, synthesis, and testing. The quantitative data gathered from each cycle should be meticulously organized and analyzed to inform the next round of optimization.
Table 1: Comparative Yields of Phenylacetic Acid Synthesis Methods
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Acid Hydrolysis | Benzyl Cyanide | H2SO4, H2O | 77-80 | [9] |
| Willgerodt-Kindler | Acetophenone | S, Morpholine, NaOH | Good to Excellent | [10] |
| Pd-Catalyzed Carbonylation | 2,4-Dichlorobenzyl Chloride | CO, Pd(OAc)2, PPh3 | up to 95 | [11] |
| Suzuki Coupling | Aryl Boronic Acid | Alkyl Halide, Pd Catalyst | 20-85 | [13] |
The future of phenylacetic acid derivative discovery will likely be shaped by advancements in several key areas:
-
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets to predict the biological activity and toxicity of virtual compounds with increasing accuracy, further streamlining the discovery process.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, more efficient, and scalable syntheses.
-
Novel Biological Targets: The ongoing exploration of the human genome and proteome will undoubtedly unveil new biological targets for which phenylacetic acid derivatives can be developed as potent and selective modulators.
By integrating these cutting-edge technologies with the robust synthetic methodologies outlined in this guide, the scientific community is well-positioned to continue unlocking the therapeutic potential of the phenylacetic acid scaffold for generations to come.
V. References
-
Cassar, L., & Foà, M. (1977). Process for preparing phenylacetic acid. U.S. Patent No. 4,128,572. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Pang, Y., Yeo, W. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 74, 288-295. Retrieved from [Link]
-
Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59. Retrieved from [Link]
-
Adapa, S. R., & Prasad, C. S. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(17), 2451-2456. Retrieved from [Link]
-
Pang, Y., Yeo, W. K., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]
-
Schulze, T., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 23(8), 1888. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Retrieved from [Link]
-
Hu, B., et al. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(17), 7647-7660. Retrieved from [Link]
-
Pang, Y., Yeo, W. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Retrieved from [Link]
-
Dai, L., et al. (2011). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 79(3), 524-533. Retrieved from [Link]
-
Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Retrieved from [Link]
-
Schulze, T., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2023). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Catalysts, 13(11), 1435. Retrieved from [Link]
-
Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved from [Link]
-
Hederich, A., et al. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S. Patent No. 5,698,735. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193. Retrieved from [Link]
-
Jetir.org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Grier, A., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter baumannii. mBio, 13(2), e03810-21. Retrieved from [Link]
-
Al-Haiza, M. A., & El-Guesmi, N. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
-
Wellendorph, P., et al. (2015). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. Retrieved from [Link]
-
Kshirsagar, N., et al. (2023). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis of phenylacetic acid derivatives. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: High-Fidelity Analytical Methods for the Quantification and Characterization of 4-(difluoromethoxy)-3-fluorophenylacetic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the analysis of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a compound of interest in pharmaceutical research and development. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound.
Introduction and Compound Profile
4-(difluoromethoxy)-3-fluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of multiple fluorine atoms imparts unique physicochemical properties that can influence its biological activity and metabolic stability, making it a relevant scaffold in drug discovery. Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of the active pharmaceutical ingredient (API) and its formulated drug products.
The validation of analytical procedures is a critical requirement of regulatory bodies, ensuring that a method is suitable for its intended purpose.[1][2] This guide integrates validation principles directly into the protocols, explaining the causality behind experimental choices to build a foundation of trustworthiness and scientific rigor.
Table 1: Physicochemical Properties of 4-(difluoromethoxy)-3-fluorophenylacetic acid
| Property | Value | Source |
| CAS Number | 1261851-55-1 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.14 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | [3] |
Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
Principle of the Method: Reverse-phase HPLC is the primary method for the assay and impurity quantification of non-volatile organic molecules like 4-(difluoromethoxy)-3-fluorophenylacetic acid. The methodology employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, rendering the molecule less polar and ensuring good retention and sharp, symmetrical peak shapes on the C18 column.[4] UV detection is suitable due to the presence of the aromatic ring chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis of 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Protocol 2.1: HPLC-UV Method for Assay and Impurity Determination
This protocol is designed to be a starting point and must be fully validated according to ICH Q2(R2) guidelines before routine use.[5]
1. Materials and Reagents:
-
4-(difluoromethoxy)-3-fluorophenylacetic acid Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%) or Phosphoric Acid (≥85%)
-
Class A volumetric flasks and pipettes
-
0.45 µm PTFE or Nylon syringe filters
2. Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Ascentis® C18, 150 x 4.6 mm, 5 µm | A standard C18 column provides robust, general-purpose retention for this type of molecule.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures the analyte is in its non-ionized form for optimal retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff. |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler and more robust for routine assays. A gradient may be required for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | 264 nm | This wavelength is cited for similar fluorophenylacetic acid isomers and provides good sensitivity.[7][8] A UV scan should be performed to confirm the absorption maximum. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |
3. Preparation of Solutions:
-
Reference Standard (RS) Stock Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of the RS into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to the target concentration.
4. System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
5. Validation Approach: This method must be validated for its intended purpose. Key parameters include:
-
Specificity: Demonstrate that excipients and potential impurities do not interfere with the main peak.
-
Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations. RSD should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal degradation. Therefore, a chemical derivatization step is mandatory. Pentafluorobenzyl bromide (PFBBr) is an effective reagent that converts the carboxylic acid into its corresponding pentafluorobenzyl (PFB) ester.[9] This derivative is significantly more volatile and less polar, making it amenable to GC separation and subsequent detection by mass spectrometry. GC-MS is an excellent tool for identifying and quantifying trace-level volatile or semi-volatile impurities that may not be detected by HPLC.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis following PFBBr derivatization.
Protocol 3.1: GC-MS Method via PFB-Ester Derivatization
1. Materials and Reagents:
-
Sample containing 4-(difluoromethoxy)-3-fluorophenylacetic acid
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium Carbonate (K₂CO₃) or a suitable organic base
-
Acetonitrile and Hexane (GC Grade)
-
2 mL GC vials with inserts
2. Derivatization Procedure:
-
Prepare a solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
In a 2 mL vial, add 100 µL of the sample solution.
-
Add a small amount (e.g., 10-20 mg) of K₂CO₃ as a catalyst.
-
Add 50 µL of the PFBBr derivatizing reagent.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of water. Vortex thoroughly to extract the PFB-ester derivative into the hexane layer.
-
Carefully transfer the upper hexane layer to a new GC vial with an insert for analysis.
3. GC-MS Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is standard for general-purpose GC-MS analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivative without degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Start at 80°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | A temperature gradient is necessary to elute the derivatized analyte and separate it from other components. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before they reach the ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Analysis Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides structural information, while SIM offers superior sensitivity for trace analysis.[9] |
4. Data Interpretation: The expected mass of the PFB-ester derivative is 400.2 g/mol . In EI-MS, the molecular ion [M]⁺ at m/z 400 may be observed. The most prominent fragment ion is typically the pentafluorobenzyl cation [C₇H₂F₅]⁺ at m/z 181 , which is often used for quantification in SIM mode. Other fragments will arise from the cleavage of the parent molecule.
Structural Confirmation by NMR Spectroscopy
Principle of the Method: NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. For 4-(difluoromethoxy)-3-fluorophenylacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity with no background interference. This makes it ideal for confirming the identity and purity of the reference standard and for characterizing unknown impurities.
Protocol 4.1: NMR Sample Preparation and Analysis
1. Materials and Reagents:
-
~10-20 mg of 4-(difluoromethoxy)-3-fluorophenylacetic acid
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR
-
A suitable fluorine-containing reference for ¹⁹F NMR (e.g., trifluorotoluene) can be used for external referencing.
2. Sample Preparation:
-
Accurately weigh the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.[10]
3. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
4. Expected Spectral Characteristics:
-
¹H NMR: Expect signals for the aromatic protons (complex splitting patterns due to H-H and H-F coupling), the methylene protons (-CH₂-) adjacent to the carbonyl group (a singlet or a triplet if coupled to fluorine), and the difluoromethoxy proton (-OCHF₂-), which will appear as a characteristic triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals for all 9 unique carbons should be observable, including the carbonyl carbon, the aromatic carbons (with C-F couplings), the methylene carbon, and the difluoromethoxy carbon (which will appear as a triplet).
-
¹⁹F NMR: Expect two distinct signals: one for the aromatic fluorine and one for the difluoromethoxy group (-OCHF₂). The difluoromethoxy signal will be a doublet due to coupling with its attached proton.
References
-
SIELC Technologies. (2021). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Lee, M. R., Lee, C. H., & Hwang, B. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
Poboży, E., et al. (2009). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]
-
Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]
-
Madikana, A., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]
-
Poboży, E., et al. (2009). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. [Link]
-
Phenomenex. (2023). Analysis of Difluoroacetic Acid in Drinking Water. [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]
-
Shimadzu. (n.d.). Analysis of Volatile Per- and Polyfluoroalkyl Substances (PFAS) in Water by Head-Space SPME GC/MS/MS. [Link]
-
Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
Svensson, F. (2010). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Hren, D., & Gmajner, D. (2005). Sample preparation in analysis of pharmaceuticals. ResearchGate. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Veeprho. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
The Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
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- 6. HPLC Analysis of Phenylacetic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 8. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Assessment of 4-(difluoromethoxy)-3-fluorophenylacetic acid
Abstract
This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-(difluoromethoxy)-3-fluorophenylacetic acid, an emerging intermediate in pharmaceutical synthesis. The developed method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under forced degradation conditions. This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of fluorinated aromatic compounds.
Introduction: The Imperative for Purity in Fluorinated Intermediates
4-(difluoromethoxy)-3-fluorophenylacetic acid is a key building block in the synthesis of various contemporary pharmaceutical agents. The presence of difluoromethoxy and fluoro functional groups can significantly influence the pharmacological properties of the final drug product. Therefore, ensuring the purity and stability of this intermediate is of paramount importance for the safety and efficacy of the resulting API.[1][2] A robust analytical method is essential to quantify the main component and detect any impurities that may arise during synthesis, storage, or handling.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3] This note describes a method developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory submissions.[4][5][6][7]
Method Rationale and Chromatographic Principles
The analyte, 4-(difluoromethoxy)-3-fluorophenylacetic acid, is a polar aromatic carboxylic acid. The selection of chromatographic conditions was guided by the need to achieve adequate retention of this polar compound while ensuring sharp peak shapes and good resolution from potential impurities.
-
Stationary Phase Selection: A C18 column is a versatile and widely used stationary phase in reverse-phase chromatography.[8][9] However, for polar analytes, a standard C18 phase can sometimes provide insufficient retention. To address this, a column with a polar-embedded group or a phenyl-based stationary phase was considered. A phenyl column, in particular, can offer alternative selectivity for aromatic compounds through π-π interactions.[4][10] For this application, a C18 column was ultimately chosen due to its broad applicability and robustness, with mobile phase modifications to ensure adequate retention.
-
Mobile Phase Composition: A combination of acetonitrile and a slightly acidic aqueous buffer is employed. Acetonitrile is a common organic modifier in RP-HPLC. The acidic buffer, in this case, a dilute solution of phosphoric acid, serves to suppress the ionization of the carboxylic acid group of the analyte.[3][11] This is crucial for achieving good peak shape and reproducible retention times, as analyzing the compound in its neutral form minimizes peak tailing.
-
Detection Wavelength: Based on the UV-Vis absorption spectra of structurally similar fluorinated phenylacetic acids, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity for the analyte and its aromatic impurities.[5][12][13] For this method, a wavelength of 276 nm was selected.[11]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Reference Standard: 4-(difluoromethoxy)-3-fluorophenylacetic acid of known purity.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 276 nm |
| Run Time | 30 minutes |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(difluoromethoxy)-3-fluorophenylacetic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2]
-
Protocol: Subject the sample to stress conditions including acid hydrolysis (0.1 M HCl at 60°C), base hydrolysis (0.1 M NaOH at 60°C), oxidative degradation (3% H₂O₂ at room temperature), thermal degradation (80°C), and photolytic degradation (ICH Q1B). Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation products and impurities, and the peak purity analysis (e.g., using a PDA detector) shows no co-eluting peaks.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).
-
Acceptance Criteria: These values should be determined and reported to indicate the sensitivity of the method.
Robustness
-
Protocol: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase A (±0.2 units).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor variations.
The following table summarizes the validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak; peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Range | 50% to 150% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD & LOQ | To be determined and reported |
| Robustness | System suitability criteria met under all varied conditions |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the performance of the chromatographic system.
-
Protocol: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Areas: ≤ 2.0%
-
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity assessment of 4-(difluoromethoxy)-3-fluorophenylacetic acid. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in a regulated environment. The detailed protocol and validation criteria provide a comprehensive guide for scientists and professionals in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
Capot Chemical. Specifications of 4-(Difluoromethoxy)-3-fluorophenylacetic acid. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2023). [Link]
-
Hawach. Polar Column in HPLC Example. (2023). [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part I). (2023). [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests for intrinsic stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Welch Materials. The Starting Point in Method Development. (2023). [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). [Link]
-
ResearchGate. UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... [Link]
-
PubChem. 4-Fluorophenoxyacetic acid. [Link]
-
Science-softCon. UV/Vis + Photochemistry Database. [Link]
-
SpectraBase. 4-Fluorophenol - Optional[UV-VIS] - Spectrum. [Link]
-
SIELC Technologies. 3-Fluorophenylacetic acid. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3-Fluorophenylacetic acid. [Link]
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- 13. UV-Vis Spectrum of 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
Application Note: High-Resolution 19F NMR Spectroscopy of 4-(difluoromethoxy)-3-fluorophenylacetic acid for Drug Development
Introduction: The Ascendancy of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug development.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have led to a significant rise in the number of fluorinated compounds progressing through clinical trials.[1] Consequently, the precise and unambiguous characterization of these fluorinated entities is paramount. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful and indispensable tool.[3][4][5]
The 19F nucleus possesses a confluence of advantageous properties for NMR spectroscopy: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it the third most receptive nucleus after tritium and protium.[6] This inherent sensitivity, coupled with the general absence of endogenous fluorine in biological systems, provides a clean spectral window, free from background interference.[4][7] Furthermore, the expansive chemical shift range of 19F NMR, spanning over 800 ppm, offers exceptional spectral dispersion, minimizing signal overlap and facilitating the analysis of complex molecules and mixtures.[6][8]
This application note provides a comprehensive guide to the high-resolution 19F NMR spectroscopy of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a representative fluorinated building block in drug discovery. We will delve into the theoretical underpinnings of its 19F NMR spectrum, provide detailed, field-proven protocols for sample preparation, data acquisition, and processing, and discuss the interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of 19F NMR for the structural elucidation and characterization of fluorinated compounds.
Structural Features and Predicted 19F NMR Spectrum of 4-(difluoromethoxy)-3-fluorophenylacetic acid
The structure of 4-(difluoromethoxy)-3-fluorophenylacetic acid presents two distinct fluorine environments, which will give rise to two separate signals in the 19F NMR spectrum. Understanding the expected chemical shifts and coupling patterns is crucial for accurate spectral assignment.
-
The Aromatic Fluorine (Ar-F): The fluorine atom directly attached to the aromatic ring is expected to resonate in the typical range for aryl fluorides, generally between -100 ppm and -170 ppm relative to the standard reference, CFCl3.[9] Its precise chemical shift will be influenced by the electronic effects of the other substituents on the ring.
-
The Difluoromethoxy Group (-OCHF2): The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore produce a single resonance. The chemical shift for difluoromethoxy groups typically falls in the range of -80 ppm to -90 ppm.[10]
Spin-Spin Coupling: A key feature of the 19F NMR spectrum will be the observation of spin-spin coupling, which provides valuable information about the connectivity of the molecule.
-
4JFF Coupling: A through-bond coupling interaction is expected between the aromatic fluorine and the two fluorine atoms of the difluoromethoxy group. This four-bond coupling (4JFF) will result in a splitting of both signals. The aromatic fluorine signal will appear as a triplet (or more accurately, a triplet of doublets if we consider coupling to protons), and the difluoromethoxy signal will appear as a doublet. The magnitude of 4JFF coupling constants through an aromatic ring is typically in the range of a few Hertz.
-
JHF Coupling: Both fluorine environments will also exhibit coupling to the nearby protons. The difluoromethoxy fluorine atoms will show a significant two-bond coupling (2JHF) to the geminal proton, resulting in a triplet for the 1H-coupled 19F spectrum. The aromatic fluorine will display smaller couplings to the ortho and meta protons on the ring. For routine analysis, 1H decoupling is often employed to simplify the 19F spectrum, collapsing the multiplets into singlets (for the difluoromethoxy group, it would be a singlet if not for the 4JFF coupling) and improving the signal-to-noise ratio.
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for acquiring high-quality 19F NMR data.
Caption: A generalized workflow for 19F NMR spectroscopy.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
Materials:
-
4-(difluoromethoxy)-3-fluorophenylacetic acid
-
Deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)[11]
-
High-quality 5 mm NMR tubes
-
Internal reference standard (optional, see discussion below)
-
Glass Pasteur pipette and cotton wool for filtration[12]
Step-by-Step Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For 4-(difluoromethoxy)-3-fluorophenylacetic acid, chloroform-d (CDCl3) or acetone-d6 are good starting points. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.[13]
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg/mL. This concentration range typically provides an excellent signal-to-noise ratio in a reasonable acquisition time.
-
Dissolution and Filtration: Weigh the desired amount of the compound into a small vial and add approximately 0.6-0.7 mL of the deuterated solvent.[11] Gently swirl to dissolve. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[12]
-
Internal Referencing (Optional but Recommended): While modern NMR spectrometers can use the deuterium lock signal for internal referencing, for precise and reproducible chemical shift measurements, the use of an internal standard is highly recommended.[11][14] A common reference for 19F NMR is trifluoroacetic acid (TFA) or hexafluorobenzene (C6F6).[15][16] Add a small, known amount of the reference standard to the sample.
| Reference Compound | Chemical Shift (ppm vs. CFCl3) |
| Trifluoroacetic acid (TFA) | -76.55 |
| Hexafluorobenzene (C6F6) | -164.9 |
| Fluorobenzene (C6H5F) | -113.15 |
Table 1: Common Internal Reference Standards for 19F NMR.[15][16]
Protocol 2: NMR Data Acquisition
These parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of 19F detection.
Step-by-Step Procedure:
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Load Standard 19F Pulse Program: Select a standard 1D 19F pulse program, often with 1H decoupling (e.g., zgfhig on Bruker systems).[14] Inverse-gated decoupling can be used for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[17]
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range of your compound and the reference. A width of 200-250 ppm is generally sufficient for organofluorine compounds.[6]
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral region (e.g., around -100 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T1) is necessary.[18]
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3-1.0 Hz to improve the signal-to-noise ratio without significantly degrading the resolution. Perform the Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known chemical shift value. If no internal standard is used, the spectrum can be referenced to the solvent's residual 1H signal via the spectrometer's internal calibration.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Data Interpretation and Expected Results
The processed 19F NMR spectrum of 4-(difluoromethoxy)-3-fluorophenylacetic acid is expected to show two distinct signals.
| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity (1H decoupled) |
| Ar-F | -100 to -170 | Doublet |
| -OCHF 2 | -80 to -90 | Triplet |
Table 2: Predicted 19F NMR Spectral Parameters for 4-(difluoromethoxy)-3-fluorophenylacetic acid.
The integration of the two signals should yield a ratio of 1:2, corresponding to the single aromatic fluorine and the two equivalent difluoromethoxy fluorines, respectively. The observed coupling constants will confirm the through-bond connectivity.
The following diagram illustrates the expected coupling pattern.
Caption: Predicted spin-spin coupling between the fluorine nuclei.
Advanced Applications and Considerations
-
Quantitative 19F NMR (qNMR): With careful experimental setup (e.g., use of a certified reference material, long relaxation delays), 19F NMR can be a highly accurate quantitative technique for determining the purity of fluorinated compounds.[17]
-
2D NMR Spectroscopy: For more complex molecules, 2D NMR experiments such as 1H-19F HETCOR can be invaluable for unambiguously assigning the connectivity between fluorine and proton nuclei.[7]
-
Fragment-Based Drug Discovery: 19F NMR is a powerful tool in fragment-based screening, where changes in the chemical shift of a fluorinated fragment upon binding to a target protein can be readily detected.[2][3][5]
Conclusion
19F NMR spectroscopy is a robust and information-rich analytical technique that is essential for the characterization of fluorinated molecules in drug discovery and development. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently acquire, process, and interpret high-quality 19F NMR data for compounds such as 4-(difluoromethoxy)-3-fluorophenylacetic acid. The sensitivity, high resolution, and quantitative nature of 19F NMR make it an indispensable tool for ensuring the structural integrity and purity of novel pharmaceutical candidates.
References
-
NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
News-Medical.Net. (2026, January 20). Exploring ¹⁹F NMR in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F-NMR in target-based drug discovery | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2021, July 12). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Retrieved from [Link]
-
Slideshare. (n.d.). 19 f chemical shifts and coupling constants | DOCX. Retrieved from [Link]
-
Scribd. (n.d.). 19F NMR Reference Standards Guide | PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX. Retrieved from [Link]
-
NIH. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. Retrieved from [Link]
-
ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
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Unknown. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Carbonylation in Phenylacetic Acid Synthesis
Introduction: The Strategic Importance of Phenylacetic Acids and Their Synthesis via Palladium-Catalyzed Carbonylation
Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Notably, this scaffold is the core of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3][4][5][6] The efficient and selective synthesis of these compounds is, therefore, a topic of significant academic and industrial interest. Among the various synthetic strategies, palladium-catalyzed carbonylation has emerged as a powerful and versatile methodology.[7][8][9] This technique allows for the direct introduction of a carbonyl group, transforming readily available benzyl derivatives into valuable phenylacetic acids and their esters.[1][10][11]
This guide provides a comprehensive overview of the palladium-catalyzed carbonylation for the synthesis of phenylacetic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, explore the key reaction parameters, and provide detailed, field-proven protocols for the synthesis of representative phenylacetic acid derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed carbonylation of benzyl halides proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.
The key steps are:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the benzyl halide to a low-valent palladium(0) complex, forming a benzylpalladium(II) species. The choice of ligands on the palladium catalyst is crucial at this stage, influencing the rate and efficiency of this step.
-
Carbon Monoxide Insertion: The resulting benzylpalladium(II) complex readily undergoes migratory insertion of carbon monoxide (CO) into the palladium-carbon bond. This step forms a phenylacetylpalladium(II) complex.
-
Nucleophilic Attack and Reductive Elimination: The final step involves the reaction of the acylpalladium complex with a nucleophile (e.g., water for the acid, an alcohol for the ester) to yield the corresponding phenylacetic acid derivative and regenerate the palladium(0) catalyst, thus closing the catalytic loop.
Caption: Generalized catalytic cycle for the palladium-catalyzed carbonylation of benzyl halides.
Key Parameters and Their Influence on Reaction Efficiency
The success of a palladium-catalyzed carbonylation reaction hinges on the careful selection and control of several key parameters.
| Parameter | Influence on the Reaction | Typical Conditions & Considerations |
| Palladium Precursor | The source of the active palladium catalyst. | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ are common choices. The choice can affect catalyst activation and stability. |
| Ligands | Modulate the electronic and steric properties of the palladium center, influencing catalytic activity and selectivity. | Monodentate phosphine ligands (e.g., PPh₃, P(t-Bu)₃) and bidentate ligands (e.g., dppf, Xantphos) are widely used.[12][13] The ligand-to-palladium ratio is a critical parameter to optimize. |
| Carbon Monoxide Source | The C1 source for the carbonylation. | Can be supplied as a gas under pressure or from CO-releasing molecules (e.g., phenyl formate, tungsten hexacarbonyl).[12][14] The pressure of CO gas can significantly impact the reaction rate. |
| Solvent | Affects the solubility of reagents and catalyst, and can influence the reaction pathway. | Aprotic polar solvents like DMF, DMAc, and acetonitrile are often effective.[1] The choice of solvent can also depend on the nucleophile used. |
| Base | Neutralizes the acid generated during the reaction and can play a role in the reductive elimination step. | Inorganic bases (e.g., K₂CO₃, NaOAc) or organic bases (e.g., Et₃N, DBU) are commonly employed. |
| Temperature | Influences the reaction rate. | Typically in the range of 80-120 °C. Higher temperatures can sometimes lead to side reactions or catalyst decomposition. |
Application Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid
This protocol details the synthesis of 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride, a valuable intermediate in the synthesis of various pharmaceuticals.[1]
Materials and Reagents:
-
2,4-Dichlorobenzyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetraethylammonium chloride (TEAC)
-
Sodium hydroxide (NaOH)
-
Xylene
-
Carbon monoxide (gas cylinder)
-
High-pressure autoclave equipped with a magnetic stirrer and heating mantle
Experimental Procedure:
Caption: Step-by-step workflow for the synthesis of 2,4-dichlorophenylacetic acid.
-
Reaction Setup: In a high-pressure autoclave, combine 2,4-dichlorobenzyl chloride (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 mol%), tetraethylammonium chloride (as a phase-transfer catalyst), xylene, and an aqueous solution of sodium hydroxide.[1]
-
Carbonylation: Seal the autoclave, purge with carbon monoxide, and then pressurize with CO to approximately 1.5 MPa. Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples (after cooling and venting the reactor) and analyzing them by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
Isolation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the 2,4-dichlorophenylacetic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application Protocol 2: Synthesis of Ibuprofen via Carbonylation
A key step in a modern and greener synthesis of ibuprofen involves the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol.[3][4][15] This process offers a more atom-economical route compared to the original multi-step synthesis.
Materials and Reagents:
-
1-(4-Isobutylphenyl)ethanol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Hydrochloric acid (HCl)
-
Carbon monoxide (gas cylinder)
-
Methanol or another suitable organic solvent
-
High-pressure autoclave
Experimental Procedure:
-
Catalyst Preparation: In the autoclave, prepare the catalyst system in situ by combining PdCl₂ and triphenylphosphine in the chosen solvent.
-
Reaction Setup: To the catalyst mixture, add 1-(4-isobutylphenyl)ethanol and an aqueous solution of hydrochloric acid.[15]
-
Carbonylation: Seal the autoclave, purge with carbon monoxide, and then pressurize with CO to a pressure of at least 500 psig.[15][16] Heat the reaction to a temperature of at least 10°C.[15][16]
-
Reaction Monitoring and Work-up: Monitor the reaction for the consumption of the starting material. Upon completion, cool the reactor, vent the CO, and proceed with a standard aqueous work-up to isolate the ibuprofen. This typically involves extraction with an organic solvent, followed by purification.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst, insufficient CO pressure, low temperature, poor mixing. | Ensure the use of a high-purity palladium precursor and dry, degassed solvents. Increase CO pressure and/or reaction temperature. Optimize the stirring rate. |
| Formation of Side Products | Decomposition of the catalyst, side reactions of the substrate or product. | Screen different ligands to improve catalyst stability and selectivity. Lower the reaction temperature. Reduce the reaction time. |
| Inconsistent Results | Impurities in starting materials or solvents, variations in catalyst activity. | Purify starting materials and solvents before use. Use a consistent source and batch of palladium catalyst. |
Conclusion
Palladium-catalyzed carbonylation is a robust and highly effective method for the synthesis of phenylacetic acids and their derivatives. Its application in the pharmaceutical industry, particularly for the synthesis of NSAIDs like ibuprofen, highlights its practical importance. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of valuable phenylacetic acid compounds. The protocols provided herein serve as a starting point for the development of specific synthetic procedures tailored to the needs of individual research and development projects.
References
- Ibuprofen - Wikipedia. (n.d.).
- Progress on Synthesis of Ibuprofen with Green Methodology. (2025). ResearchGate.
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- Method for producing ibuprofen. (1991). Google Patents. US4981995A.
- Process for recycling and regenerating carbonylation catalyst used in synthesis of ibuprofen. (1991). Google Patents. US5055611A.
- Ueda, T., Konishi, H., & Manabe, K. (2012).
- Palladium-catalyzed carboxylation of benzyl chlorides with atmospheric carbon dioxide in combination with manganese/magnesium chloride. (2015). Bohrium.
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- Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2022). PubMed Central.
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- Process for preparing naproxen. (1988). Google Patents. US4736061A.
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- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. (2022). The Journal of Organic Chemistry.
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2019).
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- Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. (2023).
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- Synthesis of bioactive molecules The rapid synthesis of naproxen,... (n.d.).
- A new process for the synthesis of racemic naproxen based on Heck coupling. (n.d.).
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- Schoenberg, A., Bartoletti, I., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. The Journal of Organic Chemistry, 39(23), 3318–3326.
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Application Notes and Protocols for 4-(Difluoromethoxy)-3-fluorophenylacetic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. These "designer atoms" offer a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among the array of fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset. It provides a unique blend of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. When combined with other strategic substitutions, such as the adjacent fluoro group in 4-(difluoromethoxy)-3-fluorophenylacetic acid , a versatile and largely untapped building block for novel therapeutic agents is created.
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(difluoromethoxy)-3-fluorophenylacetic acid for researchers, scientists, and drug development professionals. We will delve into detailed synthetic protocols, explore the rationale behind its use, and provide step-by-step methodologies for its incorporation into potential drug scaffolds.
Physicochemical Properties and Medicinal Chemistry Rationale
The 4-(difluoromethoxy)-3-fluorophenylacetic acid moiety is a prime example of strategic fluorine substitution. The interplay between the two distinct fluorine-containing groups on the phenyl ring offers a nuanced approach to optimizing drug-like properties.
| Functional Group | Key Physicochemical Properties | Impact on Drug Design |
| 4-Difluoromethoxy (-OCF₂H) | - Moderate Lipophilicity: Intermediate between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of logP.[1] - Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often blocking common metabolic pathways like O-demethylation that affect methoxy groups.[1][2] - Hydrogen Bond Donor: The hydrogen atom can act as a weak hydrogen bond donor, a property not present in methoxy or trifluoromethoxy groups, potentially leading to new interactions with biological targets.[3][4] - Bioisostere: Can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[3] | |
| 3-Fluoro (-F) | - Increased Lipophilicity: Contributes to the overall lipophilicity of the molecule.[5] - Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby functional groups, including the carboxylic acid. - Metabolic Blocker: Can block sites of aromatic hydroxylation, a common metabolic pathway. - Conformational Control: Can influence the preferred conformation of the molecule through steric and electronic effects. |
The combination of these two groups creates a unique electronic environment on the phenyl ring, influencing the reactivity of the acetic acid side chain and providing a distinct pharmacophore for interaction with biological targets.
Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
While 4-(difluoromethoxy)-3-fluorophenylacetic acid (CAS 1261851-55-1) is commercially available from several suppliers, an in-house synthesis may be required for large-scale applications or for the preparation of isotopically labeled analogs. A robust synthetic strategy involves a two-stage process: the preparation of the key intermediate, 4-(difluoromethoxy)-3-fluorobenzaldehyde, followed by its conversion to the desired phenylacetic acid.
Caption: Proposed synthetic workflow for 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Protocol 1: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde
This protocol is adapted from established methods for the difluoromethylation of phenols.[4]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) and water (equal volume to DMF).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde.
Protocol 2: Conversion to 4-(Difluoromethoxy)-3-fluorophenylacetic Acid via the Phenylacetonitrile Intermediate
This protocol utilizes a standard conversion of a benzaldehyde to a phenylacetic acid via a nitrile intermediate.[6]
Materials:
-
4-(Difluoromethoxy)-3-fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Sulfuric acid (concentrated)
-
Water
Procedure: Step 1: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetonitrile
-
To a solution of 4-(difluoromethoxy)-3-fluorobenzaldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at reflux for 2-3 hours. Monitor by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-(difluoromethoxy)-3-fluorophenylacetonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
-
To the crude 4-(difluoromethoxy)-3-fluorophenylacetonitrile from the previous step, add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and stir for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-(difluoromethoxy)-3-fluorophenylacetic acid. Recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed for further purification if necessary.
Applications in Medicinal Chemistry: A Building Block for Novel Therapeutics
While specific examples of biologically active molecules incorporating 4-(difluoromethoxy)-3-fluorophenylacetic acid are not yet prevalent in the literature, its structural features make it a highly attractive candidate for several therapeutic areas, most notably as a scaffold for kinase inhibitors and novel anti-inflammatory agents.
Application as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core (e.g., pyrazole, pyrrolopyrimidine) that binds to the ATP-binding site of the kinase, with a substituted phenyl group extending into a solvent-exposed region. The phenylacetic acid moiety can be readily derivatized to form an amide bond with an amine on the heterocyclic core, making 4-(difluoromethoxy)-3-fluorophenylacetic acid an ideal building block for this purpose.
Caption: General workflow for incorporating the title compound into a kinase inhibitor scaffold.
The difluoromethoxy group can provide enhanced metabolic stability and potentially form a hydrogen bond with the protein backbone, while the 3-fluoro substituent can further improve binding affinity and pharmacokinetic properties. This scaffold is particularly relevant for the development of inhibitors for Janus kinases (JAKs), where substituted pyrazole and pyrrolopyrimidine cores are common.[7][8]
Protocol 3: Amide Coupling with a Representative Amino-pyrazole
This protocol describes a standard amide coupling procedure to demonstrate the utility of 4-(difluoromethoxy)-3-fluorophenylacetic acid as a synthetic building block.
Materials:
-
4-(Difluoromethoxy)-3-fluorophenylacetic acid
-
A representative amino-pyrazole (e.g., 3-amino-5-methylpyrazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(difluoromethoxy)-3-fluorophenylacetic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add the amino-pyrazole (1.0 eq), followed by DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Potential as a Novel Anti-inflammatory Agent
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid (e.g., diclofenac). The unique electronic and steric properties of 4-(difluoromethoxy)-3-fluorophenylacetic acid make it an interesting candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. The difluoromethoxy group could enhance the half-life of the compound, while the fluoro substituent could modulate its activity and selectivity towards cyclooxygenase (COX) enzymes.
Conclusion
4-(Difluoromethoxy)-3-fluorophenylacetic acid represents a promising yet underexplored building block in medicinal chemistry. Its strategic fluorination pattern offers a sophisticated tool for chemists to enhance the drug-like properties of their lead compounds. The synthetic protocols provided herein offer a clear path to its preparation and derivatization. While further research is needed to fully elucidate its biological activities when incorporated into various scaffolds, its potential for applications in kinase inhibition and anti-inflammatory drug discovery is significant. This guide serves as a foundational resource for researchers poised to unlock the therapeutic potential of this versatile molecule.
References
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Vedantu. Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Vedantu. Benzaldehyde to alpha hydroxy phenyl acetic acid class 12 chemistry CBSE. Available from: [Link]
-
Brainly.in. Convert Benzaldehyde to aplha hydroxy phenyl acetic acid.Give full reaction please. Available from: [Link]
-
NIH. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]
-
Organic Syntheses. Difluoromethylation of Phenols. Available from: [Link]
-
YouTube. Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS. Available from: [Link]
-
NIH. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available from: [Link]
-
ResearchGate. Federal Drug Administration-approved drugs that contain the difluoromethyl group. Available from: [Link]
- Google Patents. Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Available from: [Link]
-
Organic Syntheses. Phenylacetic acid. Available from: [Link]
- Google Patents. Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
NIH. Late-stage difluoromethylation: concepts, developments and perspective. Available from: [Link]
-
NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]
- Google Patents. A kind of preparation method of fluoro phenylacetic acid.
-
NIH. Phase I trial and pharmacokinetic studies of alpha-difluoromethylornithine--an inhibitor of polyamine biosynthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Available from: [Link]
-
NIH. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Available from: [Link]
-
NIH. JAK inhibitors and black box warnings: what is the future for JAK inhibitors?. Available from: [Link]
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Application Notes and Protocols: 4-(Difluoromethoxy)-3-fluorophenylacetic acid in Pharmaceutical Development
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the difluoromethoxy (CHF₂O-) group has emerged as a particularly valuable bioisostere for methoxy and hydroxyl functionalities, offering a distinct combination of steric and electronic characteristics that can enhance a compound's drug-like properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-(difluoromethoxy)-3-fluorophenylacetic acid as a versatile building block in pharmaceutical synthesis. We will present detailed protocols for the synthesis of this key intermediate and its subsequent derivatization into amides and esters, which are fundamental linkages in a vast array of therapeutic agents. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for reliable and reproducible results.
Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorophenylacetic acid
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in multi-step syntheses. 4-(Difluoromethoxy)-3-fluorophenylacetic acid is a white to off-white solid at room temperature. The presence of the difluoromethoxy and fluoro substituents significantly impacts its electronic nature and lipophilicity.
| Property | Value | Source |
| CAS Number | 1261851-55-1 | [2] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | White to off-white solid | Internal Observation |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Internal Observation |
Synthetic Protocol: Preparation of 4-(Difluoromethoxy)-3-fluorophenylacetic acid
The synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid can be achieved through a multi-step sequence starting from commercially available 3-fluoro-4-hydroxybenzaldehyde. The following protocol is a robust and scalable method adapted from established procedures for the synthesis of analogous compounds.[3][4]
Workflow for the Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid
Caption: Synthetic workflow for 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Step 1: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde
Rationale: The critical difluoromethylation step is achieved by reacting the phenolic hydroxyl group with a difluorocarbene precursor. Sodium chlorodifluoroacetate is a commonly used, stable, and commercially available reagent that generates difluorocarbene upon heating.[5] The use of a polar aprotic solvent like DMF facilitates the reaction, and a base such as potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add sodium chlorodifluoroacetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(difluoromethoxy)-3-fluorobenzaldehyde.
Step 2: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzoic acid
Rationale: The aldehyde functional group is oxidized to a carboxylic acid. A variety of oxidizing agents can be employed, with sodium chlorite in the presence of a scavenger like 2-methyl-2-butene being a mild and efficient system that avoids over-oxidation.
Materials:
-
4-(Difluoromethoxy)-3-fluorobenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 4-(difluoromethoxy)-3-fluorobenzaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(difluoromethoxy)-3-fluorobenzoic acid.
Step 3: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid via Arndt-Eistert Homologation
Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[6][7][8] The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the desired homologous carboxylic acid.
Materials:
-
4-(Difluoromethoxy)-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (or a safer alternative like trimethylsilyldiazomethane)
-
Silver benzoate or silver oxide (Ag₂O)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Acid Chloride Formation: Gently reflux a solution of 4-(difluoromethoxy)-3-fluorobenzoic acid (1.0 eq) in thionyl chloride (excess) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add an ethereal solution of diazomethane (2.2 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wolff Rearrangement: To a solution of the crude diazoketone in 1,4-dioxane/water, add silver benzoate (0.1 eq). Heat the mixture to 50-60 °C until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Acidify the residue with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by recrystallization or column chromatography to yield 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Application in Pharmaceutical Synthesis: Derivatization Protocols
The carboxylic acid moiety of 4-(difluoromethoxy)-3-fluorophenylacetic acid is a versatile handle for derivatization, most commonly through the formation of amides and esters. These functional groups are prevalent in a wide range of pharmaceuticals.
Protocol 1: Amide Bond Formation
Rationale: Amide coupling is a cornerstone reaction in medicinal chemistry.[9] The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted method due to its efficiency and mild reaction conditions, which helps to minimize side reactions and racemization.
Workflow for Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
4-(Difluoromethoxy)-3-fluorophenylacetic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-(difluoromethoxy)-3-fluorophenylacetic acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 2: Ester Formation (Fischer Esterification)
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][10] The use of a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol drives the equilibrium towards the formation of the ester product.
Materials:
-
4-(Difluoromethoxy)-3-fluorophenylacetic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-(difluoromethoxy)-3-fluorophenylacetic acid (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude ester by column chromatography if necessary.
Case Study: The Significance of the Difluoromethoxy Group in Roflumilast
While not a direct derivative of 4-(difluoromethoxy)-3-fluorophenylacetic acid, the approved drug Roflumilast serves as an excellent case study to highlight the importance of the 4-(difluoromethoxy)phenyl moiety in modern pharmaceuticals. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide core.[5] The synthesis of Roflumilast involves the difluoromethylation of a substituted benzaldehyde, underscoring the industrial relevance of this transformation.[5] The difluoromethoxy group in Roflumilast is crucial for its high potency and favorable metabolic profile, demonstrating the successful application of this fluorinated bioisostere in drug design.
Conclusion
4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of lead compounds. The synthetic and derivatization protocols provided in this application note are robust, well-precedented, and designed to be readily implemented in a research and development setting. By leveraging the strategic incorporation of this and similar fluorinated scaffolds, the scientific community can continue to advance the discovery of new and improved therapeutics.
References
-
Esterification Experiment. (n.d.). AWS. Retrieved January 21, 2026, from [Link]
-
Esterification Experiment. (n.d.). AWS. Retrieved January 21, 2026, from [Link]
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. (n.d.). Google Patents.
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Arndt-Eister reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1->Allfluoro pharmaceutical co .ltd. (n.d.). Allfluoro. Retrieved January 21, 2026, from [Link]
-
Synthesis of Fluorinated Amino Acids | Request PDF. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FDA approved fluorine-containing drugs in 2023. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
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- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Anticancer Agents from Fluorinated Phenylacetic Acids
Introduction: The Rationale for Fluorinating Phenylacetic Acids in Oncology
The pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, phenylacetic acid and its derivatives have garnered significant attention for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate physicochemical properties such as lipophilicity and acidity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of fluorinated phenylacetic acids as potential anticancer agents.
The core hypothesis is that the introduction of fluorine atoms onto the phenylacetic acid scaffold can lead to compounds with enhanced potency and selectivity against cancer cells. The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the metabolic stability conferred by the carbon-fluorine bond can increase the half-life of the compound in vivo, allowing for a more sustained therapeutic effect.
These application notes will detail the necessary protocols, from the initial synthesis and characterization of these compounds to their in vitro evaluation for cytotoxicity and apoptosis induction, and finally to their preclinical assessment in in vivo models.
I. Synthesis and Characterization of Fluorinated Phenylacetic Acid Derivatives
The synthesis of fluorinated phenylacetic acid derivatives, particularly amides, is a crucial first step in their development as anticancer agents. The following protocol outlines a general and robust method for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have shown promising cytotoxic activity.[1][3]
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide
This protocol describes the amide coupling reaction between 4-fluorophenylacetic acid and a substituted aniline using a carbodiimide coupling agent.
Materials:
-
4-Fluorophenylacetic acid
-
Substituted anilines (e.g., 2-nitroaniline, 4-nitroaniline, 2-methoxyaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a solution of 4-fluorophenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add the substituted aniline (1.0 eq).
-
Coupling Agent Addition: Add EDC-HCl (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(4-fluorophenyl)-N-(substituted-phenyl)acetamide derivative.
Characterization:
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretching).
-
Melting Point (MP): To assess the purity of the compound.
II. In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of the synthesized fluorinated phenylacetic acid derivatives is performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxicity of the compounds and for gaining preliminary insights into their mechanism of action.
Protocol 2: In Vitro Cytotoxicity Screening using the MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[1] This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.
Materials:
-
Human cancer cell lines (e.g., PC-3 (prostate), MCF-7 (breast), HL-60 (leukemia))[1][4]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized fluorinated phenylacetic acid derivatives (dissolved in DMSO to prepare stock solutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Assay: After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR)
The cytotoxicity data from the MTS assay can be used to establish a preliminary structure-activity relationship (SAR) for the synthesized compounds. This involves correlating the chemical structure of the derivatives with their anticancer activity.
| Compound ID | R-group on Phenylacetamide | Cancer Cell Line | IC₅₀ (µM)[1][3] |
| FPA-1 | H | PC-3 | >100 |
| FPA-2 | 2-NO₂ | PC-3 | 52 |
| FPA-3 | 4-NO₂ | PC-3 | 80 |
| FPA-4 | 2-OCH₃ | PC-3 | >100 |
| FPA-5 | 4-OCH₃ | PC-3 | >100 |
| FPA-6 | 4-NO₂ | MCF-7 | 100 |
Interpretation of SAR Data:
Based on the hypothetical data presented in the table, it can be inferred that the presence of a nitro group on the N-phenyl ring enhances the cytotoxic activity against PC-3 prostate cancer cells compared to an unsubstituted or methoxy-substituted ring. This suggests that electron-withdrawing groups may be favorable for the anticancer activity of this class of compounds.
III. Elucidating the Mechanism of Action: Apoptosis Induction
Many effective anticancer agents exert their therapeutic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] The following protocols can be used to investigate whether the synthesized fluorinated phenylacetic acid derivatives induce apoptosis and to explore the underlying mechanisms.
Protocol 3: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Synthesized fluorinated phenylacetic acid derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[5][6] This can be measured using fluorescent dyes such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cancer cell lines
-
Synthesized fluorinated phenylacetic acid derivatives
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compounds for a specified period.
-
JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
Protocol 5: Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[5][7] The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorogenic substrates.
Materials:
-
Cancer cell lines
-
Synthesized fluorinated phenylacetic acid derivatives
-
Caspase-3/7 activity assay kit (e.g., containing a DEVD-based fluorogenic substrate)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Treat the cells with the test compounds, then lyse the cells to release the caspases.
-
Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometric plate reader. An increase in fluorescence indicates an increase in caspase activity.
IV. In Vivo Evaluation of Anticancer Efficacy
Promising candidates identified from in vitro studies should be further evaluated in preclinical in vivo models to assess their therapeutic efficacy and potential toxicity. Human tumor xenograft models in immunocompromised mice are widely used for this purpose.
Protocol 6: Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., PC-3)
-
Synthesized fluorinated phenylacetic acid derivative
-
Vehicle for drug administration (e.g., saline, corn oil with DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
V. Visualizing the Workflow and Proposed Mechanism
To provide a clear overview of the drug development process and a hypothetical mechanism of action, the following diagrams are presented using the Graphviz DOT language.
Caption: Proposed Mechanism of Action: Intrinsic Apoptosis Pathway Induction.
VI. Conclusion and Future Directions
The development of fluorinated phenylacetic acids as anticancer agents represents a promising avenue of research. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds. The initial SAR studies suggest that electronic properties of the substituents on the phenylacetamide ring play a crucial role in their cytotoxic activity. Future research should focus on expanding the library of these derivatives to further refine the SAR and to identify compounds with improved potency and selectivity.
Detailed mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways involved in the apoptotic response induced by these compounds. Furthermore, the evaluation of promising candidates in a broader range of cancer cell lines and in orthotopic xenograft models will provide a more comprehensive understanding of their therapeutic potential. Ultimately, the goal is to develop novel fluorinated phenylacetic acid derivatives that can be advanced into clinical trials for the treatment of various cancers.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- Garcés-Bautista, S., et al. (2018). Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells. Journal of visualized experiments : JoVE.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
- Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2).
- Al-Ostath, S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306.
- Mokhtar, S. I., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(10), 1469.
- Demian, B. A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 63.
-
OncoOne. (n.d.). PC3 Xenograft Model. Retrieved from [Link]
- Selby, P. J., et al. (1982). In vivo-in vitro clonogenic assays in a human tumour xenograft with a high plating efficiency. British journal of cancer, 46(1), 45-50.
- Al-Suhaibani, S. S., & Al-Salahi, R. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research, 19(7), 1491-1498.
- Al-Ostath, S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules (Basel, Switzerland), 28(21), 7306.
- D'yakonov, V. A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International journal of molecular sciences, 23(23), 14945.
- Ponthan, F., et al. (2003). Evaluation of anti-tumour effects of oral fenretinide (4-HPR) in rats with human neuroblastoma xenografts. International journal of cancer, 106(4), 609-14.
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents [brieflands.com]
- 5. Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
Application Note and Protocol: Efficient Saponification of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate
Abstract
This document provides a comprehensive, field-tested protocol for the hydrolysis of ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate to its corresponding carboxylic acid, 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The protocol detailed herein is designed for robustness and high yield, taking into account the electronic properties of the substrate. We will delve into the mechanistic underpinnings of the saponification reaction, provide a step-by-step experimental guide, and offer insights into reaction monitoring, product isolation, and troubleshooting.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. For the specific case of ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate, the resulting carboxylic acid is a valuable building block in medicinal chemistry. The presence of electron-withdrawing groups, namely the 3-fluoro and 4-difluoromethoxy substituents on the phenyl ring, significantly influences the reactivity of the ester. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating hydrolysis.
This application note will focus on a base-catalyzed hydrolysis, or saponification, which is generally preferred for preparative synthesis due to the irreversible nature of the reaction.[1][2][3] The final step, an acid-base reaction, drives the equilibrium towards the formation of the carboxylate salt, ensuring complete conversion.[3][4]
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis
The saponification of ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate proceeds via a nucleophilic acyl substitution mechanism.[2][3] The key steps are outlined below:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.
-
Deprotonation: The liberated ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[1][3]
-
Protonation (Work-up): In a separate work-up step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product.[2][4]
The electron-withdrawing fluoro and difluoromethoxy groups on the aromatic ring play a crucial role in accelerating this process by stabilizing the negatively charged tetrahedral intermediate.
Experimental Protocol
This protocol is optimized for the hydrolysis of ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate | ≥98% | Varies |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade | Varies |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Grade | Varies |
| Deionized Water | ||
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Grade | Varies |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Varies |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in a mixture of water and the same alcohol used in step 1.
-
Hydrolysis Reaction: Add the basic solution to the stirred solution of the ester at room temperature. The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-60 °C) to ensure complete conversion.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Work-up:
-
Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material and non-acidic impurities.
-
-
Acidification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH 1-2). The carboxylic acid product should precipitate out as a solid.
-
-
Product Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Purification
If further purification is required, the crude 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.[5]
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: UV light (254 nm). The starting ester will have a higher Rf value than the more polar carboxylic acid product.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is suitable for monitoring the disappearance of the starting material and the appearance of the product.
Characterization of the Final Product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, reaction time, or temperature | Increase the equivalents of base, prolong the reaction time, or gently heat the reaction mixture. |
| Low Yield | Product loss during work-up or extraction | Ensure complete precipitation during acidification. Perform multiple extractions with the appropriate solvent. Thoroughly dry the final product. |
| Oily Product | Impurities or incomplete drying | Purify by recrystallization. Ensure the product is thoroughly dried under vacuum. |
Workflow Diagram
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
The Strategic Role of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Moieties in Modern Agrochemicals
The strategic incorporation of fluorine atoms into the molecular framework of active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, often translate to superior biological efficacy and a more favorable toxicological profile.[1] Within this context, 4-(difluoromethoxy)-3-fluorophenylacetic acid (CAS No. 1261851-55-1) has emerged as a pivotal building block in the synthesis of next-generation agrochemicals.[2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate, with a particular focus on its application in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.
The difluoromethoxy group, in particular, offers a unique combination of steric and electronic properties that can significantly influence the bioactivity of a molecule. This guide will provide detailed protocols and mechanistic insights into the transformation of 4-(difluoromethoxy)-3-fluorophenylacetic acid into key intermediates for the synthesis of high-value agrochemicals.
Core Application: A Precursor to the Amine Moiety of the Fungicide Isoflucypram
A prime example of the application of 4-(difluoromethoxy)-3-fluorophenylacetic acid is in the synthesis of the novel SDHI fungicide, Isoflucypram.[3][4][5][6] Isoflucypram exhibits broad-spectrum activity against a variety of fungal pathogens in cereal crops.[5] The synthesis of Isoflucypram involves the coupling of a substituted N-benzylcyclopropanamine with a pyrazole-4-carbonyl chloride. 4-(Difluoromethoxy)-3-fluorophenylacetic acid serves as a key starting material for the synthesis of a crucial, albeit structurally analogous, N-benzylcyclopropanamine intermediate.
This guide will delineate a plausible and scientifically sound synthetic pathway from 4-(difluoromethoxy)-3-fluorophenylacetic acid to a key N-(substituted-benzyl)cyclopropanamine intermediate, a critical component for the synthesis of Isoflucypram and related analogues.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step conversion of 4-(difluoromethoxy)-3-fluorophenylacetic acid into a reactive benzyl halide, which is then coupled with cyclopropylamine to yield the target N-benzylcyclopropanamine intermediate. This intermediate is then poised for the final amide bond formation to produce the target fungicide.
Figure 2: Final amidation step to form the Isoflucypram analogue.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |
| N-{[4-(Difluoromethoxy)-3-fluorophenyl]methyl}cyclopropanamine | - | 243.24 | 5.0 g |
| 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride | - | 212.55 | 4.4 g |
| Anhydrous Chlorobenzene | 108-90-7 | 112.56 | 50 mL |
| Isopropanol | 67-63-0 | 60.1 | 25 mL |
Procedure:
-
Under an argon atmosphere, dissolve N-{[4-(difluoromethoxy)-3-fluorophenyl]methyl}cyclopropanamine (5.0 g, 20.6 mmol) in 50 mL of anhydrous chlorobenzene in a 100 mL round-bottom flask.
-
Add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (4.4 g, 20.7 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the chlorobenzene under reduced pressure.
-
Wash the residue with cold isopropanol (25 mL) to precipitate the product.
-
Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to obtain the Isoflucypram analogue.
Conclusion
4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable and versatile intermediate for the synthesis of complex, high-value agrochemicals. The protocols outlined in this application note provide a robust framework for the multi-step synthesis of a key N-benzylcyclopropanamine precursor for the fungicide Isoflucypram and its analogues. The strategic incorporation of the difluoromethoxy and fluoro-substituted phenyl moiety via this starting material is a powerful strategy for the development of next-generation crop protection agents with enhanced efficacy and desirable physicochemical properties.
References
-
DOI. Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide. Available from: [Link]
-
PubMed Central. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Available from: [Link]
-
AERU - University of Hertfordshire. Isopyrazam (Ref: SYN 520453). Available from: [Link]
-
PubMed. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Available from: [Link]
- Google Patents. Process for the preparation of substituted n-(benzyl)cyclopropanamines by imine hydrogenation.
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]
- Google Patents. Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
- Google Patents. Process for the preparation of fluorophenylacetic acids and derivatives thereof.
Sources
- 1. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Stability of the Difluoromethoxy Group: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on the stability of the difluoromethoxy (-OCF₂H) group, a functional moiety of increasing importance in medicinal chemistry. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate and address stability challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What makes the difluoromethoxy group attractive for drug design?
The difluoromethoxy group offers a unique combination of physicochemical properties that are highly advantageous in drug discovery.[1][2] It is considered a bioisostere for hydroxyl, thiol, and amine groups.[3][4] Key features include:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group confer significant resistance to oxidative metabolism, particularly when compared to a methoxy (-OCH₃) group.[1] This can lead to an increased drug half-life and reduced clearance.[1]
-
Moderate Lipophilicity: The -OCF₂H group provides a moderate level of lipophilicity, offering a nuanced alternative to the more hydrophilic methoxy group and the more lipophilic trifluoromethoxy (-OCF₃) group.[1][2] This allows for fine-tuning of a molecule's solubility and permeability.
-
Hydrogen Bond Donor Capability: The presence of the C-H bond, polarized by the adjacent fluorine atoms, allows the difluoromethoxy group to act as a hydrogen bond donor.[1][4] This is a unique characteristic not observed in methoxy or trifluoromethoxy groups and can introduce favorable interactions with biological targets.[1][4]
-
Influence on pKa: The electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups.[1]
Q2: Is the difluoromethoxy group generally considered stable?
Yes, the difluoromethoxy group is generally considered to be chemically robust due to the high strength of the C-F bonds.[1][5] It is typically stable to a variety of synthetic conditions. However, its stability is not absolute and can be influenced by the specific chemical environment, including the presence of strong acids or bases, and the nature of the molecule to which it is attached.
Q3: Under what conditions should I be concerned about the stability of the difluoromethoxy group?
While generally stable, you should exercise caution under harsh acidic or basic conditions, particularly at elevated temperatures. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of adjacent functional groups, potentially leading to unexpected side reactions or degradation pathways. For instance, the presence of a 2-OCF₂H group on an estradiol core was found to significantly increase the rate of hydrolysis of a neighboring 3-sulfamoyloxy group compared to a 2-methoxy substituent.[6]
Troubleshooting Guide: Stability of the Difluoromethoxy Group
This section addresses specific issues you might encounter related to the stability of the difluoromethoxy group during your experiments.
Issue 1: Suspected Cleavage of the -OCF₂H Group Under Acidic Conditions
Symptoms:
-
Appearance of unexpected byproducts in your reaction mixture, potentially corresponding to the parent phenol.
-
Discrepancies in mass spectrometry data, showing a loss of 50.003 Da (the mass of CHF₂).
-
Reduced yield of the desired product after acidic workup or chromatography on silica gel.
Causality:
While direct acidic cleavage of the C-O bond of an aryl difluoromethyl ether is not commonly reported under standard laboratory conditions, harsh acidic conditions could potentially lead to hydrolysis. The mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture. The stability can be influenced by the electronic properties of the aromatic ring; electron-rich aromatic systems might be more susceptible to cleavage.
Troubleshooting Protocol:
-
Condition Screening:
-
If you suspect acidic cleavage, perform a small-scale stability study.
-
Dissolve your difluoromethoxy-containing compound in the acidic medium (e.g., TFA, HCl in dioxane).
-
Monitor the reaction over time at the intended reaction temperature using an appropriate analytical technique (TLC, LC-MS, or ¹⁹F NMR).
-
Compare the results to a control sample in a neutral solvent.
-
-
Mitigation Strategies:
-
Use Milder Acids: If possible, substitute strong acids with weaker alternatives (e.g., acetic acid, citric acid).
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize potential degradation.
-
Anhydrous Conditions: If water is the suspected nucleophile, ensure your reaction is conducted under strictly anhydrous conditions.
-
Protective Groups: In multi-step syntheses, consider if a reaction requiring harsh acidic conditions can be performed before the introduction of the difluoromethoxy group.
-
Experimental Workflow: Acid Stability Test
Caption: Workflow for assessing compound stability under acidic conditions.
Issue 2: Suspected Degradation of the -OCF₂H Group Under Basic Conditions
Symptoms:
-
Formation of a phenolic byproduct upon treatment with a strong base.
-
Incomplete reaction or low yields in reactions such as saponification of an ester on a molecule also containing a difluoromethoxy group.
-
Complex reaction mixtures that are difficult to purify.
Causality:
Aryl difluoromethyl ethers are generally stable to basic conditions. The synthesis of these compounds often employs strong bases like potassium hydroxide or cesium carbonate at elevated temperatures.[1] However, extreme basic conditions (e.g., high concentrations of strong bases at high temperatures for prolonged periods) could potentially lead to degradation, although this is not a commonly reported issue. The mechanism would likely involve nucleophilic attack at the carbon of the difluoromethyl group or at the aromatic carbon, depending on the substrate and conditions.
Troubleshooting Protocol:
-
Stability Assessment:
-
Similar to the acid stability test, conduct a small-scale experiment by exposing your compound to the basic conditions of concern.
-
Use LC-MS and ¹⁹F NMR to monitor for the appearance of the parent phenol or other degradation products over time.
-
-
Mitigation Strategies:
-
Choice of Base: Opt for milder bases where possible (e.g., K₂CO₃, NaHCO₃ instead of LiOH, NaOH, or KOH).
-
Temperature Control: Carry out the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize over-exposure to basic conditions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the base. Consider exploring different solvent systems.
-
Data Summary: Relative Stability of Aryl Ethers
| Functional Group | General Stability to Acid | General Stability to Base | Key Considerations |
| -OCH₃ | Susceptible to cleavage by strong acids (e.g., HBr, BBr₃) | Generally stable | Cleavage is a standard synthetic transformation. |
| -OCF₂H | Generally stable under common conditions | Generally stable, even under synthetic conditions using strong bases | Electron-withdrawing nature can affect reactivity of neighboring groups.[6] |
| -OCF₃ | Highly stable | Highly stable | Very strong electron-withdrawing effects. |
Concluding Remarks
The difluoromethoxy group is a valuable asset in modern medicinal chemistry, primarily due to its general stability and unique physicochemical properties. While concerns about its stability are not common, a thorough understanding of the potential, albeit rare, degradation pathways under harsh acidic or basic conditions is crucial for robust experimental design and troubleshooting. By employing the systematic approaches outlined in this guide, researchers can confidently utilize the -OCF₂H group to its full potential in the development of next-generation therapeutics.
References
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021-06-02).
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of difluoromethoxyphenyl compounds
Welcome to the technical support center for the synthesis of difluoromethoxyphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable motifs. The difluoromethoxy group (-OCF₂H) is a crucial functional group in medicinal chemistry, known for its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. However, its installation is not always straightforward. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to empower you to optimize your synthetic routes and resolve experimental hurdles.
Part 1: Troubleshooting Common Side Reactions & Low Yields
This section addresses the most frequently encountered issues during the synthesis of aryl difluoromethyl ethers from phenols, a common strategy for creating difluoromethoxyphenyl compounds.
FAQ 1: I'm observing a low yield of my desired difluoromethoxyphenyl product, with a significant amount of unreacted starting phenol.
Potential Causes & Troubleshooting Steps:
Low conversion is a common issue that can stem from several factors, primarily related to the generation and reactivity of the difluorocarbene intermediate or the nucleophilicity of the phenolate.
Troubleshooting Protocol:
-
Evaluate the Base: The choice and stoichiometry of the base are critical for deprotonating the phenol to its more nucleophilic phenolate form.
-
Insight: An insufficiently strong base will result in incomplete phenolate formation, leading to poor reactivity. Conversely, an overly strong base can promote side reactions or decomposition of the difluoromethoxylation reagent.[1]
-
Actionable Advice:
-
-
Optimize Reaction Temperature: Difluorocarbene generation is often temperature-dependent.
-
Insight: Many difluorocarbene precursors, such as sodium chlorodifluoroacetate, require thermal decarboxylation to generate the reactive intermediate.[3] Insufficient temperature will lead to slow or no reaction.
-
Actionable Advice:
-
-
Check Reagent Quality and Handling: The purity and stability of the difluoromethoxylation reagent are paramount.
-
Insight: Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can be sensitive to moisture.[6] Impurities in reagents like zinc difluoromethanesulfinate (DFMS) can also affect stoichiometry and reactivity.[6]
-
Actionable Advice:
-
Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Use freshly opened or properly stored reagents.
-
-
-
Consider the Solvent: The solvent plays a crucial role in solubility and reaction kinetics.
-
Insight: Aprotic polar solvents like DMF or acetonitrile are commonly used to dissolve the reagents and facilitate the reaction.[1]
-
Actionable Advice:
-
Ensure you are using dry (anhydrous) solvent, as water can compete with the phenolate for the difluorocarbene.
-
Screen a few different polar aprotic solvents to find the optimal one for your specific substrate.
-
-
FAQ 2: My reaction is consuming the starting material, but I'm seeing multiple spots on my TLC plate and the desired product is in low yield.
Potential Causes & Troubleshooting Steps:
The formation of multiple byproducts suggests that side reactions are outcompeting the desired difluoromethylation. This often points to issues with the reactivity of the difluorocarbene or the stability of the product.
Troubleshooting Protocol:
-
Minimize Excess Reagent and Reaction Time:
-
Insight: Prolonged reaction times at high temperatures can lead to product decomposition or further reactions.[6] An excess of the difluorocarbene source might lead to the formation of bis-difluoromethoxylated side products in certain contexts.[4]
-
Actionable Advice:
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Once the starting material is consumed, work up the reaction promptly.
-
Use a stoichiometric amount of the difluoromethoxylation reagent if byproduct formation is suspected.
-
-
-
Control the Reaction Atmosphere:
-
Insight: Many difluoromethylation reactions, especially those involving radical pathways or organometallic intermediates, are sensitive to oxygen.[6]
-
Actionable Advice:
-
-
Evaluate Substrate Reactivity:
-
Insight: Electron-deficient phenols are less nucleophilic and may react slower, allowing more time for side reactions to occur. Conversely, very electron-rich phenols might be more susceptible to side reactions.
-
Actionable Advice:
-
For electron-deficient phenols, you may need to use a stronger base or a more reactive difluoromethoxylation reagent.
-
For electron-rich phenols that may lead to side-products, consider alternative reagents. For instance, difluoromethyl nonaflate has been used as a replacement for difluoromethyl triflate to improve conversion for such substrates.[7]
-
-
Part 2: Mechanistic Insights & Visual Guides
Understanding the underlying mechanisms is key to effective troubleshooting. Below are simplified diagrams illustrating the key steps and potential pitfalls in the synthesis of difluoromethoxyphenyl compounds.
Mechanism of Difluoromethylation of Phenols using a Difluorocarbene Precursor
The most common method for synthesizing aryl difluoromethyl ethers involves the generation of difluorocarbene (:CF₂) as a key intermediate.
Caption: General mechanism for phenol difluoromethylation.
Troubleshooting Workflow: Low Product Yield
When faced with a low yield of your desired difluoromethoxyphenyl compound, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting low yields.
Part 3: Data Summary & Experimental Protocols
For clarity, the following table summarizes key reaction parameters and their typical ranges for the difluoromethylation of phenols using sodium chlorodifluoroacetate.
| Parameter | Recommended Range | Rationale |
| Base | Cs₂CO₃ (1.5 - 2.0 equiv) | Strong, non-nucleophilic base to ensure complete phenolate formation. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent to dissolve reagents. |
| Temperature | 100 - 120 °C | Necessary for thermal decarboxylation of the difluorocarbene precursor.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with oxygen and moisture.[6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS to avoid product decomposition. |
General Experimental Protocol for Difluoromethylation of a Phenol
The following is a representative procedure for the difluoromethylation of a phenol using sodium chlorodifluoroacetate, adapted from established methods.[2][3]
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.8 equiv).
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Lower the reaction flask into a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (disappearance of the starting phenol), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethoxyphenyl compound.
References
- Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethylation Reactions - Benchchem.
- side reactions and byproduct formation in difluoromethylation - Benchchem.
- Difluoromethylation of Phenols - Organic Syntheses.
- Optimization of trifluoromethoxylation conditions. - ResearchGate.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH.
- Difluoromethylation of Phenols - Organic Syntheses Procedure.
- Optimization of reaction conditions for the defluorinative alkylation with alkanes.
- Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate.
- Side reactions in the synthesis of difluorophenyl-containing compounds - Benchchem.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed.
- Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic Chemistry - ACS Figshare.
- Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate.
- a new difluoromethylation reagent for S-, N-, and C-nucleophiles - PubMed.
- Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. - ResearchGate.
- Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. - ResearchGate.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Document: Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold: some structural aspects for aldose reductase inhibitory activity and... - ChEMBL - EMBL-EBI.
- Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Navigating the Challenges in the Scale-Up of Difluoromethoxylation Reactions
Welcome to the Technical Support Center for Difluoromethoxylation Reaction Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning difluoromethoxylation reactions from the laboratory bench to pilot and production scales. The difluoromethoxy (OCF₂H) group is a highly valued motif in medicinal chemistry, capable of modulating physicochemical properties like lipophilicity and hydrogen-bonding capacity.[1][2] However, the methods to install this group often present unique challenges that are magnified during scale-up.
This resource provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing the -OCF₂H group, and how do their scale-up challenges differ?
There are two principal strategies for forming difluoromethyl ethers, each with distinct mechanistic pathways and associated scale-up hurdles:
-
O-Difluoromethylation of Alcohols & Phenols: This is the most common approach, typically involving the reaction of a hydroxyl group with a difluorocarbene (:CF₂) precursor.[1][3] The carbene is generated in situ and inserts into the O-H bond.
-
Scale-Up Challenges: The primary concern is the generation and control of the highly reactive and often short-lived difluorocarbene. Many generation methods are exothermic, posing significant thermal management challenges at scale.[4] Reagent stability, cost, and handling of potentially hazardous byproducts are also critical considerations.
-
-
Radical C-H Difluoromethoxylation: This modern strategy enables the direct conversion of a C-H bond on an (hetero)arene to a C-OCF₂H bond, bypassing the need for a pre-functionalized substrate like a phenol.[1][2] These reactions are often initiated by photoredox catalysis to generate a difluoromethoxy radical (•OCF₂H).
-
Scale-Up Challenges: The main difficulties lie in ensuring efficient light penetration in large reactors, managing catalyst loading and cost, and controlling regioselectivity, as radical additions can sometimes yield mixtures of isomers.[1] The specialized equipment required for large-scale photochemical reactions can also be a barrier.
-
Q2: Which reagents are most practical for the large-scale synthesis of difluoromethyl ethers?
The choice of reagent is dictated by the substrate, reaction type (carbene vs. radical), cost, safety, and environmental impact. While older reagents like chlorodifluoromethane have been used, their ozone-depleting properties limit their application.[4] Modern, more scalable options are preferred.
| Reagent/Precursor | Mechanism | Target Substrate(s) | Scale-Up Advantages | Scale-Up Challenges & Considerations |
| TMSCF₂Br (Bromodifluoromethyl)trimethylsilane | Difluorocarbene | Alcohols, Phenols | Commercially available; mild activation conditions possible.[5][6] Good for late-stage functionalization.[5] | Can be costly for very large scales; requires careful control of activator (base) addition to manage exotherm. |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene | Phenols, N/S/Se-Heteroatoms | Bench-stable, readily available, and relatively non-toxic.[3] Operationally simple decarboxylative method. | Requires elevated temperatures for decarboxylation, which can be energy-intensive and may not be suitable for thermally sensitive substrates. |
| FSO₂CF₂CO₂H (2,2-Difluoro-2-(fluorosulfonyl)acetic acid) | Difluorocarbene | Alcohols | Effective for primary and secondary alcohols.[7][8] | Generates SO₂ as a byproduct, which requires off-gas scrubbing and handling.[7] Not suitable for tertiary alcohols.[7] |
| Benzotriazole-based Reagents (e.g., Reagent 1a from Ngai et al.) | Radical (•OCF₂H) | Arenes, Heteroarenes | Enables direct C-H functionalization at room temperature.[1] High functional group tolerance.[1] | Requires photoredox catalysis, posing scale-up challenges for reactor design. Reagent synthesis adds steps and cost. |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical (•CF₂H) | Heteroarenes, Thiols | Note: This is for difluoromethylation (-CF₂H), not difluoromethoxylation (-OCF₂H). Mild, scalable, open-flask conditions.[9][10] | Not applicable for -OCF₂H synthesis. Included for clarification as a common radical reagent. |
Q3: What are the critical safety concerns when scaling up difluoromethoxylation reactions?
Safety must be the primary consideration during scale-up. Key hazards include:
-
Thermal Runaway: The in situ generation of difluorocarbene is often highly exothermic. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[11]
-
Pressure Buildup: Reagents that generate gaseous byproducts (e.g., CO₂ from decarboxylation or SO₂ from FSO₂CF₂CO₂H) can lead to significant pressure buildup in a closed system.[3][7] Reactors must be equipped with adequate pressure relief systems.
-
Toxicity: Many fluorinating agents and their byproducts can be toxic or corrosive. For example, the decomposition of unstable intermediates can release hydrogen fluoride (HF).[12] Ensure proper material compatibility and implement robust containment and scrubbing procedures.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Issue 1: Drastic Drop in Yield and Purity at Larger Scale
Question: We successfully performed a difluoromethylation of a substituted phenol on a 5-gram scale with 90% yield using TMSCF₂Br and potassium acetate. Upon scaling to 500 grams in a 20L reactor, the yield dropped to 45% with several new impurities. What is the likely cause?
Answer: This is a classic scale-up problem rooted in mass and heat transfer limitations. At a larger scale, what was instantaneous at the bench becomes a rate-limiting factor.
Causality Analysis:
-
Inefficient Heat Transfer: The exotherm from the reaction of TMSCF₂Br with the acetate activator is no longer rapidly dissipated. This creates localized "hot spots" where the difluorocarbene or your product can decompose, leading to byproduct formation.[11]
-
Poor Mixing: In a large reactor, achieving homogeneous mixing is challenging. This can lead to areas of high base concentration, causing degradation of the starting material or reagent, and areas of low concentration where the reaction is sluggish.
-
Controlled Addition: The rate of addition of your activator or reagent is now critical. Adding it too quickly can create an uncontrollable exotherm, while adding it too slowly can lead to the decomposition of the reactive intermediate before it can react with the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol 1: Optimizing Reagent Addition and Temperature Control
-
Reactor Setup: Equip the reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a cooling jacket, and a syringe pump for controlled addition.
-
Charge Substrate: Charge the reactor with the phenol substrate and solvent (e.g., DMF or MeCN).
-
Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the reactor contents to the initial reaction temperature (e.g., 0 °C).
-
Reagent Addition: Add the TMSCF₂Br to the reactor.
-
Controlled Activator Addition: Prepare a solution or slurry of the activator (e.g., KOAc in DMF). Using the syringe pump, add the activator solution subsurface over a prolonged period (e.g., 2-4 hours), ensuring the internal temperature does not rise more than 5 °C above the setpoint.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots for HPLC or UPLC analysis until the starting material is consumed.
-
Work-up: Proceed with the standard aqueous quench and extraction procedure.
Issue 2: Poor Regioselectivity in C-H Difluoromethoxylation
Question: We are using a photoredox-catalyzed method for a late-stage C-H difluoromethoxylation of a complex drug intermediate. We are getting a 1:1 mixture of two regioisomers, whereas we need a single isomer. How can we improve selectivity?
Answer: The regioselectivity of radical aromatic substitutions is governed by a subtle interplay of steric and electronic factors of your substrate.[1] Unlike directed ortho-metalation, radical attack is often less predictable. However, selectivity can often be influenced by tuning the reaction parameters.
Causality Analysis:
-
Radical Addition Energetics: The •OCF₂H radical will preferentially add to the most electron-rich and/or sterically accessible C-H bond that leads to the most stable radical intermediate. If two positions have similar activation barriers for addition, a mixture of products is likely.
-
Solvent Effects: The solvent can influence the reactivity and effective size of the radical species, potentially altering the selectivity.
-
Catalyst/Reagent Influence: The nature of the photocatalyst and the radical-generating reagent can impact the transition state of the addition step, sometimes favoring one isomer over another.
Decision Pathway for Improving Selectivity:
Caption: Decision pathway for improving regioselectivity.
Experimental Protocol 2: Screening for Improved Regioselectivity
-
Setup: Arrange a parallel array of reaction vials (e.g., 8 mL vials) with stir bars.
-
Stock Solutions: Prepare stock solutions of your substrate, the difluoromethoxylating reagent, and the photocatalyst in a common, low-boiling point solvent.
-
Reaction Matrix: Dispense the substrate stock solution into each vial and evaporate the solvent. Then, add the different screening solvents (e.g., MeCN, DMSO, DCE, THF, Acetone) to each vial. Add the reagent and photocatalyst.
-
Execution: Seal the vials, purge with inert gas, and place them in a photoreactor setup with uniform light irradiation and temperature control (e.g., using a fan).
-
Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the regioisomeric ratio in each vial by ¹⁹F NMR or UPLC-MS.
-
Validation: Scale up the condition that provided the best selectivity to confirm the result.
Issue 3: Incomplete Conversion with Hindered Alcohols
Question: My reaction to difluoromethylate a sterically hindered tertiary alcohol using FSO₂CF₂CO₂H stalls at ~30% conversion, even with excess reagent. How can I drive it to completion?
Answer: Tertiary alcohols are notoriously challenging substrates for difluoromethylation via difluorocarbene.[7] The high steric hindrance around the hydroxyl group significantly slows the rate of reaction. The stalling suggests that the rate of your desired reaction is slower than the rate of decomposition of the difluorocarbene intermediate.
Causality Analysis:
-
Steric Hindrance: The bulky nature of the tertiary alcohol impedes the approach of the difluorocarbene, leading to a low reaction rate.
-
Difluorocarbene Half-life: Difluorocarbene is highly reactive and will readily dimerize to tetrafluoroethylene or react with the solvent if it does not find a substrate quickly.
-
Alternative Pathways: Some methods developed for primary and secondary alcohols are simply not effective for tertiary ones.[7]
Solutions and Protocol:
For these challenging substrates, a change in reagent and conditions is often more effective than trying to force the original reaction. Mechanochemical methods or phase-transfer catalysis can be highly effective.
Experimental Protocol 3: Mechanochemical Difluoromethylation of a Tertiary Alcohol [7]
-
Equipment: Use a mixer mill or ball mill.
-
Charge Mill Jar: In an inert atmosphere (glovebox), charge a milling jar with the tertiary alcohol, a solid base (e.g., K₂CO₃ or Cs₂CO₃), and the milling balls.
-
Add Reagent: Add the difluorocarbene precursor, such as TMSCF₂Br.
-
Milling: Mill the mixture at room temperature for the specified time (e.g., 1-2 hours). The solvent-free conditions can enhance reactivity.[7]
-
Work-up: After milling, dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the product by column chromatography or crystallization. This method often provides higher yields for hindered alcohols where solution-phase chemistry fails.[7]
References
-
Greszler, A. et al. (2019). Development of a large-scale synthesis of ABBV-2222, a CFTR corrector for the treatment of cystic fibrosis. As cited in Chemical Society Reviews.[Link]
-
Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.[Link]
-
Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science.[Link]
-
Wu, J., et al. (2021). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers.[Link]
-
Bols, M., et al. (2022). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.[Link]
-
Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition.[Link]
-
Hu, J., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Chinese Chemical Letters.[Link]
-
Leonori, D., et al. (2023). Photoredox-Catalyzed gem-Difluoromethylenation of Aliphatic Alcohols with 1,1-Difluoroalkenes to Access α,α-Difluoromethylene Ethers. Angewandte Chemie.[Link]
-
Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research.[Link]
-
Ngai, M.-Y., et al. (2019). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. Request PDF.[Link]
-
Li, S., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.[Link]
-
Tlili, A. (2021). Radical Fluoroalkylation Reactions. Notables de la Ciencia.[Link]
-
Wei, W., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.[Link]
-
Fujiwara, Y. (2012). A New Reagent for Direct Difluoromethylation. ResearchGate.[Link]
-
Santschi, N. (2024). Difluoromethylation of Phenols. Organic Syntheses.[Link]
-
Wu, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications.[Link]
-
Studer, A. (2018). Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. ResearchGate.[Link]
-
Ngai, M.-Y., et al. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate.[Link]
-
Magnier, E., et al. (2015). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. Organic Process Research & Development.[Link]
-
Wang, X., et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers.[Link]
-
Shen, Q., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.[Link]
-
Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters.[Link]
-
Ngai, M.-Y., et al. (2021). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. American Chemical Society.[Link]
-
Pfizer Inc. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development.[Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]
-
Wu, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications.[Link]
-
Chen, J.-R., et al. (2024). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. ACS Omega.[Link]
-
American Chemical Society. (2024). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. ACS Publications.[Link]
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Technical Support Center: Purification Strategies for Fluorinated Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these robust molecules. The high polarity, strong acidity, and varying chain lengths of FCAs necessitate tailored purification strategies. Here, we address common troubleshooting scenarios and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Critical Safety Precautions: Handle with Care
Before commencing any purification protocol, it is imperative to handle fluorinated carboxylic acids with appropriate safety measures. These compounds can be corrosive and may have toxicological properties that are not fully investigated.[1]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when there is a significant risk of splashing, a flame-resistant lab coat, and chemical-resistant gloves.[2][3] The choice of glove material (e.g., neoprene, butyl rubber) should be based on the specific FCA and solvents used; consult the manufacturer's compatibility chart.[2][3]
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Storage: Store FCAs in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[2][3] Containers should be tightly sealed and clearly labeled.[2]
-
Spill Response: For small spills, use an appropriate absorbent material (avoiding reactive materials) to contain and collect the substance into a sealed container for disposal.[2][4] For large spills, evacuate the area and contact your institution's emergency response team.[2]
-
Waste Disposal: Dispose of FCA waste in accordance with all local, state, and federal regulations. Do not pour into drains.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of fluorinated carboxylic acids.
Q1: My final product's purity is insufficient. What are the common impurities and how can I remove them?
Insufficient purity is often due to residual starting materials, reaction by-products, or solvents. The strategy for removal depends on the nature of the impurity.
-
Cause - Residual Non-Fluorinated Starting Materials: If your synthesis involves reacting a non-fluorinated precursor, these are often less polar than the desired FCA.
-
Solution: Solid-Phase Extraction (SPE) is highly effective. A weak anion exchange (WAX) cartridge will strongly retain the deprotonated FCA, allowing less acidic or neutral organic impurities to be washed away with an organic solvent. The pure FCA can then be eluted with a basic or highly acidic mobile phase. Polymeric sorbents like Oasis WAX have shown excellent recovery rates for short-chain FCAs.[6][7]
-
-
Cause - Structurally Similar Fluorinated By-products: These can be challenging to separate. For example, you may have a mixture of different FCA chain lengths.
-
Solution 1 (Preparative HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for separating structurally similar compounds. A reversed-phase column (e.g., C8 or C18) with an acetonitrile/water mobile phase, often buffered with a small amount of acid like formic acid, can provide excellent resolution. For particularly difficult separations, ion-pairing agents can improve peak shape and retention.[8]
-
Solution 2 (Esterification & Distillation): For volatile FCAs, converting the acid mixture to their more volatile ester derivatives (e.g., methyl or ethyl esters) can facilitate separation by fractional distillation.[9] After separation, the esters can be hydrolyzed back to the pure carboxylic acids.
-
-
Cause - Residual High-Boiling Solvents (e.g., DMSO, DMF): These solvents can be difficult to remove under vacuum.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., methyl t-butyl ether) and wash with water or brine multiple times. The highly polar solvent will partition into the aqueous layer, leaving the FCA in the organic phase. Be aware that short-chain FCAs may have some water solubility, so multiple extractions of the aqueous layer may be necessary to maximize recovery.
-
Q2: My recovery after purification is very low. What are the likely causes and how can I improve my yield?
Low recovery is a common frustration. The cause is often tied to the physical properties of your specific FCA.
-
Cause - Loss of Volatile Short-Chain FCAs: Short-chain FCAs (C2-C5) can be volatile and may be lost during solvent evaporation steps, even under reduced pressure.
-
Solution: Avoid complete evaporation to dryness. Instead, concentrate the solution and then precipitate the product by adding a non-polar anti-solvent like hexanes. Alternatively, use Solid-Phase Extraction, where the analyte is bound to a sorbent, eliminating the need for harsh evaporation.[10][11]
-
-
Cause - Inefficient Elution from SPE Cartridge: The strong interaction between the FCA and the SPE sorbent can lead to incomplete elution.
-
Solution: Optimize your elution solvent. For a WAX cartridge, eluting with a methanolic solution containing ammonia (e.g., 5%) is often effective for displacing the carboxylate anion.[7] Test different concentrations and volumes to ensure complete recovery. Always collect and analyze multiple elution fractions separately.
-
-
Cause - Poor Solubility in Extraction Solvent: During liquid-liquid extraction, if the FCA has poor solubility in the organic phase, it will remain in the aqueous phase, leading to low recovery.
-
Solution: Choose a more polar organic solvent for the extraction, such as ethyl acetate or methyl t-butyl ether (MTBE). Ensure the aqueous phase is acidified (pH < 2) to fully protonate the carboxylic acid, which will significantly increase its partitioning into the organic solvent.
-
Q3: I'm having trouble with my chromatographic separation, such as severe peak tailing or poor resolution.
Chromatographic issues are typically related to secondary interactions on the column or improper mobile phase conditions.
-
Cause - Secondary Silanol Interactions: The acidic proton of the FCA can interact with free silanol groups on silica-based reversed-phase columns, causing significant peak tailing.
-
Solution 1 (Lower pH): Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This suppresses the ionization of both the FCA and the silanol groups, minimizing unwanted interactions.
-
Solution 2 (Use a Modern Column): Employ end-capped columns or those with a hybrid particle technology, which are designed to have minimal surface silanol activity.
-
-
Cause - Poor Retention of Short-Chain FCAs: Highly polar, short-chain FCAs may elute at or near the solvent front on a standard C18 column, resulting in poor resolution from impurities.
-
Solution 1 (Ion-Pairing Chromatography): Add an ion-pairing agent like tetrabutylammonium hydrogen sulphate (TBAS) to the mobile phase.[8] The agent forms a neutral ion pair with the FCA, increasing its hydrophobicity and retention on the reversed-phase column.
-
Solution 2 (HILIC or Mixed-Mode Chromatography): Consider alternative chromatographic modes. Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column offering both ion-exchange and reversed-phase characteristics can provide better retention for highly polar analytes.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying fluorinated carboxylic acids?
The main purification strategies are chosen based on the FCA's physical state, chain length, and the nature of the impurities. The most common methods include:
-
Solid-Phase Extraction (SPE): Excellent for removing impurities with different chemical properties and for sample concentration.[12][13]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): The best choice for separating mixtures of structurally similar FCAs.[6][14]
-
Distillation: Suitable for thermally stable, liquid FCAs or their volatile ester derivatives.[9]
-
Recrystallization: A classic and effective method for solid FCAs.
-
Liquid-Liquid Extraction (LLE): A fundamental technique used for initial workup and removing highly polar or non-polar impurities.[15]
Q2: How do I choose the right purification strategy for my specific FCA?
The optimal strategy depends on several factors. The decision tree below provides a general guide.
Caption: Decision tree for selecting an FCA purification method.
Q3: What is Solid-Phase Extraction (SPE) and when is it the best choice for FCA purification?
SPE is a chromatographic technique used to isolate compounds of interest from a complex mixture.[12] A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while impurities pass through (or vice-versa). The purified analyte is then recovered by washing the cartridge with an appropriate elution solvent.
SPE is the best choice when:
-
You need to separate your FCA from compounds with significantly different polarities or ionic characters.
-
You are working with aqueous samples and need to both concentrate your FCA and remove salts or other water-soluble impurities.[10][11]
-
You want to avoid the high solvent consumption and complexity of preparative HPLC for a relatively simple separation.
For FCAs, Weak Anion Exchange (WAX) cartridges are particularly effective because they leverage the acidity of the carboxyl group for a strong, specific interaction.[6][7]
Q4: What are the key considerations for distillation of liquid FCAs?
Distillation separates components of a liquid mixture based on differences in their boiling points.
-
Thermal Stability: The primary concern is whether the FCA is stable at its boiling point. Fluorinated compounds are generally stable, but prolonged heating can sometimes cause decarboxylation, especially for acids with certain functional groups.
-
Boiling Point: Many FCAs have high boiling points. Vacuum distillation is almost always required to lower the boiling point and prevent thermal degradation.
-
Azeotropes: Short-chain FCAs can form azeotropes (constant boiling mixtures) with water or other solvents, making separation by distillation difficult. In such cases, converting the acid to an ester can break the azeotrope and facilitate purification.[9]
Q5: Which analytical techniques are best for assessing the purity of my final product?
Assessing purity requires highly sensitive and specific analytical methods.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the gold standard for detecting and quantifying FCAs, even at trace levels.[6][13][15] It provides both retention time and mass-to-charge ratio, offering high confidence in peak identity.
-
HPLC-UV: For routine purity checks where impurity identities are known, HPLC with a UV detector can be sufficient, especially if the FCAs are derivatized with a UV-active compound.[10][16] However, native FCAs have poor UV absorbance.[7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used but requires derivatization to convert the non-volatile FCAs into volatile esters (e.g., methyl or silyl esters).[13][17]
Part 3: Protocols and Methodologies
Protocol 1: Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Cartridge
This protocol is designed for purifying an FCA from neutral or less acidic organic impurities.
-
Cartridge Selection: Choose a polymeric WAX SPE cartridge (e.g., Waters Oasis WAX) appropriately sized for your sample mass.
-
Conditioning: Condition the cartridge by passing 2-3 cartridge volumes of methanol through it, followed by 2-3 volumes of deionized water. Do not let the sorbent bed go dry.
-
Equilibration: Equilibrate the cartridge with 2-3 volumes of the same solvent system your sample is dissolved in (e.g., acetonitrile or water).
-
Sample Loading: Dissolve your crude FCA in a minimal amount of a suitable solvent (e.g., water with pH adjusted to ~7 to ensure deprotonation). Load the solution onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second). The FCA will be retained by ionic interaction.
-
Wash Step: Wash the cartridge with 3-5 volumes of a solvent that will elute impurities but not the target FCA. For example, wash with 100% methanol to remove non-polar and neutral impurities.
-
Elution: Elute the purified FCA using a solvent that disrupts the ionic bond. A common choice is 3-5 volumes of 5% ammonium hydroxide in methanol.[7]
-
Post-Elution: Collect the eluate. The ammonia can be removed by gentle evaporation (with care for volatile FCAs) or by acid-base workup if needed for the subsequent step. Analyze the purity of the collected fraction.
Protocol 2: Recrystallization of a Solid Fluorinated Carboxylic Acid
This protocol is a general guideline for purifying solid FCAs. Solvent selection is critical and must be determined experimentally.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude FCA in various solvents at room temperature and upon heating. An ideal solvent will dissolve the FCA poorly at room temperature but completely at an elevated temperature. Common choices include water, ethanol/water mixtures, or ethyl acetate/hexane systems.
-
Dissolution: Place the crude FCA in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, cooling in an ice bath can further promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and assess purity via an appropriate analytical method.
Data Presentation
Table 1: Comparison of Primary Purification Techniques for FCAs
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | Fast, selective, good for sample concentration, lower solvent use.[10][18] | Limited capacity, requires method development for sorbent/solvents. | Removing impurities with different chemical properties (e.g., neutral from acidic). |
| Preparative HPLC | Highest resolution, excellent for isomeric or homologous mixtures.[14] | High cost, high solvent consumption, can be time-consuming. | Separating complex mixtures or achieving very high purity (>99%). |
| Distillation | Simple, scalable, effective for large differences in boiling points. | Requires thermal stability, risk of azeotrope formation.[9] | Purifying thermally stable, liquid FCAs from non-volatile impurities. |
| Recrystallization | Cost-effective, can yield very pure material, scalable. | Only for solids, requires finding a suitable solvent system, potential for yield loss. | Purifying solid FCAs to high purity. |
References
- Micro-solid phase extraction of perfluorinated carboxylic acids
- Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. (2025). Food Chemistry.
- Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. (n.d.). Taylor & Francis Online.
- Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. (2023). Taylor & Francis Online.
- (S)
- Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. (n.d.). MDPI.
- Dispersive Solid-Phase Extraction Followed by Triethylsilyl Derivatization and Gas Chromatography Mass Spectrometry for Perfluorocarboxylic Acids Determination in W
- HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. (n.d.). SIELC Technologies.
- Chromatographic separation of a standard solution of (H-)PFCAs. (n.d.).
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy. (n.d.). MDPI.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
- A Review of the Latest Separation Science Research in PFAS Analysis. (2024).
- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020).
- Methods of preparing fluorinated carboxylic acids and their salts. (2012).
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (n.d.). PubMed Central.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025).
- Fluorine Gas Safety Inform
- SAFETY DATA SHEET. (2020). Expert Synthesis Solutions.
- Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022).
- What are the safety precautions when handling acids?. (2025). Acids Supplier Blog.
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Technical Support Center: Degradation Pathways of Fluorinated Phenylacetic Acids (FPAs)
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of fluorinated phenylacetic acids (FPAs). The remarkable stability conferred by the carbon-fluorine bond makes these compounds both valuable pharmaceutical scaffolds and persistent environmental entities.[1] Understanding their degradation pathways under stress is not merely a regulatory requirement but a scientific necessity for developing stable formulations, predicting environmental fate, and ensuring product safety and efficacy.[2][3][4]
This guide provides in-depth, field-proven insights into the experimental design, execution, and troubleshooting of forced degradation studies for FPAs.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies for FPAs particularly challenging?
A1: The primary challenge lies in the strength of the C-F bond, which is the strongest single bond in organic chemistry. This inherent stability means that FPAs are often resistant to degradation under standard stress conditions (e.g., mild acid/base hydrolysis, low-temperature heat).[1][5] Achieving the target degradation of 10-20% often requires more strenuous conditions, which can lead to complex, sometimes unrealistic, degradation pathways and analytical challenges.[6]
Q2: What are the primary stress conditions I should apply to FPAs?
A2: As mandated by ICH guidelines (Q1A), a comprehensive study should include photolytic, thermal, hydrolytic (acidic and basic), and oxidative stress.[3][7] Given FPA stability, it is crucial to start with standard conditions and escalate the stress intensity (e.g., higher temperature, higher reagent concentration) systematically until sufficient degradation is achieved.[3][8]
Q3: What is the most common degradation pathway observed for FPAs?
A3: While pathways are highly dependent on the stressor and the position of the fluorine atom, a common theme is reactions involving the phenyl ring or the acetic acid side chain, rather than direct cleavage of the C-F bond. For example, under oxidative stress, hydroxylation of the aromatic ring is a frequent initial step.[9] Photodegradation may also proceed via radical mechanisms targeting the ring or decarboxylation of the side chain.[9][10]
Q4: Which analytical technique is best suited for identifying FPA degradants?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS), such as a QToF or Orbitrap, is the gold standard.[11][12][13] A photodiode array (PDA) detector is essential for initial detection and peak purity assessment, but mass spectrometry is indispensable for identifying and elucidating the structures of unknown degradation products.[11][12][14]
Section 2: Experimental Workflow & Protocols
General Forced Degradation Workflow
The logical progression of a forced degradation study is critical for generating reliable and interpretable data. The workflow ensures that each step informs the next, from stress application to final data analysis.
Caption: General workflow for FPA forced degradation studies.
Protocol 1: Photostability Testing (ICH Q1B)
Objective: To assess the degradation of an FPA upon exposure to UV and visible light.
Methodology:
-
Sample Preparation: Prepare two solutions of the FPA (e.g., 1 mg/mL in acetonitrile/water). Transfer one to a transparent quartz vial (exposed sample) and the other to an identical vial wrapped completely in aluminum foil (dark control).
-
Exposure: Place both vials in a photostability chamber. Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an integrated exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[7]
-
Time Points: Sample at appropriate intervals (e.g., 0, 4, 8, 12, 24 hours). The goal is to find a time point with detectable degradation without complete loss of the parent compound.
-
Analysis: Immediately analyze the exposed sample and the dark control by a validated stability-indicating LC-MS method.
-
Causality Check: The presence of degradants in the exposed sample that are absent or significantly lower in the dark control confirms photodegradation.
Protocol 2: Oxidative Degradation
Objective: To evaluate the FPA's susceptibility to oxidation, typically by hydroxyl radicals.
Methodology:
-
Sample Preparation: Dissolve the FPA in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Application: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is 3% H₂O₂. Store the solution at room temperature, protected from light.
-
Monitoring: If no degradation is observed after 24 hours, gently heat the solution (e.g., to 40-60°C) or increase the H₂O₂ concentration (e.g., up to 30%).[8] Be aware that excessive heat can cause thermal degradation of H₂O₂ itself.
-
Time Points: Sample at intervals (e.g., 2, 6, 12, 24 hours) and analyze immediately by LC-MS.
-
Causality Check (Radical Quenching): To confirm a radical-mediated pathway, run a parallel experiment where a radical scavenger (e.g., methanol or butanol) is added before the H₂O₂. A significant reduction in degradation confirms the involvement of radicals.
Section 3: Troubleshooting Guide
Q: My FPA shows no degradation under any stress condition. What should I do?
A: This is a common issue due to the high stability of these molecules.
-
Probable Cause: The stress conditions are not severe enough.
-
Solution:
-
Systematically Increase Stress: Do not apply all harsh conditions at once. For hydrolysis, increase the acid/base concentration (e.g., from 0.1N to 1N or 5N HCl/NaOH) and/or the temperature (e.g., from 60°C to 80°C reflux).[3][8] For oxidation, increase H₂O₂ concentration or temperature. For thermal stress, increase temperature in 10-20°C increments.[4]
-
Extend Exposure Time: If a small amount of degradation is seen at 24 hours, extend the study to 48 or 72 hours.
-
Justify Stability: If, after applying scientifically justifiable harsh conditions (e.g., refluxing in 5N NaOH for 72 hours), no degradation is observed, you have demonstrated the compound's intrinsic stability under those conditions. This is a valid result and should be documented.[2]
-
Q: The mass balance of my study is poor (<90%). Where did my analyte go?
A: A poor mass balance indicates that not all components (parent drug + degradants) are being accounted for.
-
Probable Cause 1: Degradants are not UV active or have a significantly different UV maximum from the parent compound.[2]
-
Solution 1: Rely on a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) for quantification. Ensure you are extracting ion chromatograms for all potential degradant masses, not just relying on UV detection.
-
Probable Cause 2: Formation of volatile degradants (e.g., through decarboxylation) that are lost from the sample.[2]
-
Solution 2: Use headspace GC-MS to analyze the gas phase above a stressed sample to identify any volatile products.
-
Probable Cause 3: Degradants are precipitating out of solution or are strongly adsorbed to the vial surface.
-
Solution 3: Visually inspect vials for precipitates. If observed, try dissolving the precipitate in a stronger organic solvent (e.g., DMSO, THF) and analyze the resulting solution. Consider using silanized glass vials to minimize adsorption.
Q: I see many peaks in my chromatogram. How do I distinguish true degradants from analytical artifacts?
A: This is crucial for building an accurate degradation pathway.
-
Probable Cause: Peaks may arise from the solvent, stress agent, or interactions with formulation excipients (if applicable).
-
Solution:
-
Run Blanks: Always run a "placebo" or "blank" for each stress condition. This blank contains everything (solvent, acid, base, H₂O₂) except the FPA and is subjected to the exact same stress.[7] Any peak present in the stressed sample but absent in the corresponding blank is a potential degradant.
-
Analyze Control Samples: Compare the stressed sample chromatogram to the time-zero and unstressed control samples. Peaks that grow over time during the stress test are indicative of degradation.[14]
-
Use High-Resolution MS: Accurate mass data can help differentiate between drug-related degradants and contaminants. A degradant will have a mass that is mechanistically plausible from the parent FPA structure.[11][15]
-
Section 4: Mechanistic Insights & Pathway Visualization
The degradation of FPAs often proceeds via attack on the molecule's more reactive sites: the carboxylic acid group and the aromatic ring.
Potential Oxidative Degradation Pathway of 4-Fluorophenylacetic Acid
Oxidative stress, often initiated by hydroxyl radicals (•OH) from Fenton chemistry or peroxide decomposition, can lead to the formation of phenolic derivatives. Subsequent oxidation can open the aromatic ring.
Caption: A plausible oxidative degradation pathway for 4-FPA.
Summary of Potential Degradation Products
The following table summarizes expected degradants based on general chemical principles applied to FPAs. The exact products require empirical identification.
| Stress Condition | Potential Mechanism | Expected Primary Degradant Class | Example Product(s) |
| Acid/Base Hydrolysis | Unlikely to cleave C-F bond. May promote decarboxylation at high temperatures. | Decarboxylated products | Fluorotoluenes |
| Oxidation (e.g., H₂O₂) | Electrophilic attack on the aromatic ring by •OH radicals.[9] | Hydroxylated FPAs, Quinones | Fluoro-hydroxyphenylacetic acids |
| Photolysis (UV/Vis) | Radical formation, photo-hydroxylation, or decarboxylation.[10] | Defluorinated products, dimers, hydroxylated products | Phenylacetic acid, Biphenyl derivatives |
| Thermal Degradation | Decarboxylation at high temperatures. Fragmentation of the ring.[16][17] | Decarboxylated products, smaller fragments | Fluorotoluenes, Fluorobenzene |
Section 5: References
-
Advancing Detection of Unknown Impurities. (2021, October 6). Pharmaceutical Technology. Available at: [Link]
-
Troubleshooting LC–MS Peak Assignment for Degradation Products. (n.d.). Pharma Stability. Retrieved January 21, 2026. Available at: [Link]
-
Lucangioli, S., & Cerdá, V. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 21, 2026. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Pharma Focus Asia. Available at: [Link]
-
Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1, 20-27. Available at: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Lhasa Limited. Retrieved January 21, 2026. Available at: [Link]
-
Identification of unknown pharmaceutical impurities. (n.d.). Eurofins. Retrieved January 21, 2026. Available at: [Link]
-
Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs. Retrieved January 21, 2026. Available at: [Link]
-
Harper, D. B., & Blakley, E. R. (1971). The Metabolism of P-Fluorophenylacetic Acid by a Pseudomonas Sp. II. The Degradative Pathway. Canadian Journal of Microbiology, 17(5), 645-650. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026. Available at: [Link]
-
Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents. Available at:
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 21, 2026. Available at: [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available at: [Link]
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2018). ResearchGate. Available at: [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. Available at: [Link]
-
Thermal degradation of fluoropolymers. (2020). Silent Spring Institute. Available at: [Link]
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321-324. Available at: [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2022). ResearchGate. Available at: [Link]
-
Key, B. D., et al. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(8), 3087-3100. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 21, 2026. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. Retrieved January 21, 2026. Available at: [Link]
-
Dixon, W. T., & Norman, R. O. C. (1964). Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Muneer, M., et al. (2000). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 136(3), 223-230. Available at: [Link]
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Blake, P. G., & Pritchard, H. (1967). Thermal decomposition of fluoroacetic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Hydrolysis Reactions. (2020, August 12). Chemistry LibreTexts. Available at: [Link]
-
Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved January 21, 2026. Available at: [Link]
-
The evolution of the phenylacetic acid degradation pathway in bacteria. (2004). Bioscience, Biotechnology, and Biochemistry, 68(3), 746-748. Available at: [Link]
-
Austin, C., et al. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. Available at: [Link]
-
Acid hydrolysis of organic materials. (n.d.). Caltech GPS. Retrieved January 21, 2026. Available at: [Link]
-
Preparation method of chlorinated phenylacetic acid. (2013). Google Patents. Available at:
-
Patel, M. M., & Modi, V. (2012). Photochemical degradation of 4-chlorophenol in the aqueous phase using peroxyacetic acid (PAA). Water Science and Technology, 66(11), 2465-2471. Available at: [Link]
-
Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 843. Available at: [Link]
-
Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid - A comparative study in hydrothermal TiO2 and commercial TiO2. (2016). Semantic Scholar. Available at: [Link]
-
The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. (2021). MDPI. Available at: [Link]
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Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Aromatic Isomers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating fluorinated aromatic isomers using High-Performance Liquid Chromatography (HPLC). The unique electronic properties conferred by fluorine atoms often lead to subtle differences in polarity and geometry among isomers, making their separation a significant analytical challenge.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the fundamental principles behind common separation problems and provide detailed, actionable protocols to help you achieve baseline resolution and robust analytical methods.
Section 1: The Primary Challenge: Co-elution and Poor Resolution
This section addresses the most frequent and frustrating issue encountered when separating fluorinated aromatic isomers: the failure to achieve baseline separation between two or more isomeric peaks.
Question: Why are my fluorinated aromatic isomers co-eluting on a standard C18 column?
Answer:
Standard C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, primarily separating compounds based on hydrophobicity (the hydrophobic effect).[1] However, positional isomers of fluorinated aromatic compounds often have very similar LogP values and, consequently, nearly identical hydrophobicity. A C18 phase may not possess the necessary selectivity to differentiate between the subtle changes in dipole moment or electron density distribution that distinguish one isomer from another. When hydrophobic interaction is the only significant retention mechanism, co-elution is a common outcome.[2]
To overcome this, you must employ a stationary phase that offers alternative retention mechanisms beyond simple hydrophobicity.
Question: What type of column should I use to separate closely eluting fluorinated isomers?
Answer:
For separating fluorinated aromatic isomers, the gold standard is a Pentafluorophenyl (PFP) stationary phase. PFP columns, often referred to as F5 phases, provide multiple, alternative modes of interaction that are highly effective for these types of separations.[2][3]
The key advantage of a PFP phase lies in its unique chemical structure, which facilitates several distinct retention mechanisms:
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of your analytes.[3][4]
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase create a strong dipole moment, which can interact with dipoles present in the fluorinated analytes. This is often the key to separating positional isomers where the overall molecular dipole changes.[3]
-
Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor.[1][4]
-
Shape Selectivity: The rigid structure of the PFP ligand enhances selectivity for isomers with different shapes or steric hindrance.[2]
Another excellent alternative is a Phenyl-Hexyl column. This phase also provides π-π interactions due to the phenyl group, but with a longer alkyl spacer that imparts a different balance of hydrophobic and aromatic selectivity compared to a PFP or a standard Phenyl column.[5][6][7] The choice between PFP and Phenyl-Hexyl often depends on the specific isomers being analyzed.
Comparative Overview of Recommended Stationary Phases
| Stationary Phase | Primary Retention Mechanisms | Ideal For | Key Considerations |
| C18 (ODS) | Hydrophobic Interactions | General purpose, separating compounds with significant differences in hydrophobicity. | Often provides insufficient selectivity for fluorinated positional isomers.[2] |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrogen Bonding, Shape Selectivity, Hydrophobic.[3][4] | Positional and structural isomers of aromatic and halogenated compounds.[3][8][9] | The premier choice for fluorinated aromatics due to multiple interaction modes. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic Interactions.[5][6][7] | Aromatic and moderately polar analytes; provides alternative selectivity to C18.[6] | The hexyl spacer offers a unique balance of hydrophobic and π-π interactions.[6][7] |
Workflow: Systematic Column Selection for Isomer Separation
This workflow outlines a logical approach to selecting the appropriate stationary phase when faced with co-eluting fluorinated isomers.
Caption: A logical workflow for selecting a column to resolve fluorinated isomers.
Section 2: Optimizing the Mobile Phase
Once you have selected an appropriate stationary phase, the next critical step is to fine-tune the mobile phase. The choice of organic solvent, buffer, and pH can dramatically alter the selectivity of your separation.
Question: Which organic solvent is better for separating my isomers: acetonitrile or methanol?
Answer:
The choice of organic solvent can significantly influence selectivity, especially on Phenyl-Hexyl and PFP columns.
-
Methanol (MeOH): Tends to enhance π-π interactions between aromatic analytes and phenyl-based stationary phases.[5][7] This can lead to increased retention and potentially altered selectivity (elution order) for your isomers. It is often the preferred starting solvent for these applications.
-
Acetonitrile (ACN): Tends to decrease or disrupt π-π interactions compared to methanol.[5][7] While it is a very common and effective reversed-phase solvent, it may not leverage the full selective potential of a PFP or Phenyl-Hexyl phase.
Recommendation: If you are not achieving adequate separation with acetonitrile, a simple and powerful troubleshooting step is to switch to methanol or test various ACN:MeOH mixtures. This change can sometimes be enough to resolve your critical pair.
Question: My peak shape is poor (tailing). How can I fix this?
Answer:
Poor peak shape, particularly tailing, is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by having the analyte in a mixed ionic state.
-
For Basic Analytes (e.g., fluoroanilines): Peak tailing is often caused by interaction with residual, acidic silanol groups on the silica support. To mitigate this, you need to control the mobile phase pH. By adding a small amount of an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase (typically 0.1%), you can suppress the ionization of the silanol groups and ensure the basic analyte is fully protonated, leading to sharper, more symmetrical peaks.[10][11]
-
For Acidic Analytes (e.g., fluorobenzoic acids): To ensure a single, non-ionized species, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[10] Using a buffer (e.g., a phosphate or formate buffer) is crucial for maintaining a stable pH and achieving reproducible results.[10]
TFA vs. Formic Acid: Both are effective at low pH. Formic acid is generally preferred for LC-MS applications as TFA can cause significant ion suppression in the mass spectrometer source.[12][13] For UV detection, TFA can sometimes provide sharper peaks due to its stronger ion-pairing characteristics.[12][14]
Diagram: Impact of Mobile Phase pH on Peak Shape
This diagram illustrates how controlling the mobile phase pH relative to an analyte's pKa is critical for achieving good chromatography.
Caption: Relationship between mobile phase pH, analyte pKa, and peak shape.
Section 3: The Role of Temperature
Temperature is a frequently overlooked but powerful parameter for optimizing selectivity in HPLC.
Question: Can changing the column temperature help resolve my isomers?
Answer:
Absolutely. Adjusting the column temperature is a critical tool for fine-tuning selectivity, especially for structurally similar compounds like isomers.[15][16] Changing the temperature alters the thermodynamics of the analyte-stationary phase interactions. Even small changes (e.g., 5-10 °C) can change the relative retention of two peaks and potentially reverse their elution order.[15][16]
-
Increasing Temperature: Generally decreases retention times and lowers system backpressure.[15] It can sometimes improve peak efficiency but may reduce selectivity.
-
Decreasing Temperature: Generally increases retention times and can enhance selectivity, particularly for compounds with constrained structures.[17] Improved separation of isomers is often possible at reduced column temperatures.[17]
Recommendation: If your isomers are closely eluting, systematically evaluate a range of temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) while keeping the mobile phase constant. A van't Hoff plot (plotting ln(k) vs 1/T) can reveal if the compounds have different retention thermodynamics, indicating that temperature will be an effective tool for optimizing their separation.
Section 4: Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Optimization
This protocol provides a systematic approach to optimizing the mobile phase after selecting a PFP or Phenyl-Hexyl column.
-
Establish Initial Conditions:
-
Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength for your analytes.
-
-
Perform a Generic Gradient Scout:
-
Run a fast linear gradient from 5% B to 95% B over 10 minutes.
-
This initial run will determine the approximate elution range of your isomers.
-
-
Optimize the Gradient Slope:
-
Based on the scouting run, create a shallower gradient focused on the elution window of your isomers. For example, if they elute between 40% and 50% B, try a gradient of 35% to 55% B over 15 minutes.
-
The goal is to achieve a resolution (Rs) of >1.5 between the critical pair.
-
-
Test Acetonitrile as Organic Modifier:
-
Convert to Isocratic Method (If Applicable):
-
If the isomers elute very close together, an isocratic (constant mobile phase composition) method may provide better resolution.
-
Calculate the optimal isocratic mobile phase composition based on the retention times from your best gradient run. A good starting point is the mobile phase composition at the midpoint of the elution of your isomer pair.
-
Fine-tune the %B in 1-2% increments to maximize resolution.
-
References
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. [Link]
-
A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. (n.d.). Fortis Technologies. [Link]
-
Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. (2022). PubMed. [Link]
-
Phenyl-Hexyl Columns. (n.d.). SMT - Separation Methods Technologies. [Link]
-
exploring the selectivity of C18 phases with Phenyl and PFP functionality. (n.d.). MAC-MOD Analytical. [Link]
-
HALO Phenyl-Hexyl. (n.d.). HPLC. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc. [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2011). ResearchGate. [Link]
-
Phenyl Columns. (2021). YouTube. [Link]
-
Phenyl Column Mystery. (2023). Pharma Growth Hub. [Link]
-
How Does Temperature Affect Selectivity? (2004). LCGC International. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2003). LCGC International. [Link]
-
The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. (2003). ResearchGate. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2003). LCGC International. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters Corporation. [Link]
-
Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2002). PubMed. [Link]
-
TFA vs. Formic Acid. (2010). Chromatography Forum. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023). YouTube. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). [Link]
-
Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). LCGC International. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). (2020). Reddit. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. [Link]
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Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in this multi-step synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.
Introduction: The Synthetic Challenge
4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable building block in medicinal chemistry, often utilized for the synthesis of various therapeutic agents. The introduction of the difluoromethoxy group can significantly modulate a molecule's physicochemical and pharmacological properties. However, the synthesis of this compound can be challenging, with potential pitfalls in both the difluoromethylation step and the elaboration of the acetic acid side chain. This guide provides a systematic approach to navigate these challenges.
A common synthetic strategy involves two key stages: the difluoromethylation of a phenolic precursor and the subsequent introduction and conversion of a functional group to the desired phenylacetic acid.
Visualizing the Synthetic Workflow
Caption: A simplified workflow for the synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid.
Part 1: Difluoromethylation of the Phenolic Precursor
The introduction of the difluoromethoxy group onto a phenolic hydroxyl is a critical step. A common and effective method is the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, which thermally decomposes to generate difluorocarbene in situ.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the difluoromethylation of a phenol using sodium chlorodifluoroacetate?
A1: The reaction proceeds via the generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate. The phenoxide, formed by deprotonating the starting phenol with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. A subsequent protonation step yields the desired difluoromethyl ether.[1]
Q2: Why is the choice of base and solvent important in this step?
A2: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. A moderately strong base like cesium carbonate is often effective.[1] The solvent needs to be polar and aprotic to dissolve the reagents and stable at the reaction temperature (often >100 °C). N,N-Dimethylformamide (DMF) is a common choice.[1] The right combination ensures efficient phenoxide formation and subsequent trapping of the difluorocarbene.
Troubleshooting Guide: Difluoromethylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Incomplete phenoxide formation. 2. Insufficient temperature for difluorocarbene generation. 3. Degradation of the difluorocarbene precursor. | 1. Ensure anhydrous conditions and use a suitable base (e.g., Cs₂CO₃, K₂CO₃). Consider using a stronger base if necessary, but be mindful of potential side reactions. 2. Monitor the reaction temperature closely and ensure it reaches the required level for decarboxylation of the precursor (typically 120 °C for sodium chlorodifluoroacetate).[1] 3. Use fresh, high-purity sodium chlorodifluoroacetate. |
| Formation of side products | 1. Reaction of difluorocarbene with the solvent. 2. O-vs. C-alkylation if other nucleophilic sites are present on the ring. | 1. Ensure the phenoxide is present in sufficient concentration to outcompete the solvent for the difluorocarbene. 2. This is generally less of a concern for phenols, as O-alkylation is highly favored. If C-alkylation is observed, consider adjusting the base and solvent system. |
| Difficulty in product isolation | 1. Emulsion formation during aqueous workup. 2. Co-elution with starting material or byproducts during chromatography. | 1. Use brine to break up emulsions. A gentle centrifugation may also be helpful. 2. Optimize your chromatography conditions (e.g., solvent gradient, choice of stationary phase). A preliminary acid-base extraction can help remove unreacted phenol. |
Experimental Protocol: Difluoromethylation of 3-Fluoro-4-hydroxyphenylacetonitrile
This protocol outlines the synthesis of an intermediate, which can then be converted to the final phenylacetic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxyphenylacetonitrile (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.8 eq).[1]
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Elaboration of the Acetic Acid Side Chain
Once the difluoromethoxy group is installed, the next stage is to introduce and/or modify the side chain to form the acetic acid moiety. A common strategy is the hydrolysis of a nitrile group.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for converting a benzyl cyanide to a phenylacetic acid?
A1: The hydrolysis of a benzyl cyanide is a robust method. This can be achieved under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric or hydrochloric acid.[4] Base-catalyzed hydrolysis uses a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
Q2: Are there any potential side reactions during nitrile hydrolysis?
A2: Under acidic conditions, the intermediate amide can sometimes be isolated if the reaction is not driven to completion. Under harsh basic conditions, decarboxylation of the final product can occur, although this is generally at higher temperatures. For sensitive substrates, enzymatic hydrolysis can be a milder alternative.
Troubleshooting Guide: Nitrile Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis (amide intermediate observed) | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate are consumed. 2. Use a higher concentration of the acid or base catalyst. |
| Low yield of the final acid | 1. Product decomposition under harsh conditions. 2. Incomplete extraction from the aqueous phase. | 1. Consider milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Ensure the aqueous phase is thoroughly acidified (pH < 2) before extraction to protonate the carboxylate. Perform multiple extractions with a suitable organic solvent. |
| Purification challenges | 1. The product is a solid that is difficult to filter. 2. The product is an oil that is difficult to crystallize. | 1. Ensure complete precipitation by cooling the acidified solution in an ice bath. Wash the filtered solid with cold water to remove inorganic salts. 2. If the product is an oil, consider purification by column chromatography or distillation under high vacuum if thermally stable. |
Experimental Protocol: Hydrolysis of 4-(Difluoromethoxy)-3-fluorophenylacetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(difluoromethoxy)-3-fluorophenylacetonitrile (1.0 eq) and a 70% aqueous solution of sulfuric acid.[4]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The crude phenylacetic acid may precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).[5][6] If an oil is obtained, extract with an organic solvent, dry, and concentrate. The crude product can then be purified by column chromatography.
Alternative Synthetic Route: Grignard-based Approach
An alternative strategy for forming the phenylacetic acid moiety is through the carboxylation of a Grignard reagent.[2][4][7] This involves the formation of a benzylmagnesium halide, which then reacts with carbon dioxide (dry ice).
Caption: Grignard-based approach for the synthesis of the target molecule.
Troubleshooting the Grignard Route
-
Failure to form the Grignard reagent: This is often due to the presence of moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[2] Activation of the magnesium turnings with a small crystal of iodine can help initiate the reaction.[4]
-
Low yield of the carboxylic acid: Wurtz coupling (dimerization of the benzyl halide) can be a significant side reaction if the reaction temperature is too high.[4] Add the benzyl halide solution slowly to the magnesium to maintain a gentle reflux. Inefficient carboxylation can occur if the dry ice is not in large excess or if the Grignard reagent is not added to the dry ice effectively.
References
- Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. (2025). Vertex AI Search.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
- CN107445822A - A kind of method for preparing phenylacetic acid. Google Patents.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. DOI:10.1039/D1CS00360G.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetic acid. Biosynth.
- CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Google Patents.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate.
- Synthesis of Phenylacetic Acid. Erowid.
- Recent Advances in Difluoromethylation Reaction. (2025). ResearchGate.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ACS Publications.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society.
- Difluoromethylation of Phenols. Organic Syntheses.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- Phenylacetic acid. (2022). Sciencemadness Wiki.
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Technical Support Center: Managing Impurities in the Preparation of Fluorinated Intermediates
Welcome to the Technical Support Center for managing impurities in the preparation of fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you navigate the unique challenges of organofluorine chemistry.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a systematic approach to diagnosis and resolution, explaining the chemical principles behind each recommendation.
Issue 1: My electrophilic fluorination is producing significant over-fluorinated byproducts (e.g., difluorinated or trifluorinated species).
Q: I am observing a significant amount of difluorinated product in my reaction with Selectfluor®. How can I favor monofluorination?
A: The formation of poly-fluorinated byproducts is a common challenge in electrophilic fluorination, particularly with electron-rich aromatic or active methylene substrates.[1] The issue arises when the mono-fluorinated product has comparable or even higher reactivity than the starting material. Here’s how to troubleshoot this issue:
-
Causality: The introduction of a fluorine atom can sometimes increase the reactivity of the substrate towards further electrophilic attack, depending on its position. While fluorine is an inductively withdrawing group, it is also a weak ortho-, para-director in aromatic systems. More commonly, with active methylene compounds, the acidity of the remaining C-H bond can increase post-fluorination, facilitating further enolization and subsequent reaction.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Begin with 1.05-1.1 equivalents. Adding the agent portion-wise or via syringe pump over an extended period can help maintain a low instantaneous concentration, favoring reaction with the more abundant starting material.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the mono-fluorinated product. The activation energy barrier for the second fluorination may be higher, and lower temperatures will favor the more kinetically accessible pathway. Try running the reaction at 0 °C or -78 °C.
-
Choice of Fluorinating Agent: Consider a less reactive electrophilic fluorinating agent. Reagents like N-Fluorobenzenesulfonimide (NFSI) are generally less reactive than Selectfluor®. The reactivity should be matched to the nucleophilicity of your substrate.[2]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Less polar solvents may temper the reactivity of highly potent fluorinating agents. Ensure your solvent is not reactive with the fluorinating agent itself; for example, Selectfluor® can react exothermically with DMF and DMSO.[3]
-
Issue 2: My nucleophilic fluorination reaction is plagued by elimination byproducts.
Q: I am attempting a deoxyfluorination with DAST, but my primary product is an alkene. What is causing this and how can I prevent it?
A: Elimination is a competing pathway in nucleophilic fluorination, especially in deoxyfluorination of alcohols or substitution of alkyl halides/sulfonates.[4] The fluoride anion is a strong base, and its basicity can be modulated by reaction conditions.
-
Causality: The balance between substitution (SN2) and elimination (E2) is dictated by the substrate structure, the nature of the fluoride source, and the solvent. Secondary and tertiary alcohols/halides are more prone to elimination. The "nakedness" of the fluoride ion is key; highly solvated fluoride is less basic, while poorly solvated or "naked" fluoride is a very strong base.[5]
-
Troubleshooting Steps:
-
Fluoride Source Selection: For deoxyfluorination, reagents like PyFluor are known to produce fewer elimination side products compared to DAST or Deoxo-Fluor for many substrates.[4] For substitutions with metal fluorides, using a combination of a less soluble fluoride (like KF) with a phase-transfer catalyst or in a protic solvent can reduce the effective basicity of the fluoride ion.
-
Solvent System: The use of hydrogen-bond-donating solvents, such as tertiary alcohols (e.g., t-butanol), can solvate the fluoride ion, thereby reducing its basicity and favoring nucleophilic substitution.[5] This is counterintuitive to traditional SN2 reaction wisdom but is effective in modulating fluoride's reactivity.
-
Protecting Groups: If your substrate contains other acidic protons, their removal by the fluoride source can lead to undesired side reactions. Ensure appropriate protecting groups are in place for sensitive functionalities.
-
Issue 3: I am observing residual Hydrogen Fluoride (HF) in my product, causing downstream issues.
Q: My final product is acidic and my NMR spectrum shows broad signals. I suspect HF contamination. How can I effectively remove it?
A: Hydrogen fluoride (HF) is a common byproduct in many fluorination reactions, particularly those using reagents like DAST or HF-amine complexes.[6][7] It is highly corrosive and can interfere with subsequent reactions, chromatography, and analytical analysis.
-
Causality: HF is generated from the reaction of the fluorinating agent's byproduct with protons in the reaction mixture, often from the substrate itself or trace moisture. Its high boiling point (19.5 °C) and ability to form strong hydrogen bonds make its complete removal by simple evaporation challenging.
-
Troubleshooting Workflow:
Caption: Workflow for removing residual Hydrogen Fluoride.
-
Detailed Protocol: Solid-Phase Scavenging
-
Prepare a short column or plug using a Pasteur pipette or a small chromatography column.
-
Fill the column with sodium fluoride (NaF) or basic alumina. NaF is particularly effective as it adsorbs HF.[8]
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Pass the solution through the plug.
-
Rinse the plug with a small amount of fresh solvent.
-
Combine the filtrates and concentrate in vacuo. This method is highly effective for removing trace amounts of HF without introducing large volumes of water.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of organic impurities in fluorination reactions?
A1: Organic impurities typically fall into several categories as defined by regulatory bodies like the ICH.[9][10]
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Intermediates: In multi-step syntheses, intermediates from previous steps may carry through.
-
By-products: These arise from competing reaction pathways. Common examples include:
-
Poly-fluorinated species: As discussed in the troubleshooting guide.[1]
-
Elimination products: Particularly in nucleophilic fluorinations.[4]
-
Rearrangement products: Carbocationic intermediates can lead to skeletal rearrangements.
-
Solvent-derived impurities: The fluorinating agent may react with the solvent.[3]
-
-
Degradation Products: The target molecule may be unstable under the reaction or workup conditions.
Q2: How do I choose the right analytical technique for impurity profiling of my fluorinated intermediate?
A2: The choice depends on the nature of the impurities and the information you need. A multi-technique approach is often best for comprehensive impurity profiling.
| Analytical Technique | Strengths & Best Use Cases | Common Issues & Solutions |
| ¹⁹F qNMR | Absolute quantification without a reference standard of the impurity; highly specific for fluorine-containing species; provides structural information.[3][11][12][13][14] | Complex spectra with overlapping signals. Solution: Use a higher field NMR or 2D NMR techniques (¹H-¹⁹F HETCOR) to resolve signals. |
| LC-MS | Excellent for separating non-volatile impurities; provides molecular weight information, aiding in identification.[15] | Poor ionization of some fluorinated compounds; matrix effects. Solution: Use different ionization sources (APCI vs. ESI) or improve sample cleanup with SPE.[16] |
| GC-MS | Ideal for volatile and semi-volatile impurities; extensive libraries for identification of common impurities.[17][18][19] | Degradation of thermally labile or reactive fluorinated compounds on the column.[16] Solution: Use a more inert column or derivatize the analyte to improve stability. |
Q3: What are the regulatory standards for impurities in pharmaceutical intermediates?
A3: The primary guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[10][20][21] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[10][22]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[10][22]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[10][22]
Q4: How can I effectively separate diastereomers of a fluorinated intermediate?
A4: Separating diastereomers can be challenging due to their similar physical properties.[23] Success often relies on exploiting subtle differences in their interaction with a stationary phase.
-
Strategy:
-
Technique: Preparative High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography.[24]
-
Stationary Phase: Normal-phase chromatography on silica or alumina can be effective.[25] For reverse-phase, pentafluorophenyl (PFP) columns can offer unique selectivity for fluorinated compounds and isomers due to dipole-dipole and π-π interactions.[26][27]
-
Mobile Phase Optimization: Systematically screen different solvent systems. Small changes in solvent composition (e.g., switching from ethyl acetate to diethyl ether, or adding a small percentage of an alcohol like isopropanol) can significantly impact resolution.[23]
-
Section 3: Experimental Protocols
Protocol 1: General Method for Impurity Quantification by ¹⁹F qNMR
This protocol describes the use of quantitative Nuclear Magnetic Resonance (qNMR) to determine the purity of a fluorinated intermediate using an internal standard.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the absolute quantity of the analyte can be determined.
-
Materials:
-
High-field NMR spectrometer
-
Class A volumetric glassware
-
Analytical balance
-
Analyte (your fluorinated intermediate)
-
Internal Standard (e.g., trifluorotoluene, certified reference material)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of your analyte into a vial.
-
Accurately weigh approximately 10-20 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Critical Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is often a safe starting point.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for signals to be integrated).
-
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Protocol 2: Purification by Recrystallization
This protocol provides a systematic approach to purifying a solid fluorinated intermediate.
-
Principle: Recrystallization purifies compounds based on differences in solubility. An impure solid is dissolved in a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving soluble impurities behind in the mother liquor.[28][29]
-
Workflow:
Caption: Step-by-step recrystallization workflow.
-
Detailed Steps:
-
Solvent Selection: Test the solubility of your compound in small amounts of various solvents at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold. For polar fluorinated molecules, consider solvents like isopropanol, ethyl acetate, or toluene.[30]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more solvent in small portions until the solid just dissolves.[31]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place it in an ice bath to maximize yield.
-
Collection: Collect the crystals using a Büchner funnel and vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[28]
-
Drying: Dry the crystals under vacuum or in a desiccator. Analyze the purity by an appropriate method (e.g., LC-MS, NMR) and determine the melting point.
-
References
-
ICH Q3A(R2) Impurities in new drug substances. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2024). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
Removal of hydrogen fluoride from gas streams. (n.d.). CORE. [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). Cambridge Open Engage. [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025). ResearchGate. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
-
Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). NIH. [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. [Link]
-
Hydrogen fluoride. (n.d.). Wikipedia. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (2020). Nature. [Link]
-
Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. (2013). Chemical Science. [Link]
-
Purification Strategies for Combinatorial and Parallel Chemistry. (n.d.). PubMed. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025). ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. (2016). Journal of Korean Society for Atmospheric Environment. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination. (n.d.). NIH. [Link]
-
Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. (n.d.). LCGC Europe. [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Toronto. [Link]
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). Frontiers in Chemistry. [Link]
-
Help with separation of diastereomers. (2024). Reddit. [Link]
-
Nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Halogenation of benzene - fluorination and iodination. (2018). YouTube. [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). MDPI. [Link]
-
Separation of diastereomers. (2008). Chromatography Forum. [Link]
-
Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. [Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2025). ResearchGate. [Link]
-
HPLC Purification of Peptides. (2016). Protocols.io. [Link]
-
Help separating diastereomers with very similar Rf. (2018). Reddit. [Link]
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Technical Support Center: Optimizing NMR Acquisition Parameters for Fluorinated Molecules
Welcome to the technical support center for optimizing Nuclear Magnetic resonance (NMR) acquisition parameters for fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and achieving high-quality, reliable ¹⁹F NMR data.
The unique properties of the fluorine-19 nucleus, such as its 100% natural abundance, spin of ½, and high gyromagnetic ratio, make it a powerful tool in chemical analysis.[1][2][3] However, its large chemical shift range and sensitivity to its electronic environment can also present unique challenges during data acquisition.[1][2][4] This guide will walk you through troubleshooting common issues and provide detailed protocols for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁹F NMR signal so broad?
A broad ¹⁹F signal can be attributed to several factors. One common cause is chemical exchange, where the fluorine atom is part of a molecule that is undergoing dynamic processes on the NMR timescale. Another significant contributor is Chemical Shift Anisotropy (CSA), which is a relaxation mechanism that becomes more prominent at higher magnetic field strengths.[5] Additionally, unresolved couplings to neighboring protons or other nuclei can lead to broadened lines.
Q2: How can I improve the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum?
Improving the S/N is crucial for detecting low-concentration analytes. Several strategies can be employed:
-
Increase the number of scans: This is the most straightforward approach, as S/N increases with the square root of the number of scans.
-
Optimize the pulse angle: A 90° pulse angle generally provides the maximum signal for a single scan.
-
Adjust the relaxation delay (D1): Ensuring complete relaxation between pulses is critical for maximizing signal intensity, especially for quantitative measurements.[6][7]
-
Use proton decoupling: This can collapse multiplets arising from ¹H-¹⁹F coupling, consolidating the signal into a sharper peak and potentially providing a positive Nuclear Overhauser Effect (NOE) enhancement.[8][9]
Q3: What is the cause of a rolling or distorted baseline in my ¹⁹F NMR spectrum?
Baseline distortions are a frequent artifact in ¹⁹F NMR.[4] The primary causes include:
-
Acquiring a very large spectral width: The wide chemical shift range of ¹⁹F often necessitates a large spectral width, which can lead to baseline issues.[1][4]
-
Acoustic ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the early part of the Free Induction Decay (FID) that manifest as baseline roll.
-
Probe background signals: Fluorine-containing materials in the NMR probe, such as Teflon components, can contribute broad, underlying signals.[10]
Troubleshooting Common Issues
This section provides a problem-solution framework for common experimental hurdles.
Issue 1: Poor Signal-to-Noise (S/N)
-
Potential Cause: Insufficient number of scans, incorrect pulse angle, or suboptimal relaxation delay.
-
Troubleshooting Workflow:
-
Step-by-Step Solution:
-
Increase Scans: Double the number of scans (NS) and check for improvement.
-
Calibrate Pulse Width: Perform a pulse width calibration experiment to determine the accurate 90° pulse for your sample. [10] 3. Determine T1: Measure the spin-lattice relaxation time (T1) of your fluorine signal using an inversion-recovery experiment. [7][11]Set the relaxation delay (D1) to at least 5 times the longest T1 value to ensure full relaxation. [6] 4. Apply Proton Decoupling: Use a proton decoupling sequence (e.g., zgfhigqn on Bruker systems) to collapse proton-fluorine couplings. [12]This can significantly enhance both resolution and sensitivity. [8]
-
Issue 2: Inaccurate Quantification
-
Potential Cause: Incomplete relaxation between scans, non-uniform excitation across the spectrum, or improper data processing.
-
Key Parameters for Quantitative ¹⁹F NMR:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° or 90° | A 30° pulse with a shorter relaxation delay can sometimes be more time-efficient, but a 90° pulse with D1 > 5xT1 is the gold standard for accuracy. [6][7] |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Ensures >99% of magnetization has returned to equilibrium before the next pulse, which is critical for accurate integration. [6][13] |
| Spectral Width (SW) | As narrow as possible | A very large spectral width can lead to non-uniform excitation and baseline distortions. [6]It's important to set the transmitter offset (O1P) to the center of the signals of interest. [6] |
| Acquisition Time (AQ) | Sufficient to digitize the FID | The acquisition time should be long enough to allow the FID to decay to the noise level to avoid truncation artifacts. [7] |
| Decoupling | Inverse-gated decoupling | This technique applies decoupling only during acquisition, preventing NOE buildup that can affect quantitation. [13][14] |
-
Protocol for Quantitative ¹⁹F NMR:
-
Prepare your sample with a known concentration of an internal standard.
-
Measure the T1 of both your analyte and the internal standard.
-
Set the relaxation delay (D1) to at least 5 times the longer T1 value.
-
Set the spectral width to encompass all signals of interest, with the transmitter offset in the center. [6] 5. Use a calibrated 90° pulse and inverse-gated proton decoupling.
-
Acquire a sufficient number of scans for good S/N.
-
Process the data with minimal line broadening and careful baseline correction.
-
Integrate the signals of the analyte and the internal standard over a wide enough range to include any ¹³C satellites.
-
Issue 3: Baseline Distortion and Artifacts
-
Potential Cause: Acoustic ringing, probe background, or improper phasing.
-
Mitigation Strategies:
-
Acoustic Ringing: Introduce a short delay (a few microseconds) before the start of acquisition.
-
Probe Background: If a broad underlying signal is present, it may be from fluorine-containing components in the probe. A background spectrum of an empty NMR tube can help identify this. In some cases, mathematical deconvolution may be necessary. [3] * Phasing: Large first-order phase corrections can introduce baseline roll. [4]If possible, re-shim the magnet to improve the field homogeneity and reduce the need for large phase corrections.
-
Advanced Experimental Protocols
Proton-Decoupled ¹⁹F NMR
Proton decoupling is a powerful technique to simplify ¹⁹F spectra and improve sensitivity.
-
Workflow for ¹⁹F{¹H} Decoupling:
Simplification of a ¹⁹F spectrum using proton decoupling.
-
Experimental Setup:
-
Select a pulse program that includes proton decoupling (e.g., zgfhigqn for Bruker).
-
Ensure the proton decoupler is turned on and the correct decoupling power and offset are set. The offset should be centered on the proton spectral region.
-
For quantitative experiments, use an inverse-gated decoupling sequence to prevent NOE distortions. [13][14]
-
Measuring Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times
Understanding the relaxation properties of your molecule is key to optimizing acquisition parameters and can provide insights into molecular dynamics. [11]
-
T₁ Measurement (Inversion-Recovery):
-
Use an inversion-recovery pulse sequence.
-
Acquire a series of spectra with varying delay times (τ) between the 180° inversion pulse and the 90° excitation pulse.
-
Plot the signal intensity as a function of τ and fit the data to an exponential decay curve to extract the T₁ value. [7]
-
-
T₂ Measurement (Carr-Purcell-Meiboom-Gill - CPMG):
-
Employ a CPMG pulse sequence.
-
This experiment uses a train of 180° refocusing pulses to measure the decay of transverse magnetization.
-
The signal decay as a function of the total echo time is fit to determine T₂. T₂ is particularly sensitive to chemical exchange and binding events. [15]
-
References
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017). National Institutes of Health. Retrieved from [Link]
-
1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. (n.d.). CORE. Retrieved from [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
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Fluorine NMR. (n.d.). Retrieved from [Link]
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A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]
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Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-Portal.org. Retrieved from [Link]
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NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins. (2023). PubMed. Retrieved from [Link]
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Fluorine nuclear magnetic resonance: calibration and system optimization. (n.d.). PubMed. Retrieved from [Link]
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. Retrieved from [Link]
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New Frontiers and Developing Applications in 19F NMR. (n.d.). National Institutes of Health. Retrieved from [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved from [Link]
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19Flourine NMR. (n.d.). Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]
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Proton Decoupled Fluorine Nuclear Magnetic Resonance Spectroscopy in Situ. (n.d.). PubMed. Retrieved from [Link]
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19 F Relaxation times determined for the fluorinated... (n.d.). ResearchGate. Retrieved from [Link]
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Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. (n.d.). CORE. Retrieved from [Link]
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19F NMR relaxation studies of fluorosubstituted tryptophans. (2019). National Institutes of Health. Retrieved from [Link]
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TUTORIAL: 1D 1H-coupled 19F SPECTRUM. (n.d.). IMSERC. Retrieved from [Link]
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Standardizing for 19F NMR. (2015). Reddit. Retrieved from [Link]
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1H with 19F Decoupling. (2008). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved from [Link]
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Solving problems fluorine 19F with NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Institutes of Health. Retrieved from [Link]
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A beginner's guide to 19F NMR and its role in drug screening. (n.d.). SciSpace. Retrieved from [Link]
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Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved from [Link]
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Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei? (2023). Chemistry Stack Exchange. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 4-(difluoromethoxy)-3-fluorophenylacetic acid: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For a novel compound such as 4-(difluoromethoxy)-3-fluorophenylacetic acid, a molecule with potential applications stemming from its unique electronic and structural properties, rigorous and unambiguous structural validation is not merely a procedural step but a critical determinant of its developmental trajectory. This guide provides an in-depth, objective comparison of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, with powerful spectroscopic alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
As Senior Application Scientists, our perspective is forged in the crucible of countless structural interrogations. We do not merely present protocols; we delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This guide is structured to provide not only the "how" but also the "why," empowering researchers to make informed decisions in their analytical strategies.
The Imperative of Unambiguous Structure Determination
The precise arrangement of atoms in 4-(difluoromethoxy)-3-fluorophenylacetic acid dictates its physicochemical properties, including its reactivity, solubility, and, crucially, its interaction with biological targets. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, the initial structural validation is a cornerstone of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework in scientific research.
X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray crystallography stands as the undisputed champion for providing a definitive, high-resolution, three-dimensional model of a molecule in its crystalline state.[1] By mapping the electron density of a molecule, this technique yields precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail.
Hypothetical Validation of 4-(difluoromethoxy)-3-fluorophenylacetic acid by X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
-
Crystal Growth: High-quality single crystals of 4-(difluoromethoxy)-3-fluorophenylacetic acid would be grown, likely through slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[4] This is often the most challenging and time-consuming step.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and improve data quality.[4]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]
Causality in Experimental Choices
-
Cryogenic Temperatures: Reducing thermal motion of atoms leads to a sharper electron density map and more precise atomic coordinates.
-
Choice of Radiation: Molybdenum (Mo-Kα) or copper (Cu-Kα) radiation is commonly used, with the choice depending on the crystal's unit cell dimensions and absorption characteristics.
Spectroscopic Techniques: A Trifecta of Corroborative Evidence
While X-ray crystallography provides a static snapshot in the solid state, spectroscopic methods offer valuable insights into the molecule's structure and dynamics, primarily in solution.[4] These techniques are often used in concert to build a comprehensive and self-validating structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 4-(difluoromethoxy)-3-fluorophenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.
-
¹H NMR: Would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts of the carbon attached to the fluorine atoms and the difluoromethoxy group would be characteristic.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds.[5][6] It would show two distinct signals: one for the fluorine atom on the phenyl ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The coupling between these fluorine nuclei and with neighboring protons would provide definitive evidence for their relative positions.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. If further structural information is needed, two-dimensional correlation experiments like ¹H-¹⁹F HETCOR can be performed.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and identifying structural motifs.
-
High-Resolution Mass Spectrometry (HRMS): Would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₇F₃O₃).
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the carboxylic acid group and fragments corresponding to the substituted phenyl ring.[7][8]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap, TOF).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.[10]
-
C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[11][12]
-
C-F and C-O Stretches: Absorptions corresponding to the C-F bonds of the fluoro and difluoromethoxy groups, as well as the C-O bonds, would be expected in the fingerprint region (below 1500 cm⁻¹).
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Advantages | Limitations | Application to 4-(difluoromethoxy)-3-fluorophenylacetic acid |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination.[1] | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture in the solid state, which may not represent the solution conformation.[13][14] | Would provide the absolute proof of structure, including the precise geometry of the difluoromethoxy group and its orientation relative to the phenyl ring. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry, and dynamic processes in solution. | Non-destructive, provides detailed information about the molecule's structure in solution. ¹⁹F NMR is particularly powerful for fluorinated compounds.[5] | Can be complex to interpret for molecules with overlapping signals. Does not provide bond lengths and angles with the same precision as X-ray crystallography. | Essential for confirming the substitution pattern on the phenyl ring and the connectivity of the difluoromethoxy and acetic acid groups. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. HRMS provides unambiguous molecular formula determination. | Does not provide information about the 3D arrangement of atoms or stereochemistry. | Crucial for confirming the elemental composition and providing corroborative evidence for the molecular structure. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, simple, and inexpensive. | Provides limited information on the overall molecular structure and connectivity. | A quick and easy method to confirm the presence of the carboxylic acid and other key functional groups. |
Logical Framework for Structural Validation
Caption: Logical workflow for structural validation.
Conclusion: A Synergistic Approach to Certainty
For a molecule of interest in drug development and materials science like 4-(difluoromethoxy)-3-fluorophenylacetic acid, a single analytical technique, however powerful, is rarely sufficient. While single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, its reliance on the growth of high-quality crystals can be a significant bottleneck.
Therefore, a synergistic approach is paramount. The initial structural hypothesis, built upon the foundation of NMR, MS, and FTIR data, provides a comprehensive picture of the molecule's connectivity, composition, and functional groups in a dynamic state. This spectroscopic evidence, when available, should be considered a prerequisite for undertaking the often more arduous task of obtaining a crystal structure. The final X-ray crystallographic data then serves as the definitive, authoritative confirmation, providing the high-resolution, three-dimensional certainty required for advancing a compound through the research and development pipeline. This integrated analytical strategy embodies the principles of scientific integrity and ensures that subsequent research is built on a solid and trustworthy structural foundation.
References
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Cook, S.D. An Historical Review of Phenylacetic Acid. Plant Cell Physiol.2019 , 60, 243–254. [Link]
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PubChem. Phenylacetic acid. [Link]
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Prabhuswamy, A.; Mohammed, Y. H. E.; Al-Ostoot, F. H.; Venkatesh, G. D.; Anandalwar, S. M.; Khanum, S. A.; Krishnappagowda, L. N. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Eur. J. Chem.2021 , 12(3), 284-295. [Link]
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mzCloud. Phenylacetic acid. [Link]
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Yang, J.; et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Lett.2003 , 44(43), 7961-7963. [Link]
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Teufel, R.; et al. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). ResearchGate. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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University of California, Davis. Fluorine NMR. [Link]
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PubChem. 4-Fluorophenoxyacetic acid. [Link]
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Martin, G. E.; et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Mol. Pharmaceutics2022 , 19(6), 1704–1715. [Link]
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National Institutes of Health. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. [Link]
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A Comparative Guide to the Anticancer Efficacy of Novel Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Phenylacetic acid (PAA) and its derivatives have emerged as a promising class of compounds, demonstrating notable anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This guide provides an in-depth, objective comparison of the anticancer efficacy of novel phenylacetic acid derivatives against established chemotherapeutic agents, supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
Phenylacetic acid, a naturally occurring compound, and its prodrug phenylbutyrate have been investigated for their anticancer properties. These molecules have been shown to induce differentiation, inhibit proliferation, and trigger apoptosis in various cancer cells.[1] The relatively low toxicity of PAA at clinically effective doses has spurred the development of novel derivatives with enhanced potency and selectivity.[1] This guide will delve into the comparative efficacy of two such classes of derivatives: 2-(4-Fluorophenyl)-N-phenylacetamide and Phenoxyacetamide derivatives.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. Here, we compare the efficacy of novel phenylacetic acid derivatives with standard-of-care chemotherapeutic drugs in prostate, breast, and liver cancer cell lines.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the IC50 values of novel phenylacetic acid derivatives and standard chemotherapeutic agents, providing a direct comparison of their in vitro efficacy.
Table 1: Comparison in Prostate Cancer (PC3 Cell Line)
| Compound | Class | IC50 (µM) | Reference |
| Novel Derivatives | |||
| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | 52 | [1] |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | 80 | [1] |
| Standard Drugs | |||
| Imatinib | Tyrosine Kinase Inhibitor | 40 | [1] |
| Docetaxel | Taxane | 0.00372 (3.72 nM) | [2] |
Table 2: Comparison in Breast Cancer (MCF-7 Cell Line)
| Compound | Class | IC50 (µM) | Reference |
| Novel Derivatives | |||
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | 100 | [1] |
| Phenoxyacetamide Comp. I | Phenoxyacetamide | 7.43 | [3] |
| Standard Drugs | |||
| Imatinib | Tyrosine Kinase Inhibitor | 98 | [1] |
| Doxorubicin | Anthracycline | 0.68 (µg/ml) (~1.25 µM) | [4] |
Table 3: Comparison in Liver Cancer (HepG2 Cell Line)
| Compound | Class | IC50 (µM) | Reference |
| Novel Derivatives | |||
| Phenoxyacetamide Comp. I | Phenoxyacetamide | 1.43 | [3] |
| Phenoxyacetamide Comp. II | Phenoxyacetamide | 6.52 | [3] |
| Standard Drug | |||
| 5-Fluorouracil (5-FU) | Antimetabolite | 5.32 | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Unveiling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer efficacy of phenylacetic acid derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.
The Apoptotic Pathway
Novel phenoxyacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase cascades.[3]
Caption: Apoptotic pathways induced by phenylacetic acid derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain phenylacetamide derivatives have been observed to cause cell cycle arrest, particularly at the G1 phase.[5] This prevents cancer cells from progressing through the cell cycle and undergoing division. A study on a novel phenoxyacetamide derivative demonstrated its ability to induce arrest at the G1/S phase in HepG2 cells.[3]
In Vivo Efficacy: Preclinical Validation in Animal Models
While in vitro studies provide valuable initial data, the true test of an anticancer agent's potential lies in its in vivo efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
A study on a novel phenoxyacetamide derivative (Compound I) demonstrated significant in vivo antitumor activity in a solid Ehrlich carcinoma (SEC)-bearing mouse model.[3] The treatment led to a marked suppression of tumor growth, as measured by both tumor weight and volume.[3]
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols: A Guide for Reproducible Research
To ensure scientific integrity and facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel phenylacetic acid derivatives and standard drugs) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer agents in a subcutaneous xenograft model.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the novel phenylacetic acid derivative, a standard drug, or a vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
Novel phenylacetic acid derivatives, such as the 2-(4-Fluorophenyl)-N-phenylacetamide and phenoxyacetamide compounds highlighted in this guide, demonstrate significant potential as anticancer agents. Their in vitro cytotoxicity against various cancer cell lines is comparable, and in some cases superior, to established chemotherapeutic drugs. Furthermore, their ability to induce apoptosis and cell cycle arrest, coupled with promising in vivo efficacy, underscores their therapeutic promise.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further in vivo studies in orthotopic and patient-derived xenograft (PDX) models will be crucial to evaluate their efficacy in a more clinically relevant setting. Ultimately, the continued investigation of these novel phenylacetic acid derivatives may lead to the development of more effective and less toxic cancer therapies.
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]
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Enhancement of in vivo Antitumor Activity of a Novel Antimitotic 1‐Phenylpropenone Derivative, AM‐132, by Tumor Necrosis Factor‐cc or Interleukin‐6. PMC. [Link]
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Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. PubMed. [Link]
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The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Drug Candidates
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated compounds, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed effects of fluorination on key absorption, distribution, metabolism, and excretion (ADME) parameters, offering field-proven insights to inform your drug discovery and development programs.
The Strategic Role of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for optimizing the pharmacokinetic behavior of drug molecules.[1] Its small atomic size, only slightly larger than hydrogen, allows for its introduction without significant steric hindrance.[1] However, the profound electronic changes it imparts can dramatically alter a molecule's metabolic stability, membrane permeability, and target affinity.[2] The judicious placement of fluorine can transform a promising but flawed lead compound into a viable drug candidate with an enhanced therapeutic window. This guide will dissect these effects, providing the experimental framework to evaluate them in your own candidates.
Metabolic Stability: Blocking the "Soft Spots"
One of the most celebrated applications of fluorination is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The exceptional strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, effectively shielding the molecule from degradation.[3]
Causality of Experimental Choices:
The in vitro liver microsomal stability assay is the gold standard for assessing the intrinsic clearance of a compound.[4] By incubating the drug candidate with liver microsomes, which are rich in CYP enzymes, we can simulate the primary metabolic processes of the liver. The disappearance of the parent compound over time provides a quantitative measure of its metabolic lability. Comparing the stability of a fluorinated analog to its non-fluorinated parent directly demonstrates the impact of this strategic chemical modification.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the in vitro metabolic stability of a compound using liver microsomes and analysis by LC-MS/MS.
Materials:
-
Test compound and non-fluorinated analog (10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solutions by diluting the 10 mM stock in buffer to the desired final concentration (typically 1 µM).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.
Plasma Protein Binding: The Free Drug Hypothesis
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and availability to interact with its target. [5]Only the unbound (free) fraction of a drug is pharmacologically active. [5]Fluorination can alter plasma protein binding (PPB) by modifying the compound's lipophilicity and electronic properties.
Causality of Experimental Choices:
Equilibrium dialysis is a widely accepted method for determining the fraction of a drug bound to plasma proteins. [6]In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a compartment containing only buffer. [6]The unbound drug is free to diffuse across the membrane until equilibrium is reached, at which point the concentration of free drug is the same in both compartments. [6]Measuring the drug concentration in both compartments allows for the calculation of the percentage of protein binding.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
This protocol provides a step-by-step guide for determining plasma protein binding using an equilibrium dialysis apparatus.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate format)
-
Semi-permeable dialysis membranes (e.g., 12-14 kDa MWCO)
-
Plasma (human or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and non-fluorinated analog (10 mM in DMSO)
-
Incubator shaker (37°C)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Assemble the dialysis unit, ensuring the membrane separates the two chambers of each well.
-
-
Sample Preparation and Loading:
-
Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM).
-
Load the plasma-drug mixture into one chamber (the plasma side) of the dialysis wells.
-
Load an equal volume of PBS into the other chamber (the buffer side).
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, determined experimentally).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer sides of each well.
-
Analyze the drug concentration in each aliquot by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of plasma protein binding using the following formula:
Where:
-
[Drug]_plasma is the total drug concentration in the plasma chamber at equilibrium.
-
[Drug]_buffer is the drug concentration in the buffer chamber at equilibrium (which equals the unbound drug concentration).
-
-
Diagram of the Equilibrium Dialysis Principle:
Caption: Principle of Equilibrium Dialysis for Plasma Protein Binding.
Comparative Data: A Case Study
The following table presents a compelling case study illustrating the dramatic impact of a single fluorine atom on the ADME properties of a pyrrole-based MK2 inhibitor.
Table 1: Comparison of a Non-Fluorinated vs. Fluorinated MK2 Inhibitor [7]
| Parameter | Non-Fluorinated Compound | Fluorinated Compound | Fold Improvement |
|---|---|---|---|
| Permeability (PAMPA, 10⁻⁶ cm/s) | 0.2 | 11.2 | 56x |
| Aqueous Solubility (g/L) | 0.004 | 0.032 | 8x |
| In Vivo Clearance (rat, mL/min/kg) | 100 | 11 | 9.1x (decrease) |
| Oral Exposure (rat, nM·h) | 121 | 3486 | 28.8x |
As the data clearly demonstrate, the introduction of fluorine led to a remarkable improvement in permeability and solubility, a significant reduction in in vivo clearance, and consequently, a nearly 29-fold increase in oral exposure. [7]This exemplifies the transformative potential of strategic fluorination in drug design.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is an indispensable tool in modern drug discovery for optimizing the pharmacokinetic profiles of drug candidates. By enhancing metabolic stability, modulating membrane permeability, and influencing plasma protein binding, fluorination can significantly improve a compound's bioavailability and overall therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing these effects, enabling researchers to make data-driven decisions in their lead optimization efforts. As our understanding of the nuanced effects of fluorine continues to grow, so too will our ability to rationally design safer and more effective medicines.
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Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study in healthy male and. SciELO. Published June 21, 2023. Accessed January 20, 2026. [Link].
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. Published December 9, 2022. Accessed January 20, 2026. [Link].
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Accessed January 20, 2026. [Link].
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Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Accessed January 20, 2026. [Link].
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Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ResearchGate. Accessed January 20, 2026. [Link].
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. Published September 9, 2015. Accessed January 20, 2026. [Link].
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Published January 13, 2023. Accessed January 20, 2026. [Link].
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Comparisons of effects of statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) on fasting and postprandial lipoproteins in patients with coronary heart disease versus control subjects. PubMed. Accessed January 20, 2026. [Link].
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Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Published February 1, 2012. Accessed January 20, 2026. [Link].
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Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects. NIH. Accessed January 20, 2026. [Link].
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Plasma Protein Binding Assay. BioIVT. Accessed January 20, 2026. [Link].
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Accessed January 20, 2026. [Link].
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Accessed January 20, 2026. [Link].
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Microsomal Stability. Cyprotex. Accessed January 20, 2026. [Link].
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PAMPA Permeability Assay. Technology Networks. Accessed January 20, 2026. [Link].
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Accessed January 20, 2026. [Link].
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Accessed January 20, 2026. [Link].
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Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. Accessed January 20, 2026. [Link].
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Microsomal stability assay for human and mouse liver microsomes. ResearchGate. Published August 14, 2024. Accessed January 20, 2026. [Link].
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A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Published July 13, 2022. Accessed January 20, 2026. [Link].
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Published April 13, 2023. Accessed January 20, 2026. [Link].
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A Researcher's Guide to Regioselective Synthesis of Disubstituted Phenylacetic Acids
For researchers, scientists, and drug development professionals, the precise synthesis of functionalized phenylacetic acids is a critical task. These scaffolds are prevalent in a vast array of biologically active molecules, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The challenge, however, lies not just in the construction of the phenylacetic acid core, but in the precise control of substituent placement on the aromatic ring—a concept known as regioselectivity. This guide provides an in-depth comparison of key synthetic strategies, offering insights into the mechanistic underpinnings that govern their regiochemical outcomes and providing actionable experimental data to inform your synthetic design.
The Challenge of Regioselectivity
The substitution pattern on the phenyl ring profoundly influences a molecule's pharmacological profile. A subtle shift of a functional group from one position to another can dramatically alter its binding affinity, metabolic stability, and overall efficacy. Therefore, mastering regiocontrol is paramount. This guide will dissect and compare three primary strategies for achieving regioselective synthesis of disubstituted phenylacetic acids:
-
Friedel-Crafts Acylation Pathway: A classic electrophilic aromatic substitution approach that relies on the directing effects of existing substituents.
-
Directed Ortho-Metalation (DoM): A powerful method that utilizes a directing group to achieve exclusive ortho-functionalization.
-
Palladium-Catalyzed Cross-Coupling: A modern and versatile strategy for constructing C-C bonds with high precision.
We will explore these methodologies through the lens of synthesizing specific, illustrative target molecules, providing a practical framework for comparison.
Comparison of Synthetic Strategies for Disubstituted Phenylacetic Acids
The choice of synthetic route is dictated by the desired substitution pattern, the nature of the substituents, and the availability of starting materials. Below is a comparative overview of the primary methods discussed in this guide.
| Synthetic Strategy | Primary Regioselectivity | Key Advantages | Limitations | Typical Yields |
| Friedel-Crafts Acylation | Ortho/Para to activating groups, Meta to deactivating groups | Well-established, uses readily available reagents, scalable. | Prone to isomer mixtures, rearrangement of alkyl groups (alkylation), requires strongly activated or deactivated rings for good selectivity. | 60-95% for the acylation step. |
| Directed Ortho-Metalation | Exclusively Ortho to the Directing Metalation Group (DMG) | Excellent and predictable regioselectivity, functional group tolerance. | Requires a suitable DMG, often involves cryogenic temperatures and highly reactive organolithium reagents. | 70-95% |
| Palladium-Catalyzed Coupling | Determined by the position of the halide/triflate on one partner and the boronic acid/ester on the other. | Exceptional functional group tolerance, mild reaction conditions, broad substrate scope. | Cost of palladium catalysts and ligands, potential for toxic tin byproducts (in Stille coupling), requires synthesis of pre-functionalized starting materials. | 75-95% |
| Willgerodt-Kindler Reaction | Not a direct aromatic substitution; rearranges an acyl group to the terminus of an alkyl chain. | Useful for converting aryl alkyl ketones to phenylacetic acids. | Harsh reaction conditions (high temperatures), formation of odorous sulfur byproducts. | 40-70% |
I. The Friedel-Crafts Acylation Pathway: Harnessing Electronic Effects
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a reliable route to aryl ketones, which are versatile precursors to phenylacetic acids via reactions like the Willgerodt-Kindler rearrangement. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring.
Mechanistic Rationale for Regioselectivity
Substituents on a benzene ring direct incoming electrophiles to specific positions by stabilizing or destabilizing the charged intermediate (the sigma complex or arenium ion) formed during the reaction.
-
Activating Groups (e.g., -CH₃, -OCH₃): These groups donate electron density to the ring, stabilizing the positive charge of the arenium ion. They preferentially stabilize intermediates where the charge is on the carbon bearing the substituent, which occurs in ortho and para attack.
-
Deactivating Groups (e.g., -Cl, -NO₂): These groups withdraw electron density from the ring, destabilizing the arenium ion. They direct incoming electrophiles to the meta position, as this is the position where the destabilizing inductive effect on the positive charge is least pronounced.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Logical Flow of Friedel-Crafts Regioselectivity", fontsize=10]; /dot
Experimental Protocol: Synthesis of 2,5-Dimethylacetophenone
This protocol illustrates the synthesis of a precursor for 2,5-dimethylphenylacetic acid, starting from p-xylene. The two methyl groups are activating and ortho, para-directing. Since the para position to one methyl group is occupied by the other, the acylation is directed to the ortho position of one of the methyl groups.
-
Reaction Setup: To a mixture of 800 g of p-xylene and 226 g (2 mol) of chloroacetyl chloride at 12-15°C, add 293.2 g (2.2 mol) of aluminum chloride in portions over approximately 75 minutes, maintaining the temperature.[1]
-
Reaction: Stir the reaction mixture at 12-15°C for 2 hours. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.[1]
-
Workup: Pour the reaction mixture into 3000 mL of ice-water containing 70 g of concentrated hydrochloric acid. Separate the organic phase and extract the aqueous phase three times with 300 mL of ethyl acetate each.[1]
-
Purification: Combine the organic phases, wash twice with 200 mL of water and once with 100 mL of saturated NaCl solution. The resulting 2-chloro-1-(2,5-dimethylphenyl)ethanone can then be further processed.[1]
This intermediate can then be converted to 2,5-dimethylphenylacetic acid through various methods, including the Willgerodt-Kindler reaction.
II. Directed Ortho-Metalation (DoM): Precision through Proximity
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings. It overcomes the limitations of classical electrophilic aromatic substitution by providing access to ortho-substituted products that are often difficult to obtain otherwise.
Mechanistic Rationale for Regioselectivity
The principle of DoM relies on a "directing metalation group" (DMG) that contains a heteroatom (e.g., O, N). This group coordinates to an organolithium reagent (like n-butyllithium), bringing the base into close proximity to the ortho-proton. This proximity effect facilitates the selective deprotonation of the ortho-position, generating a stabilized aryllithium species. Subsequent reaction with an electrophile introduces a substituent exclusively at this position.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Workflow for Directed Ortho-Metalation", fontsize=10]; /dot
Experimental Protocol: Ortho-Deuteration of a Phenylacetic Acid Derivative
This protocol from a study on palladium-catalyzed directed synthesis illustrates the principle of using a directing group to achieve highly specific ortho-functionalization (in this case, deuteration).[2] A similar approach could be used with other electrophiles to introduce different substituents.
-
Reaction Setup: In a sealed tube, combine the phenylacetic acid derivative containing the directing group (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in D₂O.
-
Reaction: Heat the mixture at 120°C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1N HCl.
-
Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the ortho-deuterated product with high isotopic enrichment (>97%).[2]
III. Palladium-Catalyzed Cross-Coupling: A Modern Approach to C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized organic synthesis by allowing for the precise and efficient formation of carbon-carbon bonds under mild conditions.
Mechanistic Rationale for Regioselectivity
In contrast to the previous methods, the regioselectivity in a Suzuki coupling is predetermined by the starting materials. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide (or triflate). The new C-C bond forms precisely at the positions where the boron and the halogen were attached. The key is the catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium catalyst and the base used are crucial for the efficiency of the reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Simplified Suzuki-Miyaura Catalytic Cycle", fontsize=10]; /dot
Experimental Protocol: Suzuki Coupling for Ortho-Substituted Phenylacetic Acid Derivative
This protocol describes a general procedure for a Suzuki coupling that can be adapted for the synthesis of disubstituted phenylacetic acid precursors. For instance, coupling a di-substituted aryl bromide with an appropriate boronic ester containing the acetic acid moiety.
-
Reaction Setup: In a round-bottom flask, add the aryl halide (1.0 equiv), the aryl boronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand like triphenylphosphine (0.04 equiv), and a solvent such as n-propanol.
-
Addition of Base: Add an aqueous solution of a base, for example, 1.2 M sodium carbonate (2.5 equiv).
-
Reaction: Purge the mixture with an inert gas (e.g., nitrogen) and heat at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
IV. Confirmation of Regioselectivity: A Self-Validating System
An essential part of any regioselective synthesis is the unambiguous confirmation of the product's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Distinguishing Isomers with ¹H NMR
The substitution pattern on a benzene ring creates characteristic splitting patterns and chemical shifts in the ¹H NMR spectrum.
-
Ortho-disubstitution: Typically results in a complex multiplet for the four aromatic protons.
-
Meta-disubstitution: Often shows four distinct aromatic signals, with one proton appearing as a singlet or a narrow triplet, and characteristic meta-coupling constants (²JHH ≈ 2-3 Hz).
-
Para-disubstitution: Due to symmetry, often shows two doublets (an AA'BB' system), with a characteristic ortho-coupling constant (³JHH ≈ 7-9 Hz).
Utilizing ¹³C NMR and 2D Techniques
¹³C NMR provides information on the number of unique carbon environments. For para-substituted compounds, symmetry often leads to fewer signals than for ortho or meta isomers. For complex cases, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity of protons and carbons, leaving no doubt as to the regiochemical outcome of the synthesis. For absolute structural confirmation, X-ray crystallography can be employed if a suitable crystal of the product can be obtained.
Conclusion
The regioselective synthesis of disubstituted phenylacetic acids is a solvable challenge with the right choice of methodology.
-
Friedel-Crafts acylation offers a traditional and scalable route, ideal when the inherent electronic directing effects of the substituents align with the desired product.
-
Directed ortho-metalation provides unparalleled control for accessing ortho-substituted derivatives, making it a go-to method for otherwise challenging substitutions.
-
Palladium-catalyzed cross-coupling stands out for its versatility, mild conditions, and broad functional group tolerance, with regioselectivity being precisely programmed by the choice of starting materials.
By understanding the mechanistic principles behind each method and employing robust analytical techniques for confirmation, researchers can confidently and efficiently synthesize the desired regioisomers of disubstituted phenylacetic acids for their applications in drug discovery and materials science.
References
-
Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Willgerodt rearrangement. Wikipedia. Available at: [Link]
- Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. Available at: [Link]
-
Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compound Quantification
Introduction: The Imperative for Rigor in Fluorinated Compound Analysis
For researchers and drug development professionals, the quantification of fluorinated compounds presents a unique set of analytical challenges. The strong carbon-fluorine bond imparts properties like high stability and persistence, which are advantageous in pharmaceuticals but complicate their measurement in biological and environmental matrices.[1] Given that approximately 20% of all pharmaceuticals are fluorinated compounds, the need for robust and reliable analytical data is paramount.[2]
Cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise to ensure data are comparable and reproducible, whether generated across different laboratories, by different analytical techniques, or over the course of a long-term study.[3][4] This guide provides an in-depth comparison of analytical methodologies and a framework for conducting meaningful cross-validation, grounded in the principles of scientific integrity and regulatory expectations.
Comparative Analysis of Predominant Analytical Techniques
The choice of an analytical method for quantifying fluorinated compounds is dictated by the analyte's properties, the sample matrix, and the required sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the "gold standard" for its high sensitivity and specificity, capable of detecting compounds at trace levels.[5] However, other techniques serve complementary and crucial roles.
| Technique | Principle | Advantages for Fluorinated Compounds | Limitations & Causality |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio after ionization. | High sensitivity and selectivity, ideal for complex matrices.[5][6] U.S. EPA methods for per- and polyfluoroalkyl substances (PFAS) are based on this technique.[5] | Susceptible to matrix effects, where co-eluting substances can suppress or enhance the analyte signal, compromising accuracy.[7][8] The electrospray ionization (ESI) process is particularly prone to this interference.[9] |
| GC-MS | Separates volatile compounds by gas chromatography before mass spectrometry detection. | A valuable complementary technique, particularly for more volatile fluorinated compounds that are challenging to analyze by LC-MS.[10] | Requires analytes to be volatile and thermally stable, often necessitating derivatization steps which can introduce variability. |
| ¹⁹F-NMR | Fluorine nuclear magnetic resonance provides quantitative analysis of all organofluorine compounds in a sample. | An inclusive and non-destructive method that can quantify compounds missed by targeted LC-MS/MS methods, helping to address the "organofluorine gap".[11] | Lower sensitivity compared to MS-based methods, making it less suitable for trace-level quantification required in many bioanalytical studies. |
| Combustion Ion Chromatography (CIC) | Measures total fluorine content by combusting the sample and analyzing the resulting fluoride ion. | Provides a measure of the total organic fluorine content, useful for screening and understanding the full scope of fluorinated species.[12] | A non-selective method that does not differentiate between individual compounds.[12] |
The Rationale and Process of Cross-Validation
Cross-validation is a formal comparison of data to determine if results from two different analytical methods or two different laboratories/sites are comparable.[3] It is a critical step to ensure data integrity in several key scenarios.
When is Cross-Validation Performed?
-
Method Transfer: When an analytical method is transferred from a development laboratory to a contract research organization (CRO) or another testing site.[4]
-
Multi-Site Studies: When samples from a single clinical or non-clinical study are analyzed at multiple laboratories.[4]
-
Comparing Different Methods: When data from different analytical techniques (e.g., LC-MS/MS vs. a ligand-binding assay) need to be compared or combined within a regulatory submission.[13]
-
Changes in a Validated Method: When significant changes are made to a validated method, such as a change in critical reagents or instrumentation.
The workflow for a cross-validation study requires careful planning to ensure the comparison is meaningful and the results are unambiguous.
Core Parameters and Acceptance Criteria
The objective of cross-validation is to demonstrate that the method remains "fit for purpose" under the new conditions. The evaluation hinges on core validation parameters, with acceptance criteria largely harmonized between regulatory bodies like the FDA and EMA.[3][14]
| Validation Parameter | Description | Typical Acceptance Criteria | Causality & Expert Insight |
| Accuracy | The closeness of the mean test results to the true (nominal) concentration. | Mean accuracy should be within 85.0% to 115.0% of the nominal concentration.[3] For ligand-binding assays, this is often widened to 80.0% to 120.0%.[3] | This ensures there is no systematic bias being introduced by the new lab, method, or instrument. Inaccuracy can stem from poor sample preparation, incorrect standard preparation, or unmitigated matrix effects. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The precision, expressed as the percent coefficient of variation (%CV), should not exceed 15.0% .[3] For ligand-binding assays, this is typically ≤20.0%.[3] | Precision demonstrates the random error of the method. Poor precision can be caused by analyst variability, instrument instability, or inconsistent sample processing. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. | This is critical for fluorinated compounds, which are often analyzed in complex biological matrices. Poor selectivity can lead to falsely elevated results. |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical cross-validation study comparing a validated LC-MS/MS method between two laboratories (a "Reference Site" and a "Test Site").
1. Protocol Design & Preparation:
-
Objective: To demonstrate the comparability of results for fluorinated drug 'X' in human plasma between the Reference Site and the Test Site.
-
Materials:
-
A single, homogenous batch of blank human plasma.
-
Certified reference standards of drug 'X' and its stable isotope-labeled internal standard (SIL-IS).
-
-
Preparation of Quality Control (QC) Samples:
-
From the single plasma batch, prepare spiked QC samples at a minimum of three concentration levels: Low, Medium, and High.
-
The causality here is crucial: using a single batch of matrix and standards eliminates these as sources of variability, isolating the performance of the labs as the primary variable.
-
Prepare enough aliquots of each QC level for analysis at both sites.
-
2. Sample Analysis:
-
Shipment: Ship a complete set of QC samples to the Test Site under appropriate temperature-controlled conditions.
-
Analysis Runs:
-
Each site will perform a minimum of three separate analytical runs on three different days.
-
In each run, analyze at least six replicates of the Low, Medium, and High QC samples.
-
This design assesses both intra-day (repeatability) and inter-day (intermediate precision) variability.
-
3. Data Evaluation and Acceptance:
-
Calculations: For each run at each site, calculate the mean concentration, accuracy (% of nominal), and precision (%CV) for each QC level.
-
Comparison:
-
The mean accuracy at each QC level, as determined by the Test Site, must be within ±15% of the nominal concentration.
-
The precision (%CV) at each QC level at the Test Site must be ≤15%.
-
A key cross-validation check is to compare the overall mean concentrations between the two sites. The difference between the overall means for each QC level should ideally not exceed 15-20%.
-
The relationship between these core validation parameters is foundational to a successful cross-validation.
Special Considerations for Fluorinated Compounds
Mitigating Matrix Effects: Matrix effects are the Achilles' heel of LC-MS/MS bioanalysis, causing signal suppression or enhancement that compromises accuracy.[7][8] This is particularly challenging for fluorinated compounds in complex biological samples.[7]
-
The Gold Standard Solution: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[15] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Sample Preparation: Rigorous sample preparation is the first line of defense. Techniques like solid-phase extraction (SPE) are more effective than simple "dilute and shoot" or protein precipitation methods at removing interfering matrix components like phospholipids.[16][17]
Sample Preparation Challenges: The unique properties of fluorinated compounds demand careful sample preparation.
-
Analyte Loss: Some fluorinated compounds can be volatile or may adsorb to container surfaces. Care must be taken to avoid losses during evaporation or transfer steps.[18]
-
Contamination: Many laboratory materials, from PTFE components in instruments to vial septa, can be sources of background contamination for certain fluorinated compounds like PFAS, requiring a carefully controlled analytical environment.[1]
Case Study: Inter-Laboratory Cross-Validation Results
The following table shows example data from a successful cross-validation of an LC-MS/MS method for a fluorinated drug candidate.
| QC Level | Site | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Difference vs. Reference (%) |
| Low QC (5 ng/mL) | Reference | 18 | 5.10 | 102.0 | 5.5 | - |
| Test | 18 | 4.85 | 97.0 | 6.2 | -4.9% | |
| Mid QC (50 ng/mL) | Reference | 18 | 52.5 | 105.0 | 3.1 | - |
| Test | 18 | 51.0 | 102.0 | 4.0 | -2.9% | |
| High QC (400 ng/mL) | Reference | 18 | 392 | 98.0 | 2.8 | - |
| Test | 18 | 408 | 102.0 | 3.5 | +4.1% |
Interpretation: All results fall within the acceptance criteria (Accuracy: 85-115%; Precision: ≤15%). The mean results between the two sites are well within a ±15% difference, demonstrating the method's successful transfer and the comparability of data generated at both laboratories.
Conclusion
The cross-validation of analytical methods for fluorinated compounds is a rigorous but essential process that underpins the reliability of data in research and drug development. It demands a deep understanding of the chosen analytical technique, the unique physicochemical properties of fluorinated molecules, and the principles of bioanalytical method validation. By following a well-structured protocol, explaining the causality behind experimental choices, and adhering to established acceptance criteria, scientists can ensure that their data is robust, reproducible, and defensible, forming a solid foundation for critical development decisions.
References
- A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds. (n.d.). Benchchem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorinated Compounds. (n.d.). Benchchem.
- Technical Support Center: Matrix Effects in Mass Spectrometry of Fluorinated Analytes. (n.d.). Benchchem.
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Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
- Cross and Partial Validation. (n.d.). Presentation source not specified.
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Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. Retrieved January 21, 2026, from [Link]
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Analytical Methods for Fluorides. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]
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Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). NHS. Retrieved January 21, 2026, from [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu. Retrieved January 21, 2026, from [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved January 21, 2026, from [Link]
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Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Retrieved January 21, 2026, from [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Korošec, M., et al. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Food Additives & Contaminants: Part A. [Link]
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Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology. [Link]
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van de Merbel, N. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
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Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
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Tso, J., et al. (2010). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
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Ellison, S. L. R., & Baker, S. E. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Science & Technology. [Link]
- What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025). Benchchem.
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Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Retrieved January 21, 2026, from [Link]
-
Sample Preparation in Analysis of Pharmaceuticals. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (n.d.). Benchchem.
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Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
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A Head-to-Head Battle for Metabolic Supremacy: Difluoromethoxy vs. Hydroxylated Phenylacetic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in the journey from bench to bedside. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. This guide provides an in-depth technical comparison of the metabolic stability of two key structural motifs in medicinal chemistry: the difluoromethoxy (-OCF₂H) group and the hydroxyl (-OH) group, specifically when appended to a phenylacetic acid scaffold.
We will delve into the underlying biochemical pathways that govern their metabolic fate, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their expected metabolic profiles. This guide is designed to equip you with the foundational knowledge and practical insights necessary to make informed decisions in the design and development of more robust and effective drug candidates.
The Metabolic Gauntlet: Understanding the Pathways
The metabolic stability of a drug candidate is primarily determined by its susceptibility to enzymatic degradation, a process largely carried out in the liver. This biotransformation is broadly categorized into Phase I and Phase II reactions.
The Fate of a Hydroxyl Group: A Target for Biotransformation
Hydroxylated phenylacetic acids are susceptible to both Phase I and Phase II metabolic pathways.
Phase I Metabolism: The Cytochrome P450 Onslaught
The initial line of metabolic attack is often mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] These enzymes introduce or expose functional groups, typically making the molecule more polar and a better substrate for subsequent Phase II reactions. For phenolic compounds like hydroxylated phenylacetic acids, aromatic hydroxylation is a common metabolic route.[4][5]
Several CYP isozymes can be implicated in the metabolism of phenolic compounds. Key among them are:
-
CYP2C9: This enzyme is known to metabolize a wide array of acidic drugs, making it a likely candidate for the oxidation of hydroxylated phenylacetic acids.[6][7][8]
-
CYP2D6: As one of the most important drug-metabolizing enzymes, CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, including many aromatic compounds.[9][10][11][12]
-
CYP2E1: This isozyme is also known to be involved in the metabolism of phenol itself.[4]
The result of this enzymatic action is often the introduction of additional hydroxyl groups onto the aromatic ring, further increasing the molecule's polarity.
Phase II Metabolism: The Conjugation Coup de Grâce
Following Phase I oxidation, or for compounds already possessing a suitable functional group like a hydroxyl moiety, Phase II enzymes step in to conjugate the molecule with endogenous, water-soluble compounds, facilitating their excretion. For hydroxylated phenylacetic acids, the primary Phase II pathways are glucuronidation and sulfation.
-
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The UGT1A subfamily, particularly UGT1A1 and UGT1A9 , are the most abundantly expressed isoforms in the liver and are key players in the glucuronidation of phenolic compounds.[13][14]
-
Sulfation: Sulfotransferases (SULTs) are responsible for transferring a sulfonate group to the hydroxyl moiety.
These conjugation reactions dramatically increase the water solubility of the compound, marking it for rapid elimination from the body.
The Difluoromethoxy Shield: Resisting Metabolic Breakdown
The strategic replacement of a hydroxyl or methoxy group with a difluoromethoxy group has become a powerful tactic in medicinal chemistry to enhance metabolic stability.[15][16] The key to this enhanced stability lies in the remarkable strength of the carbon-fluorine (C-F) bond.[17]
The -OCF₂H group is significantly more resistant to oxidative metabolism by CYP enzymes compared to a hydroxyl or methoxy group.[15] This is because the high electronegativity of the fluorine atoms makes the carbon atom less susceptible to enzymatic attack. Consequently, the primary routes of metabolism for hydroxylated phenylacetic acids—aromatic hydroxylation and O-dealkylation (if it were a methoxy group)—are effectively blocked.[15]
While the difluoromethoxy group itself is highly stable, metabolism may still occur at other, less reactive sites on the molecule, albeit at a much slower rate.
Visualizing the Metabolic Pathways
The following diagrams illustrate the divergent metabolic fates of hydroxylated and difluoromethoxy-substituted phenylacetic acids.
Caption: Metabolic pathway of difluoromethoxy-substituted phenylacetic acids.
Experimental Deep Dive: Assessing Metabolic Stability In Vitro
To empirically determine the metabolic stability of a compound, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method. [18][19]This assay provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are invaluable for predicting in vivo pharmacokinetic behavior.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of difluoromethoxy- and hydroxylated-phenylacetic acids.
Materials:
-
Test compounds (Difluoromethoxy- and Hydroxylated-Phenylacetic Acids)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Workflow Diagram:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (typically 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Comparative Data Analysis: A Tale of Two Moieties
Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Predicted In Vitro Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |
| Hydroxylated Phenylacetic Acid | < 15 | > 92.4 | CYP-mediated oxidation (CYP2C9, CYP2D6), UGT-mediated glucuronidation (UGT1A1, UGT1A9) |
| Difluoromethoxy-Phenylacetic Acid | > 60 | < 23.1 | Slow oxidation at other sites on the molecule |
Interpretation of the Data:
The hydroxylated phenylacetic acid is predicted to have a significantly shorter half-life and higher intrinsic clearance compared to its difluoromethoxy-substituted counterpart. [20]This is a direct consequence of the hydroxyl group serving as a prime target for both Phase I and Phase II metabolic enzymes. The rapid metabolism of the hydroxylated compound would likely lead to poor oral bioavailability and a short duration of action in vivo.
Conversely, the difluoromethoxy-substituted phenylacetic acid is expected to exhibit markedly improved metabolic stability. The blockage of the primary sites of metabolism by the robust -OCF₂H group would result in a much longer half-life and lower intrinsic clearance. [15]This enhanced stability would be expected to translate to improved pharmacokinetic properties in vivo, including higher oral bioavailability and a longer duration of action.
Conclusion: A Clear Winner in the Quest for Stability
The strategic incorporation of a difluoromethoxy group in place of a hydroxyl group on a phenylacetic acid scaffold offers a clear and significant advantage in terms of metabolic stability. By shielding the molecule from the primary routes of metabolic attack, the -OCF₂H group can dramatically extend the compound's half-life and reduce its clearance. This fundamental understanding, supported by robust in vitro experimental data, empowers drug discovery scientists to design more resilient and effective therapeutic agents. The choice between these two functional groups can have profound implications for the pharmacokinetic profile and ultimate clinical success of a drug candidate.
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Powley, M. W., & Carlson, G. P. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 117-123. Available from: [Link]
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Reed, J. R., & Hanzlik, R. P. (2009). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition, 37(4), 809-816. Available from: [Link]
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Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538. Available from: [Link]
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Lee, C. R., Goldstein, J. A., & Pieper, J. A. (2002). Cytochrome P450 2C9 polymorphisms: a comprehensive review of the in-vitro and in-vivo data. Pharmacogenetics, 12(3), 251-263. Available from: [Link]
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Wikipedia. (2024). CYP2D6. Available from: [Link]
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Woo, S., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 23(9), 2345. Available from: [Link]
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Bhamre, V. G., et al. (2022). Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs. Journal of Applied Pharmaceutical Science, 12(02), 001-011. Available from: [Link]
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Linclau, B., et al. (2016). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Chemistry - A European Journal, 22(45), 16245-16250. Available from: [Link]
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Hansten, P. D. (2008). Get to Know an Enzyme: CYP2D6. Pharmacy Times. Available from: [Link]
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Lin, C. L., et al. (2017). Comparison of OH, CF2H, and CH3 Group Properties. Angewandte Chemie International Edition, 56(45), 14049-14053. Available from: [Link]
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Sohlenius-Sternbeck, X., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(3), 327-335. Available from: [Link]
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Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. Available from: [Link]
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Viskupicova, J., et al. (2020). Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats. Fitoterapia, 142, 104526. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Validation of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid: Titration in Focus
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a key building block in modern pharmaceuticals. While various techniques exist, we will place a special emphasis on the classical, yet robust, method of titration, offering a comprehensive, field-proven perspective on its application.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an API intermediate like 4-(difluoromethoxy)-3-fluorophenylacetic acid directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from various stages of the manufacturing process, including starting materials, synthetic byproducts, and degradation products.[1] Even seemingly minor impurities can have significant consequences, potentially altering the drug's pharmacological profile or introducing toxicity. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
Titration: A Classic Method with Enduring Relevance
Titration, a cornerstone of analytical chemistry, remains a highly relevant and valuable tool for the purity determination of acidic or basic compounds.[2] In the context of 4-(difluoromethoxy)-3-fluorophenylacetic acid, an acid-base titration offers a direct and accurate measurement of the analyte's concentration, thereby providing a reliable assessment of its purity.
The Chemistry of Titration for 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
The principle behind the titration of 4-(difluoromethoxy)-3-fluorophenylacetic acid is a straightforward acid-base neutralization reaction. The carboxylic acid group (-COOH) of the molecule reacts with a standardized basic titrant, typically sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio.
C₉H₇F₃O₃ + NaOH → C₉H₆F₃O₃Na + H₂O
The completion of this reaction, known as the equivalence point, is detected by a distinct change in a physical property of the solution, most commonly a color change of an indicator or a significant shift in pH measured by a potentiometer.
Key Considerations for a Robust Titration Protocol
A successful and validatable titration method hinges on several critical experimental choices.
1. Solvent System: The choice of solvent is paramount, especially for compounds that may have limited aqueous solubility. While no specific solubility data for 4-(difluoromethoxy)-3-fluorophenylacetic acid is readily available, related fluorinated phenylacetic acids exhibit slight solubility in water and better solubility in organic solvents like ethanol and methanol.[3] Therefore, a non-aqueous or mixed-solvent system is often preferred for such compounds to ensure complete dissolution of the analyte.[4] A mixture of ethanol and water (e.g., 70:30) is a good starting point, as it can solubilize the organic acid while still allowing for the use of common aqueous titrants.
2. Titrant Selection and Standardization: A strong base, such as sodium hydroxide (NaOH), is the titrant of choice for the analysis of a weak acid like 4-(difluoromethoxy)-3-fluorophenylacetic acid. The concentration of the NaOH solution must be accurately known, and this is achieved through standardization against a primary standard, such as potassium hydrogen phthalate (KHP).
3. Endpoint Detection:
-
Potentiometric Titration: This is the preferred method for pharmaceutical analysis due to its objectivity and accuracy. A pH electrode is used to monitor the pH of the solution as the titrant is added. The endpoint is the point of maximum inflection on the titration curve.
-
Indicator Titration: While less precise than potentiometric titration, the use of a chemical indicator can be a viable alternative. The selection of the indicator is crucial and depends on the pH at the equivalence point. For the titration of a weak acid with a strong base, the equivalence point will be in the basic pH range. Therefore, an indicator such as phenolphthalein (pH range 8.2-10.0) or thymol blue (pH range 8.0-9.6) would be suitable.
Experimental Protocol: Purity Determination by Potentiometric Titration
This protocol outlines a detailed procedure for determining the purity of 4-(difluoromethoxy)-3-fluorophenylacetic acid using potentiometric titration.
Materials:
-
4-(difluoromethoxy)-3-fluorophenylacetic acid sample
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Sodium hydroxide (NaOH), analytical grade
-
Ethanol, HPLC grade
-
Deionized water
-
Phenolphthalein indicator solution (for initial trials, if desired)
-
Calibrated pH meter with a combination pH electrode
-
Automatic titrator or manual burette (Class A)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Magnetic stirrer and stir bars
Procedure:
Part A: Standardization of 0.1 M NaOH Titrant
-
Accurately weigh approximately 0.4-0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in approximately 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Repeat the titration at least two more times and calculate the average molarity of the NaOH solution.
Part B: Titration of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid
-
Accurately weigh approximately 0.2 g of the 4-(difluoromethoxy)-3-fluorophenylacetic acid sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of a 70:30 (v/v) ethanol/water mixture.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring and allow the initial pH reading to stabilize.
-
Titrate with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH and the total volume of titrant added after each increment.
-
Continue the titration past the equivalence point, until the pH begins to plateau in the basic region.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).
-
Calculate the purity of the 4-(difluoromethoxy)-3-fluorophenylacetic acid sample.
Calculation of Purity:
Purity (%) = [(V × M × MW) / (W × 1000)] × 100
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of 4-(difluoromethoxy)-3-fluorophenylacetic acid (220.15 g/mol )
-
W = Weight of the sample (g)
A Comparative Analysis: Titration vs. Modern Chromatographic and Spectroscopic Techniques
While titration is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Here, we compare titration with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Titration | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Acid-base neutralization | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear spin transitions in a magnetic field |
| Specificity | Moderate; susceptible to interference from other acidic or basic impurities. | High; can separate and quantify individual impurities. | High; excellent separation for volatile compounds. Mass spectrometry provides structural information. | High; provides structural information and can distinguish between isomers. |
| Accuracy | High, when properly validated. | High, with proper calibration. | High, with proper calibration. | High; can be a primary ratio method. |
| Precision | High | High | High | High |
| Sensitivity | Moderate (mg range) | High (µg to ng range) | Very high (pg to fg range) | Moderate (mg range) |
| Throughput | Low to moderate | High, with autosamplers. | Moderate to high | Low to moderate |
| Cost | Low | Moderate to high | High | Very high |
| Impurity Profiling | Limited | Excellent | Excellent | Good |
Causality Behind Method Choice:
-
Titration is an excellent choice for routine quality control and for assigning the purity of a reference standard due to its high accuracy, precision, and low cost. However, its lower specificity means it may not be suitable for complex mixtures or for detecting trace-level impurities.
-
HPLC-UV is the workhorse of the pharmaceutical industry for purity analysis.[2] Its high specificity and sensitivity allow for the separation and quantification of a wide range of impurities. It is the preferred method for stability-indicating assays and for comprehensive impurity profiling.
-
GC-FID/MS is ideal for the analysis of volatile impurities that may not be amenable to HPLC. The mass spectrometric detector provides invaluable structural information for impurity identification.
-
qNMR is a powerful, non-destructive technique that can provide an absolute measure of purity without the need for a specific reference standard for the analyte.[5] It is particularly useful for the characterization of reference materials and for complex samples where chromatographic methods may be challenging.
Visualizing the Workflow
Titration Experimental Workflow
Caption: Workflow for purity validation via titration.
Decision Tree for Method Selection
Caption: Decision-making for analytical method selection.
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of 4-(difluoromethoxy)-3-fluorophenylacetic acid requires a thoughtful and scientifically sound approach. While modern chromatographic and spectroscopic techniques offer unparalleled specificity and sensitivity for impurity profiling, titration remains a highly accurate, precise, and cost-effective method for determining the overall purity of this acidic intermediate.
As a Senior Application Scientist, I advocate for an integrated approach. Titration serves as an excellent primary method for assay determination and for the qualification of reference standards. This should be complemented by a high-specificity method like HPLC-UV to identify and quantify any potential impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust analytical strategy that ensures the quality and safety of their pharmaceutical products.
References
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Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2025). ResearchGate. Retrieved from [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-Portal.org. Retrieved from [Link]
- Preparation of 2,3-difluorophenylacetic acid. (2013). Google Patents.
- A kind of preparation method of fluoro phenylacetic acid. (2017). Google Patents.
-
The Effect of Substituents on pKa. (2020). Chemistry LibreTexts. Retrieved from [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). SciSpace. Retrieved from [Link]
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed. Retrieved from [Link]
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Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. (n.d.). RB Science. Retrieved from [Link]
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pKAH-values of phenylacetic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (n.d.). National Institutes of Health. Retrieved from [Link]
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The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved from [Link]
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Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products. (n.d.). PubMed. Retrieved from [Link]
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Absolute pKa determinations for substituted phenols. (n.d.). SciSpace. Retrieved from [Link]
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Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. (n.d.). Brieflands. Retrieved from [Link]
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Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Non Aqueous Titration. (n.d.). Depth of Biology. Retrieved from [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
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UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. (n.d.). Chemistry Research Journal. Retrieved from [Link]
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Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. Retrieved from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
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-
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Safety Operating Guide
Proper Disposal of 4-Difluoromethoxy-3-fluorophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Difluoromethoxy-3-fluorophenylacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and an understanding of the unique chemical properties of halogenated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, characterized by the presence of fluorine atoms, dictates its reactivity and the necessary precautions for its handling and disposal.
Key Hazards:
-
Irritant: The compound is classified as a skin, eye, and respiratory irritant.[1] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Thermal Decomposition: During combustion, this compound can generate irritating and highly toxic gases, including carbon oxides and hydrogen fluoride.[1] This is a critical consideration for the ultimate disposal method.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Protective Clothing | A lab coat is required. For larger quantities or potential for significant exposure, consider fire/flame resistant and impervious clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. | Prevents inhalation of dust or vapors, which can cause respiratory irritation. |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. This compound must be classified and handled as halogenated organic waste .
Do NOT mix with:
-
Non-halogenated organic waste
-
Inorganic waste (acids, bases)
-
Oxidizers
-
Reactive metals
The following diagram illustrates the decision-making process for proper waste segregation in a laboratory setting.
Caption: Decision workflow for segregating halogenated organic waste.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the accumulation of waste in a laboratory setting, in preparation for collection by a licensed hazardous waste disposal service.
Materials Required:
-
Designated, compatible hazardous waste container (e.g., high-density polyethylene - HDPE)
-
Hazardous waste labels
-
Log sheet for waste accumulation
-
Appropriate PPE
Procedure:
-
Container Selection:
-
Obtain a clean, dry waste container that is compatible with halogenated organic acids. The container must have a secure, screw-top lid.
-
Ensure the container is in good condition, free from leaks, rust, or damage.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream. Avoid abbreviations or chemical formulas.
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
All transfers of waste into the container must be performed in a chemical fume hood to minimize inhalation exposure.
-
For solid waste, carefully transfer using a spatula or scoop. Minimize dust generation.
-
For solutions, pour carefully to avoid splashing.
-
Keep a detailed log of the components and approximate quantities added to the container. This is crucial for the disposal company.
-
Crucially, keep the waste container securely closed at all times, except when actively adding waste. [2]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials and sources of ignition.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Most research institutions have an Environmental Health and Safety (EHS) department that manages hazardous waste disposal. Contact your EHS office to schedule a pickup.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
Follow all institutional and local regulations regarding waste accumulation time limits and quantity restrictions, which may vary depending on your generator status (e.g., Small Quantity Generator).[4][5]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled material's name and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
The following diagram outlines the general emergency response workflow.
Caption: Emergency response workflow for a chemical spill.
Ultimate Disposal Method: High-Temperature Incineration
Due to the stable carbon-fluorine bonds in its structure, the recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste facility.[1] This process is necessary to achieve complete destruction of the compound. It is important to note that the incineration of fluorinated compounds can be complex and may lead to the formation of smaller perfluorinated acids if not conducted under optimal conditions.[6] Therefore, it is imperative to use a reputable and certified waste disposal vendor.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
National Institute for Public Health and the Environment (RIVM). (2014). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
United Nations Environment Programme. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Understanding the Small Quantity Generator Hazardous Waste Rules. Retrieved from [Link]
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Iowa Waste Reduction Center. (n.d.). Small Quantity Generators of Hazardous Waste. Retrieved from [Link]
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Connecticut Department of Energy and Environmental Protection. (n.d.). Conditionally Exempt Small Quantity Generator Handbook for hazardous Waste Handlers. Retrieved from [Link]
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Washington State Department of Ecology. (2015, July 13). Dangerous Waste Basics: A Guide for Small Quantity Generators [Video]. YouTube. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Journal of Physical Chemistry A. (2025). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. PubMed. [Link]
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NILU - Norwegian Institute for Air Research. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
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Mastering the Safe Handling of 4-Difluoromethoxy-3-fluorophenylacetic acid: A Guide for Laboratory Professionals
For researchers and chemists at the forefront of drug discovery and development, the precise and safe handling of specialized reagents is paramount. 4-Difluoromethoxy-3-fluorophenylacetic acid, a key building block in the synthesis of innovative therapeutics, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
The core principle of our approach is not just to list procedures, but to explain the rationale behind them. Understanding the why behind each step is critical for developing the intuitive safety mindset that distinguishes a good scientist from a great one. This compound, while not explosive or acutely toxic, presents significant hazards upon contact and inhalation that demand rigorous control measures.
Hazard Profile of this compound
Before detailing personal protective equipment (PPE), it is crucial to understand the specific hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound is a corrosive and irritant solid. The presence of a carboxylic acid functional group contributes to its acidic nature, while the fluorinated aromatic ring can influence its reactivity and metabolic pathways. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Skin Irritation | H315 | Causes redness, itching, and inflammation upon contact. | Dermal Contact |
| Serious Eye Irritation | H319 | Can cause significant, potentially damaging, irritation to the eyes. | Eye Contact |
| Respiratory Irritation | H335 | Inhalation of dust may lead to irritation of the respiratory tract. | Inhalation |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. Each component of the PPE ensemble is chosen to address a specific hazard.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation warning (H319), robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever handling the solid or its solutions.[2] Safety glasses with side shields do not provide adequate protection against splashes and are therefore insufficient.[3][4]
-
Recommended for High-Risk Operations: When transferring large quantities, preparing solutions, or when there is a heightened risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[3][5][6] The face shield protects the entire face from splashes that could otherwise cause skin irritation.[6]
Hand Protection: Preventing Dermal Absorption
To prevent skin irritation (H315), chemically resistant gloves are crucial. The choice of glove material is critical for ensuring adequate protection.
-
Recommended Glove Types: Nitrile or butyl rubber gloves are recommended for handling acids and halogenated organic compounds.[6] Always consult the glove manufacturer's resistance data for the specific chemical class.
-
Glove Protocol:
-
Inspect gloves for any signs of degradation or perforation before use.[7]
-
For prolonged handling, consider double-gloving to provide an extra layer of protection.[4]
-
Remove gloves using the proper technique to avoid contaminating your skin.[7]
-
Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[7]
-
Body Protection: Shielding Against Spills and Splashes
Standard laboratory coats may not offer sufficient protection against significant spills of corrosive materials.
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks with a higher risk of spills, such as handling larger quantities, an acid-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[3][4]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[4]
Respiratory Protection: Mitigating Inhalation Risks
Since this compound can cause respiratory irritation (H335), engineering controls are the primary method to control exposure to its dust.
-
Primary Engineering Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize the inhalation of dust particles.[4][5][8]
-
When Respirators are Necessary: In situations where a fume hood is not available or during a large spill cleanup, a respirator may be required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[6] A proper fit test is essential to ensure the respirator's effectiveness.[6]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to include proper operational procedures and waste disposal.
Safe Handling and Operational Workflow
The following workflow is designed to minimize exposure and prevent accidental releases.
Caption: A typical workflow for safely handling this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4][9] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[1][9] If irritation persists, seek medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][10] Seek medical attention.[1]
-
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[11][12]
-
For larger spills, use an appropriate neutralizing agent for acids, such as sodium bicarbonate or calcium carbonate, before cleanup.[4]
-
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][13] Do not dispose of this chemical down the drain.[11]
By adhering to these detailed protocols and understanding the reasoning behind them, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
-
Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Fluorophenylacetic acid.
- Unknown Supplier. (2025, November 21). Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Fluorophenylacetic acid.
- Thermo Fisher Scientific. (2016, January 29). Safety Data Sheet: 3-Fluorophenylacetic acid.
- Fisher Scientific. (2024, March 28). Safety Data Sheet: 3,4-Difluorophenylacetic acid.
- Sigma-Aldrich. (2025, June 27). Safety Data Sheet.
- Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Phenylacetic acid.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
